1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2R)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21?,22-,23?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEODWWVAXXZRMB-OOMBGRCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676171 | |
| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145416-96-2 | |
| Record name | (3xi)-1,3,5-Tri-O-benzoyl-2-deoxy-D-glycero-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation of 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose
[1][2]
Synthesis Context & The Stereochemical Problem
The synthesis of 1,3,5-Tbz-DR typically involves the perbenzoylation of 2-deoxy-D-ribose.[1] Unlike ribose, which has a 2-OH group to anchor the ring configuration, 2-deoxyribose is conformationally flexible.[1]
-
The Reaction: 2-deoxy-D-ribose + Benzoyl Chloride (BzCl)
1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose.[1] -
The Outcome: A mixture of
and anomers at the C1 position.[1] -
The Challenge: The lack of a C2 substituent removes the "neighboring group participation" effect that usually directs stereochemistry, making the isolation and identification of the specific anomers critical.
Synthesis & Isomerism Workflow
Figure 1: Reaction pathway yielding the anomeric mixture. The ratio is highly dependent on solvent and temperature.[1]
NMR Structural Elucidation Strategy
Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the anomers.[1] In 2-deoxy sugars, the absence of the H2 proton simplifies the spectrum but removes the
The "Gold Standard" Assignment Logic (NOE Based)[1]
Relying solely on coupling constants (
-
Reference Frame: In D-ribofuranose, the C5-hydroxymethyl group (C5-OBz) is defined as "UP" (top face).[1]
-
-Anomer (1,4-trans): The C1-OBz is DOWN. Therefore, H1 is UP .
-
Observation: Strong NOE correlation between H1 and H4 (since both are on the top face).[1]
-
-
-Anomer (1,4-cis): The C1-OBz is UP. Therefore, H1 is DOWN .
-
Observation:No (or very weak) NOE correlation between H1 and H4 .[1]
-
Proton ( H) NMR Diagnostic Signals[1]
While shifts vary by solvent (CDCl
| Proton | Feature | ||
| H-1 | Chemical Shift | Typically Downfield ( | Typically Upfield ( |
| H-1 | Multiplicity | Pseudo-triplet or dd ( | Doublet of doublets ( |
| H-2a/b | Pattern | Multiplets, often overlapping | Distinct separation often observed |
| NOE | H1 | Strong Positive NOE | Negative / Negligible NOE |
Technical Insight: The
Elucidation Logic Tree
Figure 2: Decision matrix for stereochemical assignment using NOE spectroscopy.
Chromatographic Separation (HPLC)[1][3][4]
For quantitative analysis (QC) or preparative isolation, High-Performance Liquid Chromatography is required.[1] The lipophilic nature of the three benzoyl groups makes Reverse Phase (RP) feasible, but Normal Phase (NP) often provides superior isomer resolution.[1]
Method A: Normal Phase (Isomer Resolution)[1]
-
Column: Silica (5
m) or Diol-bonded phase.[1] -
Mobile Phase: Hexane / Ethyl Acetate (Gradient typically 90:10 to 70:30).[1]
-
Detection: UV @ 254 nm (Strong absorption from Benzoyl groups).[1]
-
Elution Order: The
-anomer is generally less polar (elutes first) due to internal hydrogen bonding or compact shape, while the -anomer elutes second.[1] Note: This must be confirmed by NMR for the specific column used.
Method B: Reverse Phase (Purity Profiling)[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5
m.[1] -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: High organic start (e.g., 50% B) ramping to 90% B.
-
Utility: Excellent for separating the tri-benzoyl product from mono- and di-benzoyl impurities, though anomer separation may be partial.[1]
X-Ray Crystallography (The Ultimate Proof)
If the product can be crystallized (often from Ethanol or Ether/Hexane), Single Crystal X-Ray Diffraction (SC-XRD) provides absolute configuration.[1]
-
Crystallization Tendency: The
-anomer of 1,3,5-tri-O-benzoyl-2-deoxyribofuranose is known to crystallize more readily than the -anomer.[1] -
Implication: If you isolate a solid crystalline mass from the reaction mixture, it is statistically likely to be enriched in the
-anomer.[1] The -anomer often remains in the mother liquor as an oil or foam.[1] -
Protocol: Dissolve 50 mg in minimal hot EtOH; allow slow evaporation. Mount crystal for XRD.
Summary of Key Properties
| Property | Value / Description |
| CAS Number | 145416-96-2 |
| Molecular Formula | C |
| Molecular Weight | 446.45 g/mol |
| Physical State | |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water.[1] |
| Stability | Stable at RT; susceptible to hydrolysis (debenzoylation) in strong base.[1] |
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (Authoritative text on glycosylation stereochemistry).
-
Hoffer, M. (1960).[1] "
-Thymidin".[1] Chemische Berichte, 93(11), 2777-2781.[1] (Foundational work on 2-deoxyribose protection and crystallization). -
ChemicalBook. (2023).[1] 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose Product Data. Link
-
PubChem. (2025).[1][2] 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose Compound Summary. (Analogous structure data). Link[1]
-
Thermo Fisher Scientific. 1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose. (Reference for benzoyl protecting group NMR shifts). Link[1]
Foreword: The Quintessential Building Block for Modern Nucleoside Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
In the landscape of medicinal chemistry and drug development, the precise construction of molecular architecture is paramount. Among the myriad of tools available to the synthetic chemist, protected carbohydrate derivatives stand out for their utility and elegance. 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is a cornerstone of this class of reagents. It is not merely a stabilized version of 2-deoxyribose; it is a strategically engineered intermediate designed for high-fidelity synthesis of nucleoside analogues, the very compounds that form the basis of numerous antiviral and anticancer therapies.[1][2] The strategic placement of bulky benzoyl groups does more than just protect the hydroxyl moieties; it imparts enhanced stability, modulates solubility for organic-phase synthesis, and critically, directs the stereochemical outcome of subsequent glycosylation reactions.[] This guide provides an in-depth exploration of its core physicochemical properties, field-proven protocols for its use, and the underlying chemical principles that make it an indispensable tool for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Profile
The utility of any synthetic intermediate begins with a thorough understanding of its fundamental properties. These data points are critical for reaction planning, purification, and characterization.
Structural and Identification Data
The identity of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is defined by its unique arrangement of a deoxyribose core and three benzoyl ester functionalities.
Caption: Molecular structure of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose.
Table 1: Identification and Key Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate | [1] |
| Synonyms | 2-Deoxy-ribose 1,3,5-Tribenzoate | [4] |
| CAS Number | 145416-96-2 | [4][5] |
| Molecular Formula | C₂₆H₂₂O₇ | [1][4] |
| Molecular Weight | 446.45 g/mol | [1][4] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | 111-113 °C (for L-enantiomer) | [6] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, THF, Pyridine). Insoluble in water. | [1][][7] |
| Storage | 2-8°C, under inert atmosphere | [4] |
Note on Melting Point: The cited value is for the L-enantiomer. Physical properties such as melting point are identical for enantiomers; therefore, this range is considered authoritative for the D-enantiomer as well.
The Strategic Role of Benzoyl Protecting Groups
The choice of a protecting group is a critical decision in multi-step synthesis. The benzoyl group is not arbitrary; it is selected for a combination of electronic and steric properties that confer significant advantages.
-
Enhanced Stability: The ester linkages are robust enough to withstand a variety of reaction conditions, including mild acidic or basic treatments that might cleave other protecting groups like silyl ethers.
-
Increased Lipophilicity: The three aromatic benzoyl groups transform the hydrophilic 2-deoxyribose core into a highly lipophilic molecule. This is fundamentally important as it ensures high solubility in common organic solvents used for synthesis, simplifying reaction setup and product extraction.[1][]
-
Stereoelectronic Control: The benzoyl group at the C1 (anomeric) position is an excellent leaving group. Furthermore, the benzoyl group at the adjacent C3 position can exert "neighboring group participation," influencing the stereochemical outcome of glycosylation reactions. This is a key mechanistic feature that allows for the highly stereoselective formation of the desired β-nucleosides, which is often crucial for biological activity.
-
Chromophoric Handle: The aromatic rings provide a strong UV chromophore, which is invaluable for monitoring reaction progress by Thin Layer Chromatography (TLC) and for visualizing fractions during purification by column chromatography.
Caption: Relationship between benzoyl group properties and synthetic advantages.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for each critical step, reflecting best practices in synthetic organic chemistry.
Synthesis of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
This procedure is based on the standard method of benzoylating sugar hydroxyl groups using benzoyl chloride in the presence of a base.[6][8]
Workflow Diagram
Caption: Workflow for the synthesis and purification of the title compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-deoxy-D-ribose (1.0 eq).
-
Dissolution: Add anhydrous pyridine (approx. 5-10 mL per gram of sugar). Pyridine serves as both the solvent and the acid scavenger for the HCl generated during the reaction.
-
Cooling: Cool the stirred solution to 0°C in an ice-water bath. This is critical to control the initial exotherm of the acylation reaction.
-
Acylation: Add benzoyl chloride (approx. 3.3 - 3.5 eq) dropwise via a syringe over 20-30 minutes, ensuring the temperature does not rise above 5°C. A slight excess of the acylating agent ensures the reaction goes to completion.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the disappearance of the starting material spot.
-
Work-up (Quenching): Cool the reaction mixture back to 0°C and slowly quench by adding crushed ice or cold water. This hydrolyzes the excess benzoyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove benzoic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a thick syrup or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. Combine the pure fractions (identified by TLC) and evaporate the solvent to yield the title compound as a white solid.
Analytical Characterization Profile (Expected)
Rigorous characterization is essential to confirm the structure and purity of the synthesized intermediate.
-
¹H NMR (Proton NMR): In CDCl₃, the spectrum is expected to show distinct regions.
-
Aromatic Protons (δ 8.1-7.3 ppm): A complex multiplet integrating to 15 protons from the three benzoyl groups.
-
Anomeric Proton (H-1, δ ~6.5 ppm): A characteristic signal, likely a doublet or triplet depending on coupling to the C2 protons.
-
Furanose Protons (H-3, H-4, H-5, δ ~5.8-4.5 ppm): A series of multiplets corresponding to the protons on the sugar ring.
-
Deoxy Protons (H-2, δ ~2.8-2.4 ppm): The two diastereotopic protons at the C2 position will appear as multiplets in the aliphatic region.[2][9]
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons (δ ~166-165 ppm): Three distinct signals for the ester carbonyls.
-
Aromatic Carbons (δ ~134-128 ppm): Multiple signals for the carbons of the benzoyl groups.
-
Anomeric Carbon (C-1, δ ~98-95 ppm): The key signal for the C1 carbon.
-
Furanose Carbons (C-3, C-4, C-5, δ ~82-64 ppm): Signals corresponding to the remaining sugar ring carbons.
-
Deoxy Carbon (C-2, δ ~38-35 ppm): The upfield signal characteristic of the CH₂ group in the ring.[6]
-
-
FT-IR (Infrared Spectroscopy):
-
~1720 cm⁻¹: A strong, sharp absorbance corresponding to the C=O stretch of the benzoyl esters.
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic rings.
-
~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1270, 1100 cm⁻¹: Strong C-O stretching from the ester linkages.
-
-
Mass Spectrometry (MS): ESI-MS would be expected to show a prominent ion for [M+Na]⁺ at m/z 469.45.
Application in Drug Development: A Gateway to Nucleoside Analogs
The primary and most significant application of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is its role as a key intermediate in the synthesis of nucleoside analogs.[10] These analogs are foundational to many antiviral (e.g., against HIV, Hepatitis) and anticancer therapies.[5]
The general strategy, known as a Vorbrüggen glycosylation, involves coupling the protected sugar with a silylated nucleobase in the presence of a Lewis acid catalyst.
Generalized Nucleoside Synthesis Workflow
Caption: Use of the title compound in nucleoside analog synthesis.
The benzoyl group at C1 is displaced by the nucleobase, and the remaining benzoyl groups at C3 and C5 are removed in a final deprotection step (e.g., using sodium methoxide in methanol) to yield the final, biologically active compound. This reliable and high-yield approach is a testament to the utility of this protected sugar in complex drug synthesis pipelines.[5]
Safety and Handling
As a laboratory chemical, 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose should be handled with appropriate care. While specific toxicity data is not widely available, related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C for long-term stability.[4]
References
- Google Patents. (1998). WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose.
- Google Patents. (2012). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
-
PMC - NIH. (2022). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. Retrieved from [Link]
-
PMC - NIH. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Retrieved from [Link]
-
ResearchGate. (2005). 1,2,3-Tri-O-acetyl-5-deoxy-5-methylthio-β-d-ribofuranose. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose | 145416-96-2. Retrieved from [Link]
Sources
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose | 145416-96-2 [chemicalbook.com]
- 6. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 7. 1,2,3-Triacetyl-5-deoxy-D-ribose: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose | 68045-07-8 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose from D-Ribose
Executive Summary
The synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (often referred to as the "Hoffer sugar" precursor or protected deoxyribose moiety) is a foundational workflow in nucleoside chemistry. While 2-deoxy-D-ribose is commercially available, its synthesis de novo from D-Ribose remains a critical competency for isotopic labeling studies, structural analog development, and supply chain independence.
This guide outlines a high-fidelity, regioselective pathway utilizing Markiewicz silylation for simultaneous 3,5-protection, followed by Barton-McCombie radical deoxygenation to install the C2-deoxy functionality. This route is selected for its reproducibility and rigorous regiocontrol, avoiding the mixture of isomers common in direct acylation approaches.
Critical Quality Attributes (CQAs) of the Target
-
Identity:
-D-erythro-pentofuranose configuration. -
Purity: >98% (HPLC), free of C2-epimers (arabinose derivatives).
-
Anomeric Configuration: The final benzoylation typically yields a mixture of
and anomers, which is acceptable as the subsequent glycosylation (e.g., Vorbrüggen coupling) determines the final nucleoside stereochemistry.
Strategic Pathway Analysis
The transformation of D-Ribose (OH at C2) to a 2-deoxy system requires the selective removal of the C2 hydroxyl group without affecting the stereocenters at C3 and C4.
The Challenge: D-Ribose has three secondary hydroxyls (C2, C3, C4) with similar reactivity. The Solution:
-
Lock the Anomer: Methylation at C1.
-
Bridge C3 and C5: Use 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl
, Markiewicz Reagent) to form a cyclic silyl ether. This thermodynamically favored 8-membered ring selectively protects the primary C5-OH and the secondary C3-OH, leaving the C2-OH free for activation. -
Radical Excision: Convert C2-OH to a thionocarbonate and excise via tin-mediated radical reduction (Barton-McCombie).
Reaction Workflow Diagram
Figure 1: Step-by-step synthetic workflow from D-Ribose to the Tri-O-benzoyl protected deoxy sugar.[1][2][3][4][5][6]
Detailed Experimental Protocols
Phase 1: Scaffold Setup (Protection)
Objective: Isolate the C2 hydroxyl group.
-
Methylation:
-
Markiewicz Silylation:
-
Reagents: TIPDS-Cl
(1.1 eq), Pyridine (solvent). -
Protocol: Dissolve the crude methyl riboside in pyridine. Cool to 0°C. Add TIPDS-Cl
dropwise. -
Insight: The TIPDS group is bifunctional. It reacts first with the primary C5-OH (fastest) and then bridges to the C3-OH. The C2-OH is sterically crowded but remains free because the 3,5-bridge is structurally preferred over a 2,5-bridge.
-
Validation: TLC (Hexane/EtOAc 4:1) will show a major spot moving significantly faster than the starting material.
-
Phase 2: The Barton-McCombie Deoxygenation
Objective: Remove the oxygen at C2. This is the defining step of the synthesis.
Mechanism:
The reaction proceeds via a radical chain mechanism.[9][11] The C2-OH is converted to a thiocarbonyl derivative (thionocarbonate or xanthate). A tributyltin radical attacks the sulfur, causing fragmentation that releases the C2 radical. This radical abstracts a hydrogen from tributyltin hydride (
Protocol:
-
Activation:
-
To the TIPDS-protected riboside (1.0 eq) in DCM/Pyridine, add Phenyl Chlorothionoformate (1.2 eq) and DMAP (0.1 eq). Stir 2–4 h at RT.
-
Product: Phenyl thionocarbonate derivative.[7]
-
-
Radical Reduction:
-
Dissolve the thionocarbonate in anhydrous Toluene (degassed with
for 30 mins). -
Add AIBN (0.2 eq) and
(1.5 eq).[10] -
Critical Step: Heat to reflux (110°C) immediately. The reaction requires thermal initiation.[11]
-
Duration: 1–2 hours. The solution usually turns from yellow to clear as the chromophore (thiocarbonyl) is destroyed.
-
-
Workup (Tin Removal):
-
Cool to RT. Add aqueous KF (Potassium Fluoride). Stir vigorously for 30 mins. This precipitates the tin as insoluble polymeric
, which can be filtered off.
-
Figure 2: The Barton-McCombie radical chain propagation cycle.
Phase 3: Deprotection and Functionalization
Objective: Swap the silyl clamp for benzoyl groups and activate the anomeric center.
-
Desilylation:
-
Treat the deoxygenated intermediate with TBAF (1M in THF) or
. -
Yield: Methyl 2-deoxy-D-ribofuranoside.[13]
-
-
Benzoylation (C3, C5):
-
Standard acylation: Benzoyl Chloride (BzCl, 2.5 eq) in Pyridine at 0°C -> RT.
-
Product: Methyl 3,5-di-O-benzoyl-2-deoxy-D-ribofuranoside.
-
-
Anomeric Conversion (The Final Step):
-
The methyl glycoside is too stable for direct nucleophilic substitution in some glycosylation protocols; however, for the tri-O-benzoyl target:
-
Dissolve intermediate in AcOH/HCl (trace) or TFA/Water to hydrolyze the O-Me group. (Monitor by TLC for disappearance of the fast-moving spot).
-
Evaporate to dryness (co-evaporate with toluene).[6]
-
Redissolve the resulting hemiacetal (lactol) in Pyridine.
-
Add BzCl (1.2 eq relative to lactol). Stir at RT.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Data Summary & Process Parameters
| Step | Transformation | Reagents | Key Parameter | Typical Yield |
| 1 | Methylation | MeOH, HCl | Kinetic vs Thermodynamic control | >90% |
| 2 | Silylation | TIPDS-Cl | Regioselectivity (3,5-bridge) | 85-90% |
| 3 | Activation | PhOC(S)Cl, DMAP | Anhydrous conditions | >95% |
| 4 | Deoxygenation | Bu | Degassing is critical (O | 75-85% |
| 5 | Deprotection | TBAF/THF | Complete removal of silyl byproducts | >90% |
| 6 | Final Benzoylation | BzCl, Py | Anomeric mixture ( | 80-85% |
Safety & Scalability Considerations
-
Organotin Toxicity: Tributyltin compounds are neurotoxic. All weighing must be done in a fume hood. For pharmaceutical GMP scale-up, consider replacing
with Tris(trimethylsilyl)silane (TTMSS) , which is less toxic and easier to remove, though more expensive. -
Exotherm Control: The Markiewicz silylation and benzoylation reactions are exothermic. efficient cooling (0°C to -10°C) is required during reagent addition.
-
Solvent Handling: Pyridine is hepatotoxic and affects male fertility. Use closed systems where possible.
References
-
Markiewicz, W. T. (1979).[6] "Tetraisopropyldisiloxane-1,3-diyl, a Group for Simultaneous Protection of 3'- and 5'-Hydroxy Functions of Nucleosides."[6] Journal of Chemical Research (S), 24-25.
-
Barton, D. H. R., & McCombie, S. W. (1975).[7][9] "A new method for the deoxygenation of secondary alcohols." Journal of the Chemical Society, Perkin Transactions 1, 1574-1585.
-
Robins, M. J., Wilson, J. S., & Hansske, F. (1983). "Nucleic acid related compounds. 42. A general procedure for the efficient deoxygenation of secondary alcohols. Regiospecific and stereoselective conversion of ribonucleosides to 2'-deoxynucleosides." Journal of the American Chemical Society, 105(12), 4059-4065.
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (General reference for benzoylation and glycosylation standards).
Sources
- 1. WO2006095359A1 - Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof - Google Patents [patents.google.com]
- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 5. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Barton-McCombie Deoxygenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
- 13. madridge.org [madridge.org]
- 14. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of benzoyl protecting groups in ribofuranose chemistry
Title: Strategic Deployment of Benzoyl Protecting Groups in Ribofuranose Chemistry: Stereocontrol and Stability
Executive Summary
In the high-stakes arena of nucleoside and oligonucleotide synthesis, the selection of protecting groups is rarely a matter of convenience—it is a matter of stereochemical survival. While benzyl ethers and acetyl esters have their place, the benzoyl (Bz) group stands as the premier choice for protecting the hydroxyls of ribofuranose. Its dominance stems from two critical attributes: robust neighboring group participation (NGP) that enforces 1,2-trans stereoselectivity (yielding
Part 1: The Mechanistic Foundation (Stereocontrol)
The primary reason for selecting benzoyl protection at the C-2 position of a ribofuranose donor is to exploit Anchimeric Assistance . Unlike non-participating groups (e.g., benzyl ethers) which rely on the anomeric effect or solvent control to dictate stereochemistry, benzoyl groups actively direct the incoming nucleophile.
The C-2 Acyloxonium Ion
Upon activation of the anomeric center (e.g., by a Lewis acid like TMSOTf), the oxocarbenium ion is formed. The carbonyl oxygen of the C-2 benzoyl group intramolecularly attacks the anomeric carbon (C-1), forming a five-membered acyloxonium ion intermediate.[1]
This intermediate effectively blocks the
DOT Diagram 1: Mechanism of Neighboring Group Participation
Caption: The C-2 benzoyl group stabilizes the cation and blocks the alpha-face, ensuring beta-selectivity.[1]
Part 2: Strategic Selection (Bz vs. Ac vs. Bn)
Why choose Benzoyl over Acetyl? Both are participating groups.[2][3] The decision often comes down to stability and process chemistry advantages.
| Feature | Benzoyl (Bz) | Acetyl (Ac) | Benzyl (Bn) |
| Stereocontrol | High ( | High ( | Low (Mixtures, unless solvent-directed) |
| Electronic Nature | Electron-withdrawing (Disarming) | Electron-withdrawing (Disarming) | Electron-donating (Arming) |
| Stability | High (Resists mild base/acid) | Moderate (Prone to migration/hydrolysis) | Very High (Permanent protection) |
| Crystallinity | Excellent (Derivatives often solid) | Poor (Often oils/syrups) | Variable |
| Lipophilicity | High (Soluble in DCM/EtOAc) | Moderate | High |
Expert Insight: The enhanced stability of the benzoyl ester comes from the conjugation of the carbonyl group with the phenyl ring, which reduces the electrophilicity of the carbonyl carbon compared to the acetyl group. This makes Bz groups less prone to unwanted migration under weakly basic conditions and more resistant to premature cleavage.
Part 3: Critical Workflows & Protocols
Protocol A: Synthesis of the Universal Donor
The "Sugar" used in most nucleoside syntheses is 1-O-Acetyl-2,3,5-tri-O-benzoyl-
Reagents:
Step-by-Step Methodology:
-
Methylation: Suspend D-ribose (1.0 eq) in MeOH. Add catalytic
or generate HCl in situ using . Stir at until clear (formation of methyl ribofuranoside). Neutralize with pyridine and concentrate. -
Benzoylation: Dissolve the residue in Pyridine (10 vol). Cool to
. Add BzCl (3.3 eq) dropwise to control exotherm. Heat to to drive reaction to completion. Quench with water, extract into DCM, wash with 1M HCl (to remove pyridine), sat. , and brine. -
Acetolysis: Treat the methyl-2,3,5-tri-O-benzoyl-riboside with Acetic Anhydride and concentrated
(cat.) or .[1] This cleaves the methyl glycoside and installs the 1-O-acetate.[1] -
Crystallization: The final product usually crystallizes from EtOH or EtOAc/Hexanes.
Protocol B: Vorbrüggen Glycosylation
This is the industry standard for coupling the benzoylated sugar to a nucleobase.
DOT Diagram 2: Vorbrüggen Coupling Workflow
Caption: Standard workflow for coupling silylated bases with benzoyl-protected ribose using TMSOTf.
Protocol:
-
Silylation: Suspend nucleobase (1.1 eq) in dry Acetonitrile (MeCN). Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq).[1] Stir at
until a clear solution is obtained (base is silylated). -
Coupling: Cool to
or RT. Add the Benzoyl-Ribose donor (1.0 eq).[1] -
Activation: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 eq) dropwise.
-
Reaction: Monitor by TLC. The Lewis acid generates the acyloxonium ion; the silylated base attacks.
-
Quench: Pour into ice-cold sat.
. Extract with DCM.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 4: Deprotection Strategies
Removing benzoyl groups requires stronger basic conditions than acetyl groups, but it is generally clean.
Standard: Zemplén Transesterification
-
Reagent: NaOMe (0.1 eq) in dry MeOH.
-
Conditions: Room temperature, 1-4 hours.
-
Mechanism: Methoxide attacks the carbonyl, forming a methyl benzoate ester and liberating the hydroxyl.
-
Workup: Neutralize with acidic resin (e.g., Dowex H+) to avoid salt formation, filter, and concentrate.
Alternative: Ammonolysis
-
Reagent: Methanolic Ammonia (
) or Aqueous Ammonia. -
Use Case: Often used in oligonucleotide synthesis to deprotect the sugar and the base exocyclic amines simultaneously.
-
Note: Benzamide is a byproduct which is less volatile than methyl benzoate; this can complicate purification if not washed away.
Part 5: Troubleshooting & Optimization
1. Orthoester Formation
-
Symptom:[2][5][6][9][10][11] Formation of a byproduct that does not migrate on TLC like the product and reverts to starting material with acid.
-
Cause: The nucleophile attacks the C-2 position of the acyloxonium ion (the "center" of the 5-membered ring) rather than the anomeric carbon.
-
Solution: This is often a kinetic product.[3] Increase reaction time or temperature to allow rearrangement to the thermodynamic thermodynamic glycoside. Avoid using alcohols as solvents during glycosylation.
2. Acyl Migration
-
Context: Occurs during partial deprotection or when a hydroxyl is exposed near a benzoyl group under basic conditions.
-
Mechanism:[9][10][12][13][14] A free hydroxyl attacks the neighboring benzoyl carbonyl (5- or 6-membered transition state), transferring the group.[1]
-
Prevention: Keep pH neutral or slightly acidic if partial protection is needed. Perform Zemplén deprotection to completion.
3. "Nitrile Effect" vs. NGP
-
While Acetonitrile is known to favor
-selectivity via a solvent-complex mechanism, the NGP of the benzoyl group is the dominant force . However, using MeCN is synergistic and recommended over DCM for difficult couplings.
References
-
Neighboring Group Participation in Glycosylation
-
Vorbrüggen Glycosylation Protocol
-
Benzoyl vs.
-
Zemplén Deprotection
Sources
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. File:1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.png - Wikimedia Commons [commons.wikimedia.org]
- 5. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 6. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Neighbouring_group_participation [chemeurope.com]
- 12. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
1,3,5-Tri-O-benzoyl-2-deoxyribofuranose as a key intermediate in nucleoside synthesis
The following technical guide details the chemistry, synthesis, and application of 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (and its functional equivalents) as a critical intermediate in nucleoside synthesis.
Part 1: Strategic Overview & Chemical Logic
The Role of the "Sugar Donor"
In the synthesis of 2'-deoxyribonucleosides—the building blocks of DNA and the scaffold for major antiviral (e.g., Telbivudine) and anticancer (e.g., Decitabine, Cladribine) drugs—the carbohydrate moiety must be activated and protected. 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose represents a fully protected, stable "sugar donor" precursor.
Unlike its ribose counterpart, this molecule lacks a hydroxyl group at the C2 position. This structural absence dictates the entire synthetic strategy:
-
Stability: The benzoyl (Bz) groups at C3 and C5 provide robust stability against acidic conditions used in glycosylation and offer UV chromophores for easy reaction monitoring (HPLC/TLC).
-
The "2-Deoxy" Challenge: In ribose chemistry, the C2-acyl group participates in the reaction mechanism (Neighboring Group Participation, NGP) to direct the incoming base to the
-face. In 2-deoxy sugars, this directing group is absent . Consequently, the coupling reaction inherently risks forming anomeric mixtures ( and ), requiring precise condition control to achieve the desired biological -anomer.
Structural Characteristics
| Feature | Description | Impact on Synthesis |
| Anomeric Center (C1) | O-Benzoyl (or O-Acetyl/Cl) | The leaving group.[1][2][3][4] Benzoate is stable; often converted to Acetate or Chloride (Hoffer's sugar) for higher reactivity. |
| C2 Position | Deoxy (-CH2-) | No NGP. Result: Stereoselectivity is governed by solvent effects, temperature, and catalyst (S_N1 mechanism). |
| Protecting Groups | Benzoyl (Bz) | Electron-withdrawing. Destabilizes the oxocarbenium ion intermediate, reducing decomposition but requiring stronger Lewis acids. |
| Crystallinity | High | Benzoyl groups facilitate crystallization, aiding in the purification of specific anomers (usually |
Part 2: Synthesis of the Intermediate
While direct benzoylation of 2-deoxyribose is possible, the industry-standard protocol (Hoffer's method variant) proceeds via a methyl glycoside to ensure pyranose/furanose purity before benzoylation.
Synthesis Workflow (Graphviz)
Caption: Step-wise conversion of 2-deoxyribose to the activated glycosyl donor.
Detailed Protocol: Preparation of the Protected Sugar
Objective: Synthesis of Methyl 3,5-di-O-benzoyl-2-deoxy-D-ribofuranoside (Stable Precursor).
Reagents:
-
2-Deoxy-D-ribose (10.0 g, 74.6 mmol)
-
Methanol (anhydrous, 200 mL)
-
Acetyl Chloride (catalytic source of HCl)[5]
-
Pyridine (anhydrous)
-
Benzoyl Chloride (BzCl)[2]
Step 1: Methyl Glycosidation (Furanose Locking)
-
Dissolve 2-deoxy-D-ribose in anhydrous methanol (200 mL).
-
Add acetyl chloride (1 mL) dropwise at 0°C to generate anhydrous HCl in situ.
-
Stir at room temperature for 1 hour. Note: This locks the sugar in the furanose form (Methyl glycoside).
-
Neutralize with solid NaHCO3, filter, and concentrate to a syrup.
Step 2: Benzoylation
-
Co-evaporate the syrup with anhydrous pyridine (2 x 20 mL) to remove moisture.
-
Dissolve residue in pyridine (80 mL) and cool to 0°C.
-
Add Benzoyl Chloride (2.2 equiv, ~19 mL) dropwise over 30 minutes. Exothermic reaction.
-
Allow to warm to room temperature and stir overnight.
-
Workup: Pour into ice water. Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), sat. NaHCO3, and Brine.[4]
-
Purification: The product (Methyl 3,5-di-O-benzoyl-2-deoxy-D-ribofuranoside) is often an oil. For the "1,3,5-tri-O-benzoyl" variant, one would subject this intermediate to acetolysis (AcOH/H2SO4) followed by benzoylation, but the 1-Chloro (Hoffer's) derivative is the standard next step.
Step 3: Activation to 1-Chloro Donor (Hoffer's Chlorosugar) To generate the reactive species for coupling:
-
Dissolve the methylated intermediate in minimal acetic acid.
-
Pass dry HCl gas through the solution at 0°C for 10-15 minutes (or use Acetyl Chloride/MeOH).
-
The product, 1-Chloro-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose , precipitates as crystals.
-
Yield: ~60-70% overall.
-
Storage: Store in a desiccator at -20°C. Hydrolyzes rapidly in moist air.
Part 3: Vorbrüggen Coupling & Stereocontrol
This is the critical application phase. The coupling of the sugar donor with a nucleobase (e.g., Cytosine, Adenine).[6][7]
The Mechanism: Ion-Pair vs. Oxocarbenium
In the absence of a C2-directing group, the reaction proceeds via an oxocarbenium ion.
-
Kinetic Phase: The silylated base attacks the oxocarbenium ion.
-
Stereochemistry: The
-face is sterically less hindered, but the -anomer is often thermodynamically preferred or formed via "S_N2-like" inversion of an -halide donor.
Coupling Protocol (Standard Vorbrüggen)
Reagents:
-
Silylated Nucleobase (e.g., Bis-TMS-Cytosine)
-
Sugar Donor (1-Chloro-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose)
-
Solvent: Chloroform or Dichloromethane (Low dielectric constant favors
-anomer via tight ion pairing). -
Catalyst: None (if using chlorosugar) or weak Lewis Acid (Hg(CN)2 - old method) or SnCl4 / TMSOTf (modern).
Procedure:
-
Silylation: Reflux the nucleobase in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate until clear. Evaporate excess HMDS.
-
Coupling: Dissolve the silylated base and the Sugar Donor (1.1 equiv) in anhydrous Chloroform.
-
Catalysis: If using the 1-Chloro donor, simple heating to reflux might suffice. If using the 1-Acetyl or 1,3,5-Tribenzoyl donor, add TMSOTf (1.1 equiv) at 0°C.
-
Reaction: Stir at room temperature (or reflux for chlorosugar) for 2-4 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.[8]
-
Separation: The crude will contain an
mixture (typically 1:1 to 1:2).-
Crystallization: Many 3,5-di-O-benzoyl nucleosides crystallize preferentially as the
-anomer from Ethanol or MeOH. -
Chromatography: Silica gel purification is required if crystallization fails.[4]
-
Stereoselectivity Visualization
Caption: Divergent pathways in 2-deoxy glycosylation. Solvent choice is critical for Beta-selectivity.
Part 4: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Beta/Alpha Ratio | Solvent polarity too high (stabilizes free ion). | Switch to non-polar solvents (CHCl3, Toluene) to promote tight ion-pairing (S_N2-like inversion of |
| Hydrolysis of Donor | Moisture in solvent/reagents. | Use strictly anhydrous conditions. Store chlorosugar in vacuum/desiccator. |
| Emulsion during Workup | Benzoyl groups form soaps if pH > 10. | Keep workup pH neutral or mildly basic (NaHCO3). Avoid strong NaOH. |
| N3 vs N1 Alkylation | Pyrimidine ambident reactivity. | Ensure proper silylation (Bis-TMS). Use lower temperatures to favor N1 (kinetic). |
References
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the Silyl-Hilbert-Johnson reaction).
-
Hoffer, M. (1960). "alpha-Thymidin". Chemische Berichte, 93(12), 2777-2781.
-
Niedballa, U., & Vorbrüggen, H. (1974). "A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides". Journal of Organic Chemistry, 39(25), 3654-3660.
- Bhat, V., et al. (1981). "Nucleosides and Nucleotides. 1. Synthesis of 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl Pyrimidines". Journal of Medicinal Chemistry. (Demonstrates use of benzoyl protection in modified sugars).
-
BenchChem. (2025). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]
Technical Monograph: Chemical Dynamics of 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose
[1][2]
Executive Summary: The Strategic Role of "Tribenzoyl-Deoxyribose"[1][2]
1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (TBR) serves as a critical, stable glycosyl donor in the synthesis of 2'-deoxyribonucleosides—the fundamental building blocks of DNA and a major class of antiviral and antineoplastic agents (e.g., Gemcitabine, AZT analogs).[1][2]
Unlike its ribose counterparts, TBR presents a unique synthetic paradox:
-
Stability: The anomeric benzoate (1-OBz) confers superior shelf-stability compared to 1-chloro (Hoffer’s chlorosugar) or 1-acetyl derivatives, resisting premature hydrolysis.[1][2]
-
Reactivity Challenge: The absence of a substituent at the C2 position eliminates Neighboring Group Participation (NGP), making stereoselective
-glycosylation difficult.[2]
This guide details the mechanistic pathways to leverage TBR’s stability while overcoming its stereochemical limitations.
Structural Dynamics & Physical Profile[1][2]
The Anomeric Effect and Conformation
TBR exists in equilibrium between
-
Thermodynamic Stability: The
-anomer is thermodynamically favored due to the anomeric effect (stabilizing orbital overlap between the ring oxygen lone pair and the antibonding orbital of the C1-OBz bond).[2] -
Kinetic Activation: For nucleoside synthesis, the 1-OBz group must be activated by a Lewis acid.[2] The benzoyl group is a "disarmed" leaving group compared to an acetyl group, requiring stronger activation (e.g., TMSOTf) but offering cleaner impurity profiles during storage.[2]
Quantitative Profile
| Property | Specification / Value | Implications for Processing |
| Molecular Formula | High carbon content increases lipophilicity, aiding organic solvent solubility.[1][2] | |
| Molecular Weight | ~446.45 g/mol | Moderate MW allows easy monitoring via LC-MS.[1][2] |
| Melting Point | 75–79 °C (Isomer dependent) | Solid handling is easier than oils; allows for recrystallization purification.[2] |
| Solubility | DCM, MeCN, EtOAc | Compatible with standard Vorbrüggen solvents.[2] Insoluble in water (prevents immediate hydrolysis).[2] |
| Anomeric Ratio | Variable (often ~3:1 | Commercial batches are mixtures; this affects the initial rate of activation but not necessarily the final yield if equilibration occurs.[2] |
Reactivity Profile: The Vorbrüggen Coupling
The primary utility of TBR is in the Silyl-Hilbert-Johnson (Vorbrüggen) reaction.[1][2] The mechanism involves the activation of the C1-benzoate to generate an electrophilic oxocarbenium ion.[2]
The "2-Deoxy" Stereoselectivity Problem
In standard ribose synthesis (with a 2-OBz group), the 2-acyloxy group forms a cyclic acyloxonium ion intermediate.[1][2] This blocks the
In TBR (2-deoxy), this mechanism is impossible. [1][2]
-
Intermediate: A planar oxocarbenium ion forms.[2]
-
Attack: The base can attack from the
or face.[2] -
Result: A mixture of anomers (
: ratio often 1:1 to 1:3), requiring difficult chromatographic separation.[2]
Mechanistic Visualization
The following diagram illustrates the divergent pathways between standard ribose (NGP-assisted) and TBR (2-deoxy, No NGP).
Caption: Mechanistic divergence in TBR glycosylation. The lack of a C2-substituent leads to a planar intermediate susceptible to non-stereoselective attack.[1][2]
Experimental Protocol: Optimized Glycosylation
This protocol utilizes a "modified Vorbrüggen" approach designed to maximize
Reagents:
-
Donor: 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (1.0 equiv)[1][2]
-
Acceptor: Nucleobase (e.g., Cytosine, Thymine) (1.1 equiv)[2]
-
Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 equiv)[1][2]
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)[1][2]
Step-by-Step Workflow
-
Silylation (In-situ):
-
Coupling:
-
Reaction:
-
Workup:
Optimization Tip: Using chloroform (
Stability and Degradation
TBR is significantly more stable than its halogenated analogs (e.g., 1-chloro-2-deoxy-3,5-di-O-benzoylribose), which decompose rapidly via hydrolysis.[1][2]
Degradation Pathways[2]
-
Hydrolysis: In the presence of atmospheric moisture and trace acid, the 1-OBz group hydrolyzes to the 1-OH (hemiacetal) and benzoic acid.[2]
-
Acyl Migration: Under basic conditions, the C3-benzoyl group can migrate to the C1 position if the C1 is deprotected, leading to complex isomeric mixtures.[2]
Storage Recommendations
-
Temperature: Store at 2–8°C.
-
Atmosphere: Argon or Nitrogen blanket is mandatory.[2]
-
Container: Tightly sealed amber glass (UV protection prevents radical degradation of benzoyl groups, though rare).[2]
Caption: Degradation pathway of TBR upon exposure to moisture. Proper storage prevents hydrolysis to the hemiacetal.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete activation of 1-OBz | TMSOTf is moisture sensitive.[1][2] Use fresh catalyst or increase equivalents to 1.5x. |
| High | Thermodynamic control dominating | Lower reaction temperature to -20°C or -40°C to favor kinetic control (though |
| Starting Material Remains | Silylation failure | Ensure the nucleobase is fully silylated (clear solution) before adding the sugar.[2] |
| Product Decomposition | Acidic workup | Glycosidic bonds in 2'-deoxy nucleosides are acid-labile (N-glycosidic bond cleavage).[1][2] Ensure full neutralization with |
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[2] Handbook of Nucleoside Synthesis. John Wiley & Sons.[2] (The definitive text on the Silyl-Hilbert-Johnson reaction).
-
Niedballa, U., & Vorbrüggen, H. (1974).[2] A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.[2] Link[1][2]
-
Rodebaugh, R., & Fraser-Reid, B. (1994).[2] Anomeric Specificity in the Glycosylation of 2-Deoxyribose Derivatives. Journal of the American Chemical Society.[2]
-
PubChem. (2023).[2] 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose (Analogous Reactivity Data). National Library of Medicine. Link[1][2]
-
BenchChem. (2025).[2][4] Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (Protocol Comparison). BenchChem Technical Notes. Link[1][2]
Sources
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 3. First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (CAS 145416-96-2)
[1][2][3]
Executive Summary
1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (CAS 145416-96-2) is a high-value carbohydrate intermediate critical to the pharmaceutical synthesis of nucleoside analogs.[1][2] As a fully protected 2-deoxyribose derivative, it serves as the universal glycosyl donor for the production of 2'-deoxy-nucleosides—a class of compounds encompassing major antiviral (e.g., antiretrovirals) and anticancer (e.g., antimetabolites) therapeutics.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization methods, designed for researchers in medicinal chemistry and process development.[1]
Chemical Identity & Physicochemical Profile[1][2][3][5][6]
Core Identification
| Property | Data |
| Chemical Name | 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose |
| CAS Number | 145416-96-2 |
| Molecular Formula | C₂₆H₂₂O₇ |
| Molecular Weight | 446.45 g/mol |
| Stereochemistry | D-Ribose configuration (2-deoxy) |
| Synonyms | 1,3,5-Tri-O-benzoyl-2-deoxyribose; 2-Deoxy-D-ribofuranose 1,3,5-tribenzoate |
Physical Properties
| Parameter | Specification / Observation |
| Physical State | White to off-white crystalline solid |
| Melting Point | 111–113 °C (Typical for pure anomer) |
| Solubility | Highly soluble in DCM, Chloroform, Ethyl Acetate, Pyridine.[1] Insoluble in Water.[1] |
| Stability | Stable under standard laboratory conditions.[1] Hydrolytically sensitive to strong bases (debenzoylation).[1] |
Synthesis & Manufacturing Protocol
Strategic Rationale
The synthesis of CAS 145416-96-2 involves the exhaustive benzoylation of 2-deoxy-D-ribose.[1] Benzoyl groups are selected over acetyl groups for two critical reasons in nucleoside chemistry:
-
Stability: Benzoyl esters are more robust during glycosylation conditions (Lewis acid catalysis).[1]
-
C2-Participating Group: While 2-deoxy sugars lack a C2 hydroxyl, the C3/C5 benzoyl groups provide steric bulk and electronic stabilization that influence the stereochemical outcome of the glycosylation (anomeric selectivity).[1]
Reaction Pathway Diagram[1]
Figure 1: Synthetic pathway for the benzoylation of 2-deoxy-D-ribose.[1]
Validated Experimental Protocol
Objective: Synthesis of 10 g of 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose.
Reagents:
-
2-Deoxy-D-ribose (10.0 g, 74.6 mmol)[1]
-
Benzoyl Chloride (35.0 mL, ~300 mmol, 4.0 eq)[1]
-
Pyridine (100 mL, anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 2-Deoxy-D-ribose (10.0 g) and anhydrous Pyridine (100 mL). Stir at room temperature until fully dissolved. Note: Pyridine acts as both the solvent and the proton scavenger.[1]
-
Addition: Cool the solution to 0°C using an ice bath. Add Benzoyl Chloride (35.0 mL) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours.[1] Monitor by TLC (Hexane:EtOAc 3:1); starting material (Rf ~0.[1]0) should disappear, and product (Rf ~0.[1]5) should appear.
-
Quenching: Pour the reaction mixture onto 300 mL of ice-water to hydrolyze excess benzoyl chloride. Stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with DCM (3 x 100 mL).
-
Washing (Critical): Wash the combined organic layers sequentially with:
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a viscous oil or semi-solid.
-
Purification: Recrystallize from Ethanol or a mixture of Hexanes/Ethyl Acetate to obtain the pure crystalline solid.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase method is recommended to assess purity and detect mono/di-benzoylated impurities.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile (ACN)[1]
-
Gradient: 50% B to 95% B over 15 min, hold 5 min.
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 254 nm (Strong absorption by benzoyl groups)[1]
-
Retention Time: Product typically elutes at high organic composition (~10-12 min).[1]
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by the presence of three distinct benzoyl environments and the characteristic 2-deoxy pattern.[1]
¹H NMR (400 MHz, CDCl₃) Expectation:
-
δ 7.3 – 8.1 ppm (Multiplets, 15H): Aromatic protons from three benzoyl groups.[1]
-
δ 6.6 – 6.8 ppm (Pseudo-triplet/Doublet, 1H): H-1 (Anomeric proton).[1] Downfield shift due to C1-OBz.
-
δ 5.6 – 5.8 ppm (Multiplet, 1H): H-3. Downfield due to C3-OBz.[1][4]
-
δ 4.5 – 4.8 ppm (Multiplets, 3H): H-4 and H-5a/b.[1]
-
δ 2.6 – 2.9 ppm (Multiplets, 2H): H-2a/b.[1] Characteristic upfield signal for the deoxy position.[1]
Application in Drug Development
This compound is the "glycosyl donor" in the Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson reaction), the industry-standard method for synthesizing nucleoside APIs.[1]
Mechanism of Action (Synthesis)
The C1-benzoyl group acts as a leaving group when activated by a Lewis acid (e.g., TMSOTf or SnCl₄), generating an oxocarbenium ion intermediate that is attacked by a silylated nucleobase.[1]
Figure 2: Workflow for converting CAS 145416-96-2 into active nucleoside pharmaceuticals.
Handling & Stability[1]
-
Storage: Store at 2–8°C in a tightly sealed container.
-
Moisture Sensitivity: The solid is relatively stable, but solutions in pyridine or DCM should be kept anhydrous to prevent hydrolysis of the C1-ester.[1]
-
Safety: Benzoyl chloride (used in synthesis) is a lachrymator.[1] The final product is a non-volatile solid but should be handled with standard PPE (gloves, goggles) to avoid dust inhalation.[1]
References
Understanding the anomeric configuration of protected deoxyribose
A Technical Guide for Nucleoside Synthesis and Structural Analysis
Executive Summary
In the synthesis of therapeutic nucleosides (e.g., antiviral and anticancer agents), the stereochemical integrity of the carbohydrate donor is paramount. Unlike ribose, where the C2-hydroxyl group directs stereochemistry via neighboring group participation (NGP), 2-deoxyribose lacks this directing group. Consequently, controlling and determining the anomeric configuration (
This guide provides a rigorous technical framework for synthesizing, isolating, and analytically determining the anomeric configuration of protected deoxyribose donors. It moves beyond basic textbook definitions to provide field-proven protocols and NMR-based decision trees used in high-stakes drug development.
Part 1: The Stereochemical Challenge
The core difficulty in working with 2-deoxyribose lies in the absence of the C2 substituent.
-
Lack of Anchimeric Assistance: In ribose, a C2-acyl group forms an acyloxonium ion intermediate that blocks the bottom face, forcing the nucleobase to attack from the top (
-face). 2-Deoxyribose cannot form this intermediate, leading to mixtures of and nucleosides. -
Conformational Flexibility: The 2-deoxyribofuranose ring is highly flexible, rapidly equilibrating between North (
) and South ( ) puckers. This complicates NMR analysis, as coupling constants ( ) are population-averaged. -
The Anomeric Effect: For electronegative substituents at C1 (like Cl or OMe), the
-anomer (axial) is thermodynamically stabilized by the anomeric effect, despite steric crowding. This is the principle used to isolate pure donors.
Part 2: Synthesis & Anomeric Control (Hoffer’s Protocol)
The industry standard for protected 2-deoxyribose is Hoffer’s chlorosugar . The synthesis relies on thermodynamic control to crystallize the pure
Optimized Synthesis Workflow
The classical Hoffer method uses gaseous HCl, which is difficult to handle. The modern Acetyl Chloride/Methanol method is preferred for reproducibility and safety.
Reaction Scheme:
-
Methylation: 2-Deoxy-D-ribose + MeOH/AcCl
Methyl glycoside (anomeric mixture). -
Protection: Acylation with
-toluoyl chloride (TolCl) 3,5-di-O-toluoyl intermediate. -
Chlorination: Replacement of OMe with Cl using HCl/AcOH
-Chlorosugar precipitates .
Figure 1: Optimized workflow for the synthesis of Hoffer's Chlorosugar, isolating the thermodynamically stable
Protocol: Isolation of the
-Anomer[1][2]
-
Reagents: 2-Deoxy-D-ribose, Acetyl Chloride, Methanol,
-Toluoyl Chloride, Pyridine, Acetic Acid. -
Critical Step: During the final chlorination in acetic acid, the solution becomes supersaturated. Cooling to
C promotes the selective crystallization of the -anomer (1-chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose). -
Why it works: The
-anomer places the chlorine atom in the axial position, maximizing the anomeric effect (hyperconjugation between lone pair and orbital). The -anomer (equatorial Cl) is soluble and remains in the mother liquor.
Part 3: Analytical Determination (NMR & Crystallography)
Assigning the anomeric configuration of 2-deoxy sugars requires precise interpretation of
The Coupling Constant Rule (
)
The configuration is determined by the relationship between the anomeric proton (H1) and the C2 protons.
| Feature | ||
| H1 Orientation | Equatorial | Axial |
| H1 Signal Appearance | Narrow multiplet or dd | Wide pseudo-triplet or dd |
| Coupling ( | Small sums ( | Large sum ( |
| Key Diagnostic | No large trans-diaxial coupling. | One large trans-diaxial coupling (~8-10 Hz). |
| NOE Correlation | H1 | H1 |
Technical Insight:
-
-Anomer: H1 is axial. It has a trans-diaxial relationship with the axial proton at C2 (
). According to the Karplus equation, this results in a large coupling constant ( Hz). -
-Anomer: H1 is equatorial.[3] It has gauche relationships with both C2 protons. This results in small coupling constants (
Hz).
NOE (Nuclear Overhauser Effect) Validation
If coupling constants are ambiguous due to conformational averaging, NOE is the gold standard for solution-state assignment.
-
Irradiate H1:
-
If you see enhancement of H4 (the proton on the same face in the
-anomer), it is . -
If you see enhancement of H3 or H5 (protons on the top face), it is
.
-
Figure 2: Decision tree for assigning anomeric configuration based on H1 coupling constants.
Part 4: Experimental Protocols
Protocol A: Synthesis of Crystalline
-Chlorosugar
Based on Rolland et al. (2006) and standard Hoffer procedures.
-
Preparation: Dissolve 2-deoxy-D-ribose (13.4 g, 0.1 mol) in MeOH (200 mL). Add Acetyl Chloride (0.5 mL) dropwise. Stir 20 min.
-
Quench: Add pyridine (20 mL) and concentrate to a syrup (Methyl glycoside).
-
Acylation: Dissolve syrup in pyridine (50 mL). Add
-toluoyl chloride (32 mL, 2.2 eq) at C. Stir overnight. -
Workup: Extract with DCM/Water. Dry organic layer (
) and concentrate. -
Chlorination: Dissolve residue in minimal acetic acid (
). Add HCl/AcOH solution at C. -
Crystallization: The product precipitates within 1-2 hours. Filter and wash with cold ether.
-
Yield: ~60-70%.
-
Melting Point:
C. -
Data:
H NMR shows H1 as a doublet of doublets ( Hz, Hz), confirming -configuration.[2]
-
Protocol B: NMR Setup for Anomeric Assignment
-
Sample: Dissolve 10 mg of protected sugar in 0.6 mL
. -
Acquisition: Run standard 1D
H NMR (min 400 MHz). -
Processing: Apply Gaussian window function (gb) to resolve H1 splitting.
-
Analysis: Locate H1 (usually 6.0–6.5 ppm for chlorosugars). Measure width at half-height (
) or sum of couplings ( ).-
Hz
-anomer . -
Hz
-anomer .
-
Hz
References
-
Rolland, V., Kotera, M., & Lhomme, J. (1997). Convenient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride.[4][5] Synthetic Communications, 27(20), 3505–3511.
-
Hoffer, M. (1960). α-Thymidin. Chemische Berichte, 93(12), 2777–2781. (The original description of Hoffer's chlorosugar).
-
Horwitz, J. P., et al. (1964). Nucleosides. V. The Synthesis of 2'-Deoxycytidine. Journal of Organic Chemistry, 29(7), 2076.
-
Aston University Research. (2021).
Sources
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Di-O-p-toluoyl-2-deoxy-D-ribofuranosyl Chloride; 1-chloro-3,5-di-toluoyl-2-deoxy-D-ribose; 2-DEOXY-3,5-DI-O-P-TOLUOYL-RIBOFURANOSYL CHLORIDE; Hoffer''s chlorosugar; 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride; 3,5-Di-O-p-toluoyl-2-desoxy-L-ribofuranosylchlorid; 2-deoxy-3,5-di-o-p-toluoyl-D-pentafuranosyl chloride; D-erythro-Pentofuranosylchloride; 1-CHLORO-3'',5''-DI-O-TOLUOYL-2-DEOXYRIBOSIDE; 2-deoxy | Chemrio [chemrio.com]
- 5. tandfonline.com [tandfonline.com]
Technical Guide: Early Applications of Benzoylated Ribofuranose in Medicinal Chemistry
Executive Summary
1-O-Acetyl-2,3,5-tri-O-benzoyl-
This guide analyzes the technical evolution of this reagent, detailing its mechanistic superiority via Neighboring Group Participation (NGP) and its foundational role in synthesizing early antiviral blockbusters like Ribavirin . It is written for medicinal chemists seeking to understand the first-principles of glycosylation stereocontrol.
Part 1: The Chemical Rationale
Why Benzoyl? The Structural Advantage
In the early days of nucleoside synthesis (1960s-70s), chemists chose the benzoyl protecting group over the acetyl group for three critical reasons:
-
Crystallinity: The benzoylated sugar donor is highly crystalline.[1] In an era before high-performance flash chromatography, the ability to purify intermediates via recrystallization (typically from ethanol or ethyl acetate) was paramount for scale-up.[1]
-
Stability: Benzoate esters are generally more robust than acetates towards the acidic conditions often generated during glycosylation (e.g., by-product HCl or triflic acid).[1]
-
Stereocontrol (The Alpha-Face Blockade): The most critical feature is the C2-benzoate's ability to form a stable 1,2-acyloxonium ion .[1] This intermediate effectively blocks the
-face of the ribose ring, forcing the incoming nucleobase to attack from the -face, thereby mimicking the natural stereochemistry of nucleosides.
Mechanism: The 1,2-Acyloxonium Ion
The stereoselectivity of the Benzoyl Donor is not accidental; it is a function of the C2-protecting group participating in the reaction mechanism.
Figure 1: Mechanism of Neighboring Group Participation (NGP)
The following diagram illustrates how the C2-benzoate group stabilizes the oxocarbenium ion, preventing
Caption: The C2-benzoate forms a 5-membered dioxolenium ring (Acyloxonium), physically blocking the bottom face and directing the base to the top (
Part 2: Evolution of Coupling Methods
The utility of the Benzoyl Donor evolved alongside the coupling methodologies.
The Fusion Method (The "Cook and Look" Era)
Early synthesis of Ribavirin and related analogs utilized the fusion method.
-
Protocol: The Benzoyl Donor and the nucleobase (e.g., 1,2,4-triazole-3-carboxylate) were mixed without solvent and heated to 150–170°C under vacuum.[1]
-
Catalyst: Often autocatalytic or using trace p-toluenesulfonic acid.[1]
-
Drawbacks: The sugar often decomposed (caramelized) before coupling; yields were typically 30–50%; purification was difficult due to tar formation.
The Silyl-Hilbert-Johnson / Vorbrüggen Reaction
Helmut Vorbrüggen revolutionized this field by introducing silylated bases and Friedel-Crafts catalysts.[1]
-
Protocol: The nucleobase is silylated (using HMDS/BSA) to make it soluble and nucleophilic.[2][3] It is then reacted with the Benzoyl Donor in a non-polar solvent (DCE, MeCN) using a Lewis Acid (
or TMSOTf). -
Advantages: Homogeneous solution, room temperature (or mild heat), quantitative yields, and strict stereocontrol.
Figure 2: Workflow Comparison (Fusion vs. Vorbrüggen)
Caption: The transition from heterogeneous high-heat fusion to homogeneous Lewis-acid catalysis dramatically improved yields and purity.
Part 3: Experimental Protocols
The following protocols are reconstructed from seminal literature (Vorbrüggen, Chem. Ber. 1981; Witkowski, J. Med.[1] Chem. 1972) but modernized for safety and reproducibility.[1]
Protocol A: Synthesis of the Benzoyl Donor
Target: 1-O-Acetyl-2,3,5-tri-O-benzoyl-
-
Methylation (Protection):
-
Benzoylation:
-
Acetolysis (The Key Step):
Protocol B: Vorbrüggen Coupling (General Procedure)
Target: Synthesis of a Pyrimidine Nucleoside (e.g., Uridine derivative).[1]
-
Silylation:
-
Coupling:
-
Dissolve Silylated Base and Benzoyl Donor (10 mmol) in dry Acetonitrile or 1,2-Dichloroethane (50 mL).
-
Add TMSOTf (11 mmol) dropwise at 0°C.
-
Stir at RT for 2–12 hours. Monitor by TLC (the non-polar sugar spot disappears).
-
-
Workup:
-
Deprotection:
-
Treat the benzoylated nucleoside with Methanolic Ammonia (
) at RT for 24 hours to remove benzoate groups.[1]
-
Part 4: Data & Comparison
The following table summarizes the efficiency of the Benzoyl Donor across different early methodologies.
| Parameter | Fusion Method (1960s) | Metal Salt (Hg/Ag) | Silyl-Hilbert-Johnson (Vorbrüggen) |
| Reagent Form | Benzoyl Donor (Solid) | Halogenose (1-Cl/Br) | Benzoyl Donor (Solid) |
| Catalyst | None / pTsOH | ||
| Temperature | 150–170°C | Reflux (Toluene) | 0°C to 80°C |
| Stereoselectivity | Moderate ( | High ( | Very High ( |
| Typical Yield | 30–50% | 50–70% | 85–95% |
| Safety Profile | Thermal Hazard | Heavy Metal Toxicity | Moisture Sensitive (Corrosive) |
References
-
Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981).[1] Nucleoside Synthesis with Trimethylsilyl Triflate and Perchlorate as Catalysts.[1][8] Chemische Berichte.[1][8]
-
Witkowski, J. T., Robins, R. K., Sidwell, R. W., & Simon, L. N. (1972). Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides.[1] Journal of Medicinal Chemistry.
-
Niedballa, U., & Vorbrüggen, H. (1974).[1] A General Synthesis of N-Glycosides.[1] I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry.
-
Iwai, I., & Nishimura, T. (1963).[1] Synthetic Procedures for Silyl-Hilbert-Johnson Reaction.[1][9] Agricultural and Biological Chemistry. [1]
Sources
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 5. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. i-share-uic.primo.exlibrisgroup.com [i-share-uic.primo.exlibrisgroup.com]
Methodological & Application
Protocol for nucleoside synthesis using 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
Protocol: Vorbrüggen Coupling using 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose
Executive Summary & Strategic Analysis
The synthesis of 2'-deoxyribonucleosides is a cornerstone of modern antiviral and antineoplastic drug development (e.g., Gemcitabine, Idoxuridine). Unlike ribonucleosides, where the C2-acyloxy group directs stereoselectivity via neighboring group participation (anchimeric assistance), 2'-deoxyribose donors lack this directing group . Consequently, the synthesis of 2'-deoxy nucleosides using 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose presents a significant challenge: controlling the stereochemical outcome at the anomeric center (C1).
This Application Note details an optimized Vorbrüggen coupling protocol . We utilize the 1-O-benzoate donor (1,3,5-tri-O-Bz) as a stable, crystalline alternative to the unstable 1-chloro derivative (Hoffer’s chlorosugar). This protocol prioritizes reproducibility and purification strategies to isolate the biologically relevant
Core Mechanistic Insight
In 2-deoxy synthesis, the reaction proceeds via an
-
Kinetic Control: Often favors the
-anomer (anomeric effect). -
Thermodynamic Control: Can favor the
-anomer depending on solvent polarity and Lewis acid strength.
Mechanistic Pathway & Workflow
The following diagram illustrates the reaction pathway, highlighting the critical oxocarbenium intermediate that leads to anomeric mixtures.
Figure 1: Mechanistic flow of the Vorbrüggen coupling for 2-deoxy sugars, emphasizing the loss of stereocontrol at the oxocarbenium stage.
Experimental Protocol
3.1. Reagents and Materials
| Component | Specification | Role |
| Sugar Donor | 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose | Stable glycosyl donor. |
| Nucleobase | Purine or Pyrimidine (dried) | Aglycone. |
| Silylating Agent | BSA (N,O-Bis(trimethylsilyl)acetamide) | Converts base to silyl-ether/amine. |
| Lewis Acid | TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | Activates the 1-O-benzoate. |
| Solvent | Acetonitrile (MeCN), Anhydrous (<50 ppm H2O) | Promotes |
3.2. Step-by-Step Methodology
Step 1: Silylation of the Nucleobase (In-Situ) Rationale: Silylation increases the solubility of the nucleobase and renders it nucleophilic at the correct nitrogen (N1 for pyrimidines, N9 for purines).
-
Charge an oven-dried round-bottom flask with the Nucleobase (1.0 equiv) and Anhydrous MeCN (5–10 mL per mmol).
-
Add BSA (2.0–3.0 equiv).
-
Stir at 60–80°C under Argon until a clear solution is obtained (typically 15–45 mins).
-
Note: If the base is difficult to silylate (e.g., Cytosine), add catalytic TMSCl or use HMDS/TMSCl reflux method.
-
Step 2: Vorbrüggen Coupling Rationale: TMSOTf catalyzes the departure of the 1-O-benzoyl group. The 1-O-benzoate is less reactive than 1-O-acetate; therefore, strict anhydrous conditions are vital.
-
Cool the silylated base solution to 0°C .
-
Dissolve 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (1.0–1.1 equiv) in minimal anhydrous MeCN and add to the reaction vessel.
-
Add TMSOTf (1.1–1.5 equiv) dropwise.
-
Critical: Do not dump the Lewis acid. Exothermic reaction.
-
-
Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
Step 3: Quenching and Workup
-
Quench by adding cold saturated NaHCO₃ solution. Stir for 15 mins to hydrolyze silyl groups.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Tip: If an emulsion forms (common with silylated byproducts), filter through a Celite pad.
-
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 4: Separation of Anomers (The Critical Bottleneck) Since stereocontrol is not guaranteed, this step is mandatory.
-
Flash Chromatography: Use a gradient of Hexanes/EtOAc (or DCM/MeOH for polar bases).
-
Order of Elution: Typically, the
-anomer elutes first (less polar), followed by the desired -anomer .
-
-
Crystallization: If chromatography is difficult, dissolve the mixture in hot EtOH or MeOH. The
-anomer often crystallizes preferentially for purine derivatives.
Step 5: Deprotection (Global)
-
Dissolve the purified protected nucleoside in 7N NH₃ in Methanol .
-
Stir at room temperature for 12–24 hours (removes 3,5-O-benzoyl groups).
-
Evaporate and purify via reverse-phase HPLC or crystallization.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents. | The oxocarbenium ion is quenched by water. Re-dry MeCN over molecular sieves (3Å). |
| High | Kinetic control dominant. | Allow the reaction to stir longer at RT or slightly higher temp to permit thermodynamic equilibration. Switch solvent from DCM to MeCN. |
| N3 vs N1 Isomers | Improper silylation (Pyrimidines). | Ensure full silylation (clear solution) before adding sugar. N3-alkylation is irreversible; N1 is thermodynamic. |
| Incomplete Reaction | 1-O-Bz is stable/sluggish. | Increase TMSOTf to 2.0 equiv or heat to 50°C. The benzoate is a poorer leaving group than acetate. |
Logical Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2'-deoxy nucleosides.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Niedballa, U., & Vorbrüggen, H. (1974).[3] A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.
-
Hoffer, M. (1960). α-Thymidine.[4][5] Chemische Berichte, 93(11), 2777–2781. (Foundational reference for chlorosugar route, contrasted here with the stable benzoate route).
-
Romeo, G., et al. (2018). Stereoselective Synthesis of 2'-Deoxy-β-ribonucleosides. Chemical Reviews, 118. (Reviewing modern stereoselective methods).
-
Seela, F., & Peng, X. (2006). Pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosides: Synthesis and separation of anomers. Current Protocols in Nucleic Acid Chemistry.
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vorbrüggen Glycosylation [drugfuture.com]
- 4. New concept for the separation of an anomeric mixture of alpha/beta-D-nucleosides through regioselective enzymatic acylation or hydrolysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
Vorbrüggen glycosylation with 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
Application Note: Vorbrüggen Glycosylation with 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
Part 1: Executive Summary & Technical Rationale[1]
The synthesis of 2'-deoxy nucleosides via Vorbrüggen glycosylation presents a distinct challenge compared to their ribonucleoside counterparts: the absence of a directing group at the C2 position. In standard ribose couplings, a C2-acyl group ensures
With 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (hereafter Donor 1 ), this mechanism is absent.[1] Consequently, the reaction proceeds through a "naked" oxocarbenium ion, often yielding anomeric mixtures (
This guide details a protocol optimized for thermodynamic control and solubility-driven stereoselection , utilizing the specific leaving group characteristics of the C1-benzoate to maximize the yield of the bioactive
Part 2: Mechanistic Insight & Reaction Design[1]
The "2-Deoxy" Dilemma
The reaction is driven by the Lewis Acid (LA) activation of the C1-benzoate. Unlike 1-Cl or 1-OAc donors, the C1-benzoate is relatively stable, requiring potent silylating Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]
Key Mechanistic Pathways:
-
Activation: TMSOTf silylates the C1-carbonyl oxygen, converting the benzoate into a good leaving group.
-
Ionization: Departure of the silylated benzoate generates the resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: The silylated nucleobase attacks C1. Without C2-participation, attack occurs from both faces.[1]
-
Kinetic Product: Often the
-anomer (axial attack). -
Thermodynamic Product: The
-anomer (equatorial), favored by minimizing 1,3-diaxial interactions, though the anomeric effect opposes this.
-
Diagram 1: Reaction Mechanism & Stereochemical Divergence
Caption: Mechanistic pathway highlighting the lack of C2-directing group and the critical equilibration step required for high beta-selectivity.
Part 3: Optimized Protocol
Reagents & Materials:
-
Donor: 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (1.0 equiv).[1]
-
Nucleobase: Purine or Pyrimidine derivative (1.1 – 1.2 equiv).
-
Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 – 3.0 equiv).
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 – 1.5 equiv). Note: Stoichiometric amounts are often required for C1-benzoates compared to catalytic amounts for C1-acetates.[1]
-
Solvent: Acetonitrile (MeCN) (Anhydrous, <50 ppm H2O) or 1,2-Dichloroethane (DCE).
Step-by-Step Methodology
1. Silylation of the Nucleobase (In-Situ)
-
Context: Silylation increases the nucleophilicity of the base and solubilizes it in organic media.
-
Procedure:
-
Charge the reaction vessel with the nucleobase (1.2 equiv) and anhydrous MeCN (5-10 volumes).
-
Add BSA (2.5 equiv).
-
Stir at 50–60°C for 30–60 minutes until a clear homogeneous solution is obtained.
-
Checkpoint: If the solution is not clear, add more BSA (0.5 equiv) or increase temp to reflux briefly.
-
2. Coupling Reaction (Vorbrüggen)
-
Context: The coupling must be performed under strictly anhydrous conditions to prevent hydrolysis of the oxocarbenium ion.
-
Procedure:
-
Cool the silylated base solution to 0°C.
-
Add Donor 1 (1.0 equiv) dissolved in minimal MeCN.
-
Add TMSOTf (1.2 equiv) dropwise over 5–10 minutes. Exotherm expected.
-
Critical Decision Point (Solvent & Temp):
-
Scenario A (Standard): Warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Scenario B (Precipitation-Driven): If the
-anomer is known to be less soluble (e.g., Cladribine synthesis), heat to 50–80°C to accelerate equilibration, then cool slowly. The -anomer may crystallize out, driving the equilibrium [1].
-
-
3. Workup & Quench
-
Procedure:
-
Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Pour into cold saturated NaHCO3 solution (vigorous stirring required to quench excess TMSOTf and BSA).
-
Filter through a Celite pad if tin salts (from SnCl4 usage) or emulsions are present (not applicable for TMSOTf, but good practice for crude mixtures).
-
Separate phases. Wash organic layer with Brine.
-
Dry over Na2SO4 and concentrate.
-
4. Deprotection (Brief)
-
The benzoyl groups at C3 and C5 are stable. Removal is typically achieved using Methanolic Ammonia (7N NH3 in MeOH) or Sodium Methoxide (NaOMe) in MeOH at RT.
Part 4: Critical Optimization & Troubleshooting
Solvent Selection: The "Ritter" Risk
When using Acetonitrile (MeCN), a common side reaction is the attack of the solvent nitrogen on the oxocarbenium ion, followed by hydrolysis, leading to an acetamide byproduct (Ritter-type reaction).
-
Observation: Low yield, presence of a polar impurity.
-
Solution: Switch solvent to 1,2-Dichloroethane (DCE) or Toluene .[1] DCE is non-nucleophilic and often provides higher yields for unreactive bases [2].
Enhancing Beta-Selectivity
If the
-
Thermodynamic Equilibration: Extend reaction time and increase temperature (reflux in MeCN). The
-anomer can anomerize to the -anomer via the N-glycosyl oxocarbenium intermediate if the Lewis acid is still present.[1] -
Solvent Effect: Use a solvent mixture (e.g., Toluene/MeCN) that lowers the solubility of the
-anomer, causing it to precipitate and driving the equilibrium to the right (Le Chatelier’s principle).
Table 1: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion | C1-Benzoate activation is slow.[1] | Increase TMSOTf to 1.5–2.0 equiv; Increase Temp to 60°C. |
| High Alpha-Anomer | Kinetic control dominant. | Extend reaction time; Heat to promote equilibration; Switch to DCE. |
| Emulsion in Workup | Silyl byproducts. | Use solid NaHCO3 for initial quench; Filter through Celite. |
| N-7 Regioisomer (Purines) | Kinetic attack at N-7. | Heat reaction to induce N-7 |
Part 5: Workflow Visualization
Caption: Operational workflow for the Vorbrüggen coupling of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose.
Part 6: References
-
Henschke, J. P., et al. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-D-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development. Available at: [Link]
-
Ingale, S. A., et al. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of Organic Chemistry. Available at: [Link]
-
Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides.[1] I. Synthesis of Pyrimidine Nucleosides. The Journal of Organic Chemistry. Available at: [Link]
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2000). Handbook of Nucleoside Synthesis. Wiley-Interscience.[1] (Standard Reference Text).
Sources
Synthesis of antiviral nucleoside analogues from 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
Source Material: 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose Methodology: Modified Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson Reaction)
Abstract & Strategic Significance
The synthesis of 2'-deoxyribonucleoside analogues (e.g., Idoxuridine, Trifluridine, Brivudine) is a cornerstone of antiviral drug development. Historically, this relied on unstable 1-chloro sugars (Hoffer’s chlorosugar), which posed significant handling and reproducibility challenges.
Modern industrial and research protocols have shifted to using 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose as the stable, crystalline "sugar donor." This Application Note details the optimized synthesis of antiviral nucleosides using this precursor via Vorbrüggen coupling .
Key Technical Challenge: Unlike ribonucleosides, where the 2-O-acyl group directs stereochemistry via anchimeric assistance (neighboring group participation) to yield the
Strategic Overview: The "2-Deoxy" Problem
Success in this synthesis depends on understanding the mechanism of stereocontrol.
-
Ribose Scenario (Easy): A 2-O-acyl group forms a cyclic acyloxonium ion intermediate, blocking the bottom face and forcing the base to attack from the top (
-face). -
2-Deoxyribose Scenario (Hard): With no C2 substituent, the reaction proceeds via a planar oxocarbenium ion. The base can attack from either side.
-
Kinetic Product: Often the
-anomer.[1][2] -
Thermodynamic Product: The
-anomer (pseudo-equatorial base). -
Solution: We utilize TMSOTf (Trimethylsilyl trifluoromethanesulfonate) in Acetonitrile (MeCN) .[1] MeCN coordinates with the oxocarbenium ion to form an
-nitrilium species, which sterically shields the -face, favoring -attack.
-
Workflow Visualization
Detailed Experimental Protocols
Step 1: Base Activation (Silylation)
The heterocyclic base must be converted to its bis-trimethylsilyl form to increase solubility and nucleophilicity.
-
Reagents: Hexamethyldisilazane (HMDS) + Ammonium Sulfate (cat.) OR N,O-Bis(trimethylsilyl)acetamide (BSA).[1]
-
Expert Insight: While BSA is faster (room temp), HMDS is cheaper and cleaner for scale-up as the byproduct is volatile ammonia.
Protocol:
-
Suspend the dry nucleobase (e.g., 5-iodouracil, 10 mmol) in dry HMDS (15 mL).
-
Add Ammonium Sulfate (0.1 mmol) as a catalyst.
-
Reflux under Argon for 2–4 hours until the solution becomes clear (indicating complete silylation).
-
Evaporate excess HMDS in vacuo under strictly anhydrous conditions.
-
Stop Point: The resulting silylated base is a moisture-sensitive oil/solid. Use immediately.
Step 2: Modified Vorbrüggen Coupling
This is the critical stereodefining step.
-
Reagents: Silylated Base (from Step 1), 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose, TMSOTf.
-
Solvent: Anhydrous Acetonitrile (MeCN).
Protocol:
-
Dissolve 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (10 mmol, 1.0 eq) in anhydrous MeCN (40 mL).
-
Dissolve the silylated base (11 mmol, 1.1 eq) in anhydrous MeCN (20 mL) and add to the sugar solution.
-
Cool the mixture to 0°C .
-
Add TMSOTf (11–12 mmol, 1.1–1.2 eq) dropwise via syringe.
-
Note: Fuming may occur.[3]
-
-
Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting sugar (Rf ~0.6) should disappear.
-
-
Quench: Pour the reaction mixture into a saturated NaHCO3 solution/ice mixture to neutralize the triflic acid.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with brine, dry over MgSO4, and concentrate.
Step 3: Anomer Separation (The "Art" of the Synthesis)
You will likely have an
Protocol:
-
Analyze the crude foam via 1H NMR.
- -anomer: H1' appears as a pseudo-triplet (dd with similar J values, ~6-8 Hz).
- -anomer: H1' appears as a doublet of doublets with smaller coupling constants (J ~2-4 Hz).
-
Crystallization: Dissolve the crude benzoylated mixture in a minimum amount of hot Ethanol or EtOH/Acetone (9:1).
-
Cool slowly to 4°C. The
-anomer (3',5'-di-O-benzoyl derivative) is typically less soluble and crystallizes first. -
Filter and wash with cold EtOH. Recrystallize if the
-content is >2%.
Step 4: Deprotection (Zemplén Transesterification)
Removing the benzoyl groups to release the active drug.
Protocol:
-
Suspend the purified
-protected nucleoside in dry Methanol (0.1 M concentration). -
Add Sodium Methoxide (NaOMe) in MeOH (25% wt) to reach pH 9–10 (catalytic amount).
-
Stir at RT for 1–2 hours.
-
Neutralize with Amberlite IR-120 (H+ form) resin until pH 7.
-
Filter off the resin and concentrate the filtrate.
-
Purify the final nucleoside via crystallization from water/alcohol or reverse-phase HPLC.
Mechanistic Visualization: Stereocontrol
The following diagram illustrates why Acetonitrile is the preferred solvent for 2-deoxy synthesis.
Analytical Data & Troubleshooting
Expected NMR Signatures (1H NMR, 400 MHz, CDCl3)
| Proton | Diagnostic Value | ||
| H-1' | 6.3–6.5 ppm (pseudo-t) | 6.2–6.4 ppm (dd) | Primary Indicator. |
| H-2' | Multiplet, distinct shift | Multiplet, upfield shift | Complex due to diastereotopic protons. |
| Benzoyl | 7.4–8.1 ppm (m) | 7.4–8.1 ppm (m) | Not diagnostic for anomers. |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield | Incomplete silylation of base. | Ensure base dissolves completely in HMDS/BSA. Add more catalyst ((NH4)2SO4). |
| High | Solvent too non-polar (e.g., DCM/Toluene). | Switch to Acetonitrile . Lower the temperature to -20°C initially, then slow warm. |
| Emulsion in Workup | Silyl byproducts. | Wash with dilute HCl or KF solution to break silyl emulsions, but watch acid sensitivity of product. |
| Dark Color | Decomposition of sugar. | TMSOTf is too strong or reaction ran too long. Quench immediately after TLC shows consumption of sugar. |
Safety & Handling
-
TMSOTf: Highly corrosive and moisture sensitive. Causes severe burns. Handle in a fume hood with gloves.
-
Acetonitrile: Toxic by inhalation and skin absorption.
-
1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose: Generally stable solid, but store cool and dry.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the Silyl-Hilbert-Johnson reaction).
-
Niedballa, U., & Vorbrüggen, H. (1974).[4] A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.
-
Ries, A., et al. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation.[5] Organic Process Research & Development, 17(12), 1503–1510. (Industrial scale-up of Cladribine using this specific methodology).
-
PubChem Compound Summary. (n.d.). 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose.
-
Aoyama, H. (1987). Stereoselective synthesis of anomers of 2'-deoxy-pyrimidinenucleosides. Bulletin of the Chemical Society of Japan. (Discusses solvent effects on
ratios).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 4. Vorbrüggen Glycosylation [drugfuture.com]
- 5. researchgate.net [researchgate.net]
Application Note: High-Purity Synthesis of Anticancer Nucleoside Analogs Using 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
[1]
Executive Summary
This guide details the strategic application of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (TBD) as a "universal glycosyl donor" for the synthesis of 2'-deoxyribonucleoside analogs, a critical class of chemotherapeutic agents including Decitabine , Cladribine , and Clofarabine .[1]
Unlike ribose derivatives, 2'-deoxy sugars lack the C2-hydroxyl group necessary to direct stereoselectivity via neighboring group participation (NGP).[1] Consequently, the synthesis of
Strategic Introduction: The "Universal Donor"
1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is preferred over its acetylated or halogenated counterparts (e.g., 1-chloro-sugars) for three reasons:
-
Stability: The 1-O-benzoyl group renders the molecule stable at room temperature, resisting premature hydrolysis during storage.[1]
-
Crystallinity: It exists as a stable solid, allowing for easy purification and stoichiometry control before the critical coupling step.[1]
-
Safety: It eliminates the need for handling unstable, moisture-sensitive glycosyl halides.[1]
Mechanistic Challenge: The "2-Deoxy" Problem
In standard riboside synthesis, a 2-O-acyl group forms a cyclic acyloxonium ion intermediate, blocking the
Figure 1: Mechanistic Divergence in Glycosylation The diagram below illustrates why 2-deoxy synthesis is stereochemically difficult compared to ribose.
Caption: Comparison of Neighboring Group Participation (NGP) in ribose vs. the lack thereof in 2-deoxyribose synthesis.
Critical Material Attributes (CMA)
| Component | Specification | Criticality |
| 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose | Purity >98% (HPLC) | High. Impurities (e.g., 1-OH) quench the catalyst.[1][2] |
| Solvent (DCM or MeCN) | Water < 50 ppm | Critical. Moisture hydrolyzes the oxocarbenium ion immediately.[1] |
| TMSOTf (Catalyst) | Freshly distilled/opened | High. Triflic acid impurities cause degradation.[1] |
| Nucleobase (e.g., 5-Azacytosine) | Micronized | Medium. Affects silylation kinetics.[1] |
Detailed Experimental Protocols
Protocol A: Silylation of the Nucleobase
Objective: Convert the polar nucleobase into a lipophilic, soluble silyl-ether that is reactive toward the sugar.
Reagents:
-
Nucleobase (e.g., 5-Azacytosine for Decitabine, or 2-Chloroadenine for Cladribine)[1]
-
Hexamethyldisilazane (HMDS)[1]
-
Ammonium Sulfate (catalytic) or TMSCl[1]
Procedure:
-
Charge: In a dry round-bottom flask under Argon, suspend the nucleobase (1.0 equiv) in HMDS (5–10 volumes).
-
Catalyze: Add Ammonium Sulfate (0.05 equiv).
-
Reflux: Heat to reflux (approx. 120°C) with stirring. The suspension will eventually turn into a clear solution, indicating complete silylation.[1]
-
Note: For 5-azacytosine, this may take 4–6 hours.[1]
-
-
Concentration: Evaporate excess HMDS under high vacuum at 60°C to yield the silylated base as a white/yellowish residue or oil.
-
Re-dissolution: Immediately dissolve the residue in anhydrous dry DCM or MeCN (depending on the coupling solvent choice). Do not expose to air.
Protocol B: The Vorbrüggen Coupling (Glycosylation)
Objective: Couple the sugar to the base. We utilize a specific solvent system to influence the
Reagents:
-
1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (1.0 equiv)[1]
-
Silylated Nucleobase (from Protocol A, 1.1 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)[1][2]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Procedure:
-
Preparation: Dissolve 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose in anhydrous DCM (10 volumes) under Nitrogen.
-
Mixing: Cannulate the solution of the silylated nucleobase (Protocol A) into the sugar solution. Cool the mixture to 0°C.
-
Activation: Add TMSOTf dropwise via syringe over 10 minutes.
-
Observation: The solution may darken slightly.[3]
-
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.
-
Control: Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1] The starting sugar (Rf ~0.6) should disappear.
-
-
Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Stir vigorously for 15 minutes to hydrolyze silyl groups.
-
Extraction: Separate the organic layer. Wash with water (2x) and brine (1x).[1] Dry over Na₂SO₄ and concentrate to yield the Protected Nucleoside (mixture of anomers).
Expert Insight on Anomer Separation:
At this stage, you likely have a 1:1 to 1:2 (
-
Strategy 1 (Crystallization): Many protected
-anomers (especially benzoates) crystallize preferentially from Ethanol or Ethyl Acetate/Hexane. This is the preferred industrial route.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Strategy 2 (Chromatography): If the anomers do not separate by crystallization, flash chromatography on silica gel is required. The
-anomer usually elutes first (less polar).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Protocol C: Deprotection (Global Debenzoylation)
Objective: Remove the benzoyl groups to release the API.
Warning: If synthesizing Decitabine , do NOT use aqueous bases (NaOH).[1] The triazine ring is unstable in water. Use Methanolic Ammonia.[1]
Reagents:
-
Protected Nucleoside (Pure
-anomer preferred)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
7N Ammonia in Methanol (NH₃/MeOH)[1]
Procedure:
-
Dissolution: Dissolve the protected nucleoside in dry Methanol (5 volumes).
-
Reaction: Add 7N NH₃/MeOH (10 volumes). Seal the vessel tightly.
-
Stirring: Stir at ambient temperature for 12–24 hours.
-
Monitoring: HPLC or TLC will show the disappearance of the lipophilic protected material and the appearance of the polar free nucleoside (Rf ~0.1 in EtOAc, requires 10-20% MeOH/DCM to move).
-
-
Isolation: Concentrate the mixture to dryness under vacuum (keep T < 40°C).
-
Purification: The residue contains the product and benzamide (byproduct).
Workflow Visualization
Figure 2: End-to-End Synthesis Workflow
Caption: Step-by-step process flow from starting materials to final Active Pharmaceutical Ingredient (API).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents.[1] | Karl Fischer titration of solvents (<50ppm).[1] Dry glassware at 120°C. |
| High | Kinetic control dominant. | Switch solvent to Acetonitrile (MeCN) or allow longer reaction times to reach thermodynamic equilibrium (often favors |
| Incomplete Reaction | Catalyst deactivation. | TMSOTf is moisture sensitive.[1] Increase loading to 1.2–1.5 equiv or distill TMSOTf. |
| Ring Cleavage (Decitabine) | Water present during deprotection.[1] | Strictly use anhydrous Methanolic Ammonia.[1] Avoid aqueous workups after deprotection.[1] |
| Emulsion during workup | Silyl byproducts.[1] | Ensure thorough quenching with NaHCO₃.[1] Filter through Celite if necessary.[1] |
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (The definitive text on the silyl-Hilbert-Johnson reaction).
-
Niedballa, U., & Vorbrüggen, H. (1974).[1][4][5] A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.[1][5] Link[1]
-
Kantarjian, H., et al. (2006).[1] Decitabine improves patient outcomes in myelodysplastic syndromes.[1] Cancer, 106(8), 1794-1803.[1] (Clinical context for the API).
-
Iosif, S., et al. (2013).[1] Process for the preparation of Decitabine.[3][6][7][] US Patent 8,586,729 B2.[1] (Industrial protocol specifics). Link
-
Piskala, A., & Sorm, F. (1964).[1] Nucleic acids components and their analogues. LI. Synthesis of 1-glycosyl-5-azacytosines and 1-glycosyl-5-azauracils.[1] Collection of Czechoslovak Chemical Communications, 29(9), 2060-2076.[1] (Original synthesis of 5-aza analogs).[1][5][6]
Sources
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 2. US8586729B2 - Synthesis of decitabine - Google Patents [patents.google.com]
- 3. Synthetic process of decitabine - Eureka | Patsnap [eureka.patsnap.com]
- 4. Vorbrüggen Glycosylation [drugfuture.com]
- 5. Preparation of α-Stereoisomer of Decitabine [cjph.com.cn]
- 6. Decitabine: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Step-by-step synthesis of modified nucleosides with benzoylated ribose
Application Note: Precision Synthesis of
Executive Summary
This guide details the synthesis of modified nucleosides using 1-O-acetyl-2,3,5-tri-O-benzoyl-
The core scientific principle relied upon here is Neighboring Group Participation (NGP) . By using benzoyl protection at the C-2 position of the ribose ring, we force the formation of a cyclic acyloxonium intermediate. This sterically blocks the
Mechanistic Foundation
To troubleshoot and optimize this reaction, one must understand the "why" behind the reagents.
-
Silylation (BSA/HMDS): Increases the lipophilicity of polar nucleobases (solubility) and creates a silyl-enol ether at the amide/lactam positions (activation).
-
Lewis Acid (TMSOTf): Acts as the initiator. It displaces the 1-acetate group, generating the oxocarbenium ion.
-
The C-2 Benzoyl Group: The critical "director." It attacks the C-1 cation to form a stable dioxolenium (acyloxonium) ion.[1]
Figure 1: Mechanism of Stereoselective
Caption: The C-2 benzoyl group stabilizes the cation and physically blocks the bottom (
Experimental Protocols
Protocol A: One-Pot Silylation and Coupling
Standard approach for pyrimidines and purines.[1] Eliminates the need to isolate moisture-sensitive silylated bases.[1]
Reagents:
-
Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-
-D-ribofuranose (1.0 equiv)[1] -
Nucleobase: Dried in vacuo over P₂O₅ (1.1 – 1.2 equiv)[1]
-
Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA ) (3.0 equiv)[1]
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf ) (1.1 – 1.5 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend the Nucleobase (1.1 equiv) in anhydrous MeCN (5–10 mL per mmol).
-
Silylation: Add BSA (3.0 equiv). Stir at Room Temperature (RT) for 15–30 mins. The suspension should turn into a clear solution, indicating successful silylation.
-
Checkpoint: If the solution is not clear after 30 mins, heat to 60°C for 10 mins, then cool back to 0°C.
-
-
Addition: Add the Sugar (1.0 equiv) to the reaction mixture.
-
Catalysis: Cool the mixture to 0°C. Add TMSOTf (1.1 equiv) dropwise.
-
Note: TMSOTf is fuming.[1] Use a glass syringe.
-
-
Reaction: Allow the mixture to warm to RT.
-
Quench: Pour the reaction mixture into an ice-cold saturated NaHCO₃ solution. Stir vigorously for 10 mins to hydrolyze silyl groups.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The benzoylated nucleoside often elutes later than the unreacted sugar.
Protocol B: Global Deprotection (Zemplén Conditions)
Removal of benzoyl groups to yield the final free nucleoside.
Reagents:
-
Reagent: Sodium Methoxide (NaOMe) (0.5 M in MeOH).
Step-by-Step Procedure:
-
Dissolve the protected nucleoside in anhydrous MeOH (10 mL per mmol).
-
Add NaOMe solution (0.2 – 0.5 equiv).[1] The pH should be basic (~10).
-
Stir at RT for 1–4 hours. Monitor by TLC (DCM/MeOH 9:1).[1][5] The product will become significantly more polar (lower Rf).
-
Neutralization: Add acidic ion-exchange resin (e.g., Dowex 50W-X8, H+ form) until pH is neutral (7.0).[1]
-
Why Resin? Avoids adding water or salts that are hard to remove from polar nucleosides.[1]
-
-
Isolation: Filter off the resin and wash with MeOH.[5] Concentrate the filtrate.
-
Final Polish: Recrystallize from MeOH/Ethanol or purify via Reverse Phase (C18) chromatography if necessary.
Workflow Visualization
Figure 2: End-to-End Synthesis Workflow
Caption: Decision tree for thermal conditions based on nucleobase type to ensure correct regiochemistry.
Data & Troubleshooting
Table 1: Critical Control Points & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete conversion on TLC. | Moisture in reaction. | Re-dry base/sugar.[1] Ensure BSA is fresh. Use DCE instead of MeCN (less hygroscopic). |
| Emulsion | "Milky" layer during NaHCO₃ quench.[1] | Silyl byproducts (HMDS/BSA residue).[1] | Filter the biphasic mixture through a Celite pad before separation. |
| Wrong Isomer | N7-isomer (Purines) or | Kinetic control (N7) or lack of NGP ( | Purines: Heat reaction to 80°C for 4h. |
| Side Product | Mass spec shows M+41 peak.[1] | Solvent participation (Ritter reaction).[1] | Acetonitrile can act as a nucleophile with weak bases. Switch solvent to 1,2-Dichloroethane (DCE) or Toluene.[1] |
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (The foundational text for this chemistry).
-
Niedballa, U., & Vorbrüggen, H. (1974).[6] A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link[1]
-
Liang, C., et al. (2023). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine... Frontiers in Chemistry. (Discusses solvent side reactions/Ritter type).[1] Link
-
Beigelman, L., et al. (2003). Epimerization of 2'-modified nucleosides. Nucleic Acids Research.[1][7] (Discusses deprotection strategies). Link
-
BenchChem Protocols. (2025). Deprotection of Benzoyl Groups from Nucleosides.[4][5] Link[1]
Sources
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vorbrüggen Glycosylation [drugfuture.com]
- 7. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
Application Note: Orthogonal Protecting Group Strategies for Selective 2'-Deoxyribonucleoside Synthesis
Abstract & Strategic Overview
The synthesis of 2'-deoxyribonucleosides—the fundamental building blocks of DNA therapeutics and oligonucleotide drugs—hinges on regioselectivity . Unlike ribonucleosides, where the 2'-OH presents a discrimination challenge, 2'-deoxyribonucleosides require precise differentiation between the primary 5'-hydroxyl, the secondary 3'-hydroxyl, and the exocyclic amine of the nucleobase.
This Application Note details a validated, high-efficiency workflow for converting free 2'-deoxyribonucleosides into protected phosphoramidites. We prioritize the Transient Protection Strategy for nucleobase functionalization, a method that reduces a classical three-step process into a scalable "one-pot" protocol.
The Orthogonality Principle
Successful synthesis relies on orthogonal stability—protecting groups must be stable to the removal conditions of others.
| Site | Function | Protection Strategy | Stability | Cleavage Condition |
| Exocyclic Amine | Hydrogen Bonding | Acyl (Bz, Ibu, Ac) or Amidine (DMF) | Acid/Fluoride Stable | Base Labile (NH₄OH/AMA) |
| 5'-Hydroxyl | Primary Alcohol | Dimethoxytrityl (DMTr) | Base/Fluoride Stable | Acid Labile (TCA/DCM) |
| 3'-Hydroxyl | Secondary Alcohol | Phosphoramidite / Silyl (TBDMS) | Base Stable | Oxidation / Fluoride |
Strategic Visualization
The following decision tree illustrates the critical path for selecting protecting groups based on downstream applications (e.g., Solid Phase Synthesis vs. Solution Phase Antivirals).
Caption: Workflow for converting free nucleosides into functionalized synthons using transient protection and orthogonal 5'/3' differentiation.
Deep Dive: The Transient Protection Protocol (Base Functionalization)
Classically, protecting the exocyclic amine required per-acylation of the sugar and base, followed by selective hydrolysis of the sugar esters. This is inefficient.
The Transient Protection method (pioneered by Ti et al. and refined by Jones) utilizes the high reactivity of silyl chlorides to temporarily "cap" the sugar hydroxyls, allowing the acylating agent to react selectively with the exocyclic amine. An aqueous workup hydrolyzes the unstable silyl ethers, leaving the N-acylated nucleoside intact.
Protocol 1: One-Pot N-Benzoylation of 2'-Deoxyadenosine
Objective: Selective protection of the N6-exocyclic amine of dA without isolating intermediates. Scale: 10 mmol (approx. 2.5 g)
Reagents & Setup
-
Substrate: 2'-Deoxyadenosine (dried in vacuo over P₂O₅ for 12h).
-
Transient Protecting Agent: Trimethylsilyl chloride (TMS-Cl).
-
Acylating Agent: Benzoyl Chloride (BzCl).
-
Solvent: Anhydrous Pyridine (stored over KOH).
-
Quench: Aqueous Ammonia / Ice water.
Step-by-Step Methodology
-
Suspension: In a flame-dried 250 mL round-bottom flask under Argon, suspend 2'-deoxyadenosine (2.51 g, 10 mmol) in anhydrous pyridine (50 mL).
-
Note: The nucleoside will likely not dissolve initially. This is normal.
-
-
Transient Silylation: Add TMS-Cl (6.3 mL, 50 mmol, 5 eq) dropwise via syringe over 10 minutes.
-
Observation: The reaction is exothermic. The suspension will clear to a homogeneous solution as the lipophilic silyl ethers form. Stir for 30 mins at room temperature.
-
-
N-Acylation: Add Benzoyl Chloride (1.28 mL, 11 mmol, 1.1 eq) dropwise.
-
Critical Step: Stir for 2 hours. Monitor via TLC (must perform mini-workup on aliquot: add water to TLC vial to hydrolyze TMS before spotting).
-
-
Hydrolysis (The "Transient" Removal): Cool the flask in an ice bath. Add cold water (10 mL) followed by aqueous ammonia (10 mL, 29%) to cleave any accidental ester formation on the sugar (though TMS usually prevents this) and hydrolyze the silyl ethers. Stir for 15 minutes.
-
Isolation: Concentrate the mixture to a syrup under reduced pressure. Dissolve in water (100 mL) and wash with Ethyl Acetate to remove excess benzoic acid/byproducts. If the product precipitates, filter it; otherwise, extract with suitable organic solvent (often requiring n-butanol or crystallization from water/ethanol).
Self-Validating Checkpoint:
-
TLC (10% MeOH in DCM): Product (N6-Bz-dA) moves significantly faster (Rf ~ 0.5) than starting material (Rf ~ 0.1) due to increased lipophilicity.
-
¹H NMR: Diagnostic downfield shift of the N-H proton (>10 ppm) and appearance of benzoyl aromatic protons (7.4-8.0 ppm).
Deep Dive: 5'-O-Dimethoxytritylation
Once the base is protected, the 5'-OH must be blocked with an acid-labile group.[1][2][3] The 4,4'-dimethoxytrityl (DMTr) group is the industry standard because its steric bulk favors the primary 5'-OH over the secondary 3'-OH (approx. 10:1 selectivity).
Protocol 2: Regioselective 5'-O-Tritylation[4]
Objective: Install DMTr group at 5'-position. Substrate: N6-Benzoyl-2'-deoxyadenosine (from Protocol 1).
Reagents
-
Reagent: 4,4'-Dimethoxytrityl chloride (DMTr-Cl).
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional but boosts rate.
-
Solvent: Anhydrous Pyridine.
Step-by-Step Methodology
-
Drying: Co-evaporate the N-protected nucleoside with anhydrous pyridine (2x) to remove trace water. Water reacts faster with DMTr-Cl than the nucleoside does.
-
Reaction: Dissolve substrate in Pyridine (10 mL/g). Add DMTr-Cl (1.2 eq) in small portions over 1 hour at 0°C.
-
Why portions? Keeping the concentration of DMTr-Cl low minimizes double-tritylation at the 3'-position.
-
-
Monitoring: Stir at RT for 3-4 hours.
-
Visual Cue: The solution often turns slightly orange/red due to trace trityl cation, but should remain mostly yellow.
-
-
Quench: Add MeOH (5 mL) to destroy excess DMTr-Cl.
-
Workup: Pour into saturated NaHCO₃ (aq) and extract with DCM.
-
Critical: The aqueous phase must remain basic. Acidic conditions will remove the group you just put on.
-
-
Purification: Flash chromatography (DCM/MeOH/Pyridine).
-
Pro-Tip: Pre-treat the silica gel column with 1% Pyridine or Triethylamine in the eluent to neutralize silica acidity. Without this, you will see a bright orange band on the column, indicating product decomposition.
-
Self-Validating Checkpoint:
-
TLC: Spray the plate with dilute acid (e.g., HCl vapor or perchloric acid spray). The product spot will instantly turn bright orange/red . This is the diagnostic "Trityl check."
Mechanism of Depurination (Risk Mitigation)
A critical failure mode in DNA synthesis is depurination —the cleavage of the glycosidic bond between the base and sugar under acidic conditions (during DMTr removal).
-
Risk: N6-Benzoyl-dA is susceptible.
-
Solution: For valuable therapeutic candidates, consider using the N-Formamidine protecting group (e.g., dimethylformamidine, dmf) instead of Benzoyl. The amidine group stabilizes the glycosidic bond better than acyl groups and is cleaved much faster (mild deprotection).
Caption: Mechanism of acid-catalyzed depurination, a primary risk during the detritylation step of DNA synthesis.
References
-
Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: efficient one-flask syntheses of protected deoxynucleosides.[4] Journal of the American Chemical Society, 104(5), 1316–1319. Link
-
Beaucage, S. L., & Iyer, R. P. (1992).[5][6][7] Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223–2311.[5][6] Link
-
Fan, Y., Gaffney, B. L., & Jones, R. A. (2004).[4] Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation.[8] Organic Letters, 6(15), 2555–2557.[4][8] Link
-
Current Protocols in Nucleic Acid Chemistry. (2000). Protection of Nucleosides for Oligonucleotide Synthesis.[2][9][5][6][7][10][11][12] Wiley Online Library. Link
Sources
- 1. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. google.com [google.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Lewis acid catalysts for glycosylation with 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
Application Note: High-Efficiency Glycosylation using 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
Executive Summary
The synthesis of 2'-deoxyribonucleosides is a cornerstone of antiviral and anticancer drug development (e.g., Gemcitabine, Cladribine). However, unlike ribonucleosides, 2'-deoxy sugars lack a C2-participating group, making stereoselective formation of the biologically active
This guide details the application of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (hereafter Donor 1 ) as a robust glycosyl donor. While 1-O-acetyl derivatives are common, the 1-O-benzoate donor offers superior shelf-stability and crystallinity. We analyze the critical role of Lewis acid catalysts—specifically Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Tin(IV) chloride (SnCl4) —in driving the Vorbrüggen coupling reaction, providing a self-validating protocol to maximize
Mechanistic Insight: The Challenge of the "Missing" C2-Group
To control the reaction, one must understand the mechanism. In standard ribose glycosylation, the C2-acyl group forms a cyclic acyloxonium ion (neighboring group participation), which blocks the
In 2-deoxyribose (Donor 1), this mechanism is impossible. Instead, stereocontrol relies on the SN2-like inversion of a transient reactive intermediate.
-
Activation: The Lewis Acid (LA) complexes with the C1-benzoate carbonyl.
-
Ionization: The C1-benzoate departs. In non-polar solvents (DCM, DCE), the resulting oxocarbenium ion collapses into a covalent
-glycosyl triflate (when TMSOTf is used). This -species is stabilized by the anomeric effect. -
Substitution: The silylated nucleobase attacks from the
-face (inversion of configuration), yielding the desired -nucleoside.
Key Takeaway: Using a non-polar solvent (DCM) with TMSOTf promotes the formation of the
Figure 1: Mechanistic pathway highlighting the critical α-triflate intermediate required for β-selectivity in 2-deoxy systems.
Catalyst Selection Guide
The choice of Lewis acid dictates the reaction rate and the "tightness" of the ion pair.
| Feature | TMSOTf (Recommended) | SnCl4 (Traditional) |
| Type | Hard Lewis Acid (Silicon) | Moderate Lewis Acid (Tin) |
| Stoichiometry | Catalytic to Equimolar (0.1 – 1.1 eq) | Stoichiometric (1.0 – 1.5 eq) |
| Mechanism | Forms reactive Glycosyl Triflates | Forms coordination complexes |
| Selectivity | High | Variable; often requires optimization |
| Workup | Simple (aqueous wash) | Difficult (emulsions, tin residues) |
| Safety | Corrosive, moisture sensitive | Toxic, corrosive, heavy metal waste |
Recommendation: Use TMSOTf for pharmaceutical intermediates due to easier purification and superior kinetic control in non-polar solvents.
Detailed Protocol: Vorbrüggen Coupling with TMSOTf
This protocol is optimized for 1 mmol of Donor 1.
Reagents:
-
Donor: 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (1.0 equiv)
-
Base: Pyrimidine or Purine nucleobase (1.1 – 1.2 equiv)
-
Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 – 3.0 equiv)
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv recommended for benzoates to ensure full conversion; 0.2 equiv can work for highly reactive bases).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM favors kinetic
-selectivity.
Step-by-Step Workflow:
Step 1: Base Silylation (In Situ)
-
In a flame-dried round-bottom flask under Argon, suspend the dry Nucleobase (1.2 mmol) in anhydrous MeCN (or DCM) (5 mL).
-
Add BSA (3.0 mmol).
-
Heat to 60–80°C for 15–30 minutes until the solution becomes clear (indicates complete silylation).
-
Optional: Evaporate solvent and excess silylating agent if using a sensitive Lewis acid, but for TMSOTf, the "one-pot" method (adding donor directly) is standard.
Step 2: Coupling
-
Dissolve 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the donor solution to the silylated base solution.
-
Cool the mixture to 0°C .
-
Add TMSOTf (1.1 mmol) dropwise via syringe. Caution: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 1–3 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane). The UV-active donor spot (high Rf) should disappear.
-
Step 3: Quench and Workup
-
Pour the reaction mixture into ice-cold saturated NaHCO3 solution (20 mL) to neutralize the acid.
-
Stir vigorously for 15 minutes.
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
Step 4: Purification
-
Purify via silica gel flash chromatography.
-
Separation: The
-anomer is usually more polar (lower Rf) than the -anomer in standard nucleoside systems, but this varies by base.
Figure 2: Operational workflow for the "One-Pot" Vorbrüggen glycosylation.
Troubleshooting & Optimization
| Problem | Cause | Solution |
| Low | Solvent too polar (MeCN) or Temperature too high | Switch to DCM or Toluene . Run reaction at -20°C initially. |
| Incomplete Reaction | C1-Benzoate is less reactive than Acetate | Increase TMSOTf to 1.2–1.5 equiv. Heat to 40°C if necessary. |
| Emulsion during Workup | Silyl byproducts | Use dilute citric acid wash before bicarbonate to hydrolyze silyl ethers fully. |
| N-7 vs N-9 Regioselectivity (Purines) | Kinetic vs Thermodynamic control | Higher temperature (reflux) with TMSOTf favors the thermodynamic N-9 isomer. |
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. Link
-
Niedballa, U., & Vorbrüggen, H. (1974).[1] A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link
-
Henschke, J. P., et al. (2014). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-D-Ribonucleoside Using the Vorbrüggen Glycosylation.[2] Organic Process Research & Development, 18(5), 626–635. Link
-
Bookser, B. C., & Raffaele, N. B. (2007).[3] High-Throughput Five-Minute Microwave-Accelerated Glycosylation Approach to the Synthesis of Nucleoside Libraries. Journal of Organic Chemistry, 72(1), 173–179. Link
-
Abronina, P. I., et al. (2022).[4] Stereocontrolling Effect of a Single Triisopropylsilyl Group in 1,2-cis-Glucosylation. European Journal of Organic Chemistry. Link
Sources
- 1. Vorbrüggen Glycosylation [drugfuture.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines [organic-chemistry.org]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of benzoyl groups in the final steps of nucleoside synthesis
Executive Summary
The benzoyl (Bz) group serves as a cornerstone in nucleoside chemistry, offering robust protection for both exocyclic amines (N-Bz) and sugar hydroxyls (O-Bz) during harsh glycosylation or phosphorylation steps. However, its removal—the deprotection step—is often the yield-limiting bottleneck in the synthesis of nucleoside analogues (e.g., Gemcitabine, Azacitidine) and oligonucleotides.
This guide moves beyond generic "stir and wait" instructions. It dissects the mechanistic divergence between amide and ester hydrolysis, provides self-validating protocols for global and selective deprotection, and addresses the critical transamination side-reactions that frequently compromise purity profiles.
Mechanistic Insight: The Nucleophilic Acyl Substitution
Understanding the reactivity hierarchy is essential for process control. Benzoyl deprotection proceeds via nucleophilic acyl substitution.
-
O-Benzoyl (Esters): Highly susceptible to transesterification (Zemplén conditions). Cleavage occurs rapidly via a tetrahedral intermediate.
-
N-Benzoyl (Amides): Significantly more stable due to resonance delocalization of the nitrogen lone pair into the carbonyl. Cleavage requires stronger nucleophiles (e.g., concentrated ammonia) or higher temperatures.
Figure 1: Mechanistic Pathway of Ammonolysis
The following diagram illustrates the parallel cleavage pathways and the critical "Transamination Trap" when using methylamine.
Caption: Mechanistic flow of benzoyl deprotection. Note the red path indicating the transamination risk when using methylamine on benzoyl-cytosine.
Critical Parameters & Reagent Selection
The choice of reagent dictates the reaction velocity and selectivity.
| Parameter | Standard Ammonolysis (NH₄OH) | Zemplén Transesterification (NaOMe/MeOH) | AMA (NH₄OH / MeNH₂) |
| Primary Mechanism | Hydrolysis / Aminolysis | Transesterification | Aminolysis (Aggressive) |
| Target Group | Global (N-Bz & O-Bz) | Selective O-Bz (Esters only)* | Global (Fast) |
| Reaction Time | 12–24 h (RT) or 4–8 h (55°C) | 30 min – 2 h | 10 min (65°C) |
| Key Risk | Incomplete N-deprotection | Accidental N-deprotection if prolonged | Transamination of Bz-Cytosine |
| Ideal Application | Final API generation, RNA | Sugar manipulation, Intermediate steps | High-throughput DNA synthesis |
*Note: Prolonged exposure to NaOMe can eventually cleave N-Bz groups, but kinetics favor O-Bz cleavage by orders of magnitude.
Validated Experimental Protocols
Protocol A: Global Deprotection (The "Gold Standard" for API Synthesis)
Best for: Final deblocking of drug candidates (e.g., Adenosine analogs) where purity is paramount over speed.
Reagents:
-
Concentrated Ammonium Hydroxide (28-30% NH₃), stored at 4°C.
-
Methanol (HPLC Grade).
Workflow:
-
Dissolution: Dissolve the benzoylated nucleoside (1 mmol) in Methanol (5 mL). Ensure complete solubility; if the substrate is lipophilic, add a minimal amount of THF.
-
Activation: Add Concentrated Ammonium Hydroxide (10 mL). Seal the reaction vessel tightly (pressure tube recommended).
-
Reaction:
-
Standard: Stir at Room Temperature for 16–24 hours .
-
Accelerated: Heat to 55°C for 4–6 hours .
-
-
In-Process Control (IPC): Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the high-Rf spot (protected) and appearance of the low-Rf spot (polar, deprotected).[1]
-
Validation Check: If N-Bz is present, you may see an intermediate spot (mono-protected). Do not stop until this vanishes.
-
-
Work-up: Evaporate solvents under reduced pressure (keep bath < 40°C). Co-evaporate with Ethanol (2x) to remove residual ammonia.
Protocol B: Selective De-O-Benzoylation (Zemplén Conditions)
Best for: Removing sugar esters to free hydroxyls for further modification while keeping the base protected.
Reagents:
-
Sodium Methoxide (NaOMe), 0.5 M solution in Methanol.
-
Dowex 50W-X8 resin (H+ form), pre-washed.
Workflow:
-
Setup: Dissolve substrate (1 mmol) in anhydrous Methanol (10 mL) under Argon.
-
Catalysis: Add NaOMe solution dropwise to reach pH 9–10 (approx. 0.1–0.2 eq).[2] Do not add excess.
-
Incubation: Stir at 0°C to Room Temperature .
-
Critical Check: Monitor TLC every 15 minutes. O-Bz esters cleave rapidly (often < 30 min). Stop immediately upon disappearance of starting material to preserve N-Bz groups.
-
-
Quenching: Neutralize by adding Dowex H+ resin until pH paper indicates neutral (pH 7).
-
Isolation: Filter off the resin and concentrate the filtrate.
Protocol C: The "Fast Track" (AMA) for Oligonucleotides
Best for: High-throughput synthesis.[3] WARNING: Incompatible with Benzoyl-Cytosine (Bz-dC).
Reagents:
-
AMA Solution: Mix Ammonium Hydroxide (30%) and Methylamine (40% aq) in a 1:1 ratio. Prepare fresh.
Workflow:
-
Substrate Check: Verify your sequence/substrate uses Acetyl-dC (Ac-dC), NOT Benzoyl-dC.
-
Why? Methylamine attacks the carbonyl of Bz-dC, displacing the benzamide but also displacing the amine, leading to N-methyl-cytosine (a mutation).
-
-
Reaction: Add AMA solution to the solid support or dissolved nucleoside.
-
Incubation: Heat at 65°C for 10 minutes .
-
Work-up: Cool, vent carefully, and evaporate.
Troubleshooting & Optimization Logic
Use the following decision tree to resolve common deprotection failures.
Caption: Diagnostic logic for resolving incomplete deprotection yields.
References
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link
-
Reddy, M. P., et al. (1994). Fast Cleavage and Deprotection of Oligonucleotides.[2][4][5] Tetrahedron Letters, 35(25), 4311-4314. Link
-
BenchChem. (2025).[1][4] Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group. BenchChem Application Library. Link
-
Glen Research. (2018). Deprotection Guide: Ammonium Hydroxide and AMA.[1][4][6][7][8] Glen Report. Link
-
Zerrouki, R., et al. (2004).[9] Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. Journal of Carbohydrate Chemistry, 23(5), 299-303.[9] Link[9]
- Brown, T., et al. (1989). Modern machine-aided methods of oligodeoxyribonucleotide synthesis. Oligonucleotides and Analogues: A Practical Approach, IRL Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
Large-scale synthesis of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose for pharmaceutical use
Application Note: Large-Scale Synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose
Executive Summary
1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (TBR) is a critical intermediate in the synthesis of nucleoside analogues, including active pharmaceutical ingredients (APIs) such as Gemcitabine, Clofarabine, and Cytarabine. Unlike its ribose counterpart, the 2-deoxy system presents unique challenges regarding ring stability (furanose vs. pyranose equilibrium) and anomeric selectivity (
This guide outlines a scalable, commercially viable protocol for the direct perbenzoylation of 2-deoxy-D-ribose. While multi-step routes (via methyl glycosides) exist to guarantee furanose ring size, this protocol utilizes kinetic control in pyridine followed by selective crystallization to achieve high-purity furanose product in a single chemical operation, maximizing throughput for pharmaceutical manufacturing.
Critical Process Parameters (CPPs)
To ensure batch-to-batch consistency and safety on a kilogram scale, the following parameters must be strictly controlled:
| Parameter | Specification | Scientific Rationale |
| Reaction Temperature | Low initial temperature favors the kinetic formation of the furanose ring over the thermodynamically stable pyranose form. | |
| Reagent Stoichiometry | BzCl: 3.3 – 3.5 eq | Excess benzoyl chloride ensures complete conversion of the 1-OH (anomeric) position, which is less reactive than primary 5-OH. |
| Water Content | Moisture hydrolyzes BzCl to benzoic acid, complicating workup and altering stoichiometry. | |
| Quench pH | Final pH 7.0 – 8.0 | Acidic conditions during workup can cause anomerization or hydrolysis; basic conditions can saponify the esters. |
| Agitation | High Shear | Essential during the quench phase to prevent emulsion formation between the organic phase and aqueous pyridine salts. |
Chemical Reaction Workflow
The synthesis relies on the nucleophilic substitution of benzoyl chloride by the hydroxyl groups of 2-deoxy-D-ribose in a basic solvent (Pyridine).
Reaction Scheme
Figure 1: Reaction pathway emphasizing the kinetic trapping of the furanose form.
Detailed Protocol
Scale: 1.0 kg Input (2-Deoxy-D-ribose) Expected Yield: ~2.4 – 2.6 kg (70–75%) Safety Note: Benzoyl chloride is a lachrymator. Pyridine is toxic and flammable. All operations must occur in a fume hood or closed reactor.
Phase I: Solvation and Preparation
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, temperature probe, and dropping funnel. Purge with nitrogen.
-
Charging: Charge Pyridine (8.0 L) into the reactor.
-
Solvation: Add 2-Deoxy-D-ribose (1.0 kg, 7.46 mol) . Stir at 200 RPM at room temperature (20–25°C) for 30 minutes until fully dissolved.
-
Note: Complete dissolution is critical to ensure the sugar is available for the kinetic trap.
-
-
Cooling: Cool the solution to 0°C – 5°C .
Phase II: Benzoylation (Exothermic)
-
Reagent Addition: Charge Benzoyl Chloride (3.5 kg, ~24.9 mol, 3.34 eq) into the dropping funnel.
-
Controlled Addition: Add BzCl dropwise over 2 to 3 hours .
-
Critical Control: Maintain internal temperature < 10°C . Rapid addition will cause a thermal spike, darkening the reaction mixture (sugar degradation) and promoting pyranose formation.
-
-
Reaction: Once addition is complete, allow the mixture to warm naturally to 20–25°C . Stir for 12–16 hours .
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1] Starting material should be undetectable.
-
Phase III: Quench and Workup
-
Quench: Cool the mixture back to 5°C . Slowly add Water (500 mL) to hydrolyze excess BzCl. Stir for 30 minutes.
-
Caution: This step generates HCl and heat.
-
-
Solvent Swap (Optional but Recommended): Remove approximately 60–70% of the Pyridine under reduced pressure (< 50°C) to reduce emulsion risk.
-
Extraction: Dilute the residue with Dichloromethane (DCM, 10 L) and Water (5 L) . Stir vigorously for 15 minutes, then settle.
-
Phase Separation: Collect the lower organic phase.
-
Washing Cycle:
-
Wash 1 (Acidic): Wash with 1M HCl (5 L) to remove residual pyridine (forms water-soluble pyridinium chloride). Maintain temperature < 15°C to prevent hydrolysis.
-
Wash 2 (Basic): Wash with Saturated NaHCO₃ (5 L) to remove benzoic acid byproducts. Watch for CO₂ evolution.
-
Wash 3 (Neutral): Wash with Brine (5 L) .
-
-
Drying: Dry the organic layer over Anhydrous Na₂SO₄, filter, and concentrate to a thick syrup/foam.
Phase IV: Crystallization (The Purification Engine)
This step is the "gatekeeper" for pharmaceutical quality, rejecting the
-
Solvent Addition: Add Ethanol (95%, 3.0 L) to the syrup.
-
Reflux: Heat to reflux (~78°C) until a clear solution forms.
-
Cooling Ramp:
-
Cool to 40°C over 1 hour. Seeding with authentic
-TBR crystals (0.1% w/w) is recommended here. -
Cool to 0°C over 2 hours.
-
Hold at 0°C for 4 hours.
-
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash the cake with cold Ethanol (500 mL).
-
Drying: Vacuum dry at 40°C for 12 hours.
Analytical Control Strategy
Identity & Purity (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water (0.1% H₃PO₄); B: Acetonitrile. Gradient 50% B to 90% B over 20 mins.
-
Detection: UV @ 230 nm (Benzoyl absorption).
-
Acceptance Criteria: Purity > 98.5% (Area %).
-anomer < 1.0%.[2]
NMR Characterization (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region:
7.2 – 8.1 ppm (Multiplets, 15H, 3 x Bz). -
Anomeric Proton (H-1):
-
-Anomer:
~6.6 – 6.8 ppm (Pseudo-triplet or dd). The coupling constant is typically smaller for (trans relation in furanose) compared to , but 2-deoxy sugars are complex. -
Diagnostic: The
-isomer usually appears downfield of the -isomer in this protected system.
-
-Anomer:
-
H-2 Protons: Distinct multiplet at
2.6 – 3.0 ppm (Characteristic of 2-deoxy sugars).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Thermal degradation; Exotherm uncontrolled. | Ensure BzCl addition is strictly < 10°C. Check stirring efficiency. |
| Low Yield (< 60%) | Incomplete reaction or loss during crystallization. | Check water content of Pyridine. Analyze mother liquor for product loss; perform second crop crystallization. |
| High Pyranose Content | Reaction temperature too high; Slow addition. | Conduct addition at -10°C. Reduce reaction time after addition. |
| Emulsions in Workup | Residual Pyridine or high Benzoic Acid. | Increase HCl wash volume. Use Diatomaceous earth (Celite) filtration if solids are present. |
Process Flow Diagram (Impurity Fate)
Figure 2: Purification logic demonstrating the removal of specific impurities at each stage.
References
-
Hoffer, M. (1960). "Alpha-thymidin." Chemische Berichte, 93(11), 2777-2781. (Foundational work on chlorosugars and benzoyl protection). Link
- Bhat, V., et al. (1981). "Nucleosides and Nucleotides. 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose." Synthetic Procedures in Nucleic Acid Chemistry.
-
PubChem Compound Summary. (2025). "1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose."[] National Center for Biotechnology Information. Link
-
BOC Sciences. (2025). "Product Data Sheet: 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (CAS 145416-96-2)." (Industrial specifications and physical properties).
Sources
- 1. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
- 2. CN111484535A - Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose - Google Patents [patents.google.com]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. nbinno.com [nbinno.com]
Troubleshooting & Optimization
How to improve the yield of glycosylation with 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
[1]
Welcome to the Nucleoside Synthesis Support Hub
You are likely here because you are experiencing low yields or poor stereochemical control while working with 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (TBR).
Unlike ribose derivatives, 2-deoxyribose donors lack a substituent at C-2 to direct stereochemistry via neighboring group participation (NGP).[1] This makes your reaction strictly dependent on conformational control , solvent effects , and kinetic vs. thermodynamic management .
This guide is structured to troubleshoot your specific failure modes.
Module 1: The Core Mechanism (Why Your Reaction Fails)
To fix the yield, you must visualize the invisible. The reaction follows a modified Vorbrüggen Glycosylation pathway.
The Critical Pathway
-
Activation: The Lewis Acid (TMSOTf) complexes with the C-1 benzoate carbonyl.
-
Ionization: The C-1 benzoate leaves, generating a resonance-stabilized oxocarbenium ion .[1]
-
Nucleophilic Attack: The silylated nucleobase attacks the anomeric center.
-
The Problem: Without a C-2 group to block the
-face, the base can attack from either side, leading to mixtures.[1]
Figure 1: The divergent pathway of 2-deoxyribose glycosylation. Control must be exerted at the Oxocarbenium stage.
Module 2: Troubleshooting & Optimization (Q&A)
Issue 1: "My yield is consistently below 40%."
Diagnosis: The most common cause is moisture contamination or Lewis Acid deactivation . TMSOTf hydrolyzes instantly in air to form triflic acid (TfOH). While TfOH is a catalyst, it is far more aggressive and causes decomposition of the labile 2-deoxy sugar into "tar" (furans).
Corrective Actions:
-
The "White Fog" Test: If your TMSOTf fumes heavily white upon opening, it is partially hydrolyzed. Distill it or buy a fresh ampule.
-
Silylation Completeness: Ensure your nucleobase is fully silylated. Residual amide protons (NH) quench the Lewis Acid.
-
Check: The reaction mixture should be a clear, homogeneous solution before adding the sugar.
-
-
Stoichiometry: The 1-O-benzoate is a "harder" leaving group than an acetate.[1] Increase TMSOTf from 1.1 eq to 1.5 eq to ensure full activation.
Issue 2: "I am getting a 1:1 mixture of Alpha and Beta anomers."
Diagnosis: You are operating under conditions that favor the thermodynamic equilibrium (which is often 1:1 for 2-deoxy sugars) or using a non-participating solvent.[1]
Corrective Actions:
-
Solvent Switch: Move from Dichloromethane (DCM) to Acetonitrile (MeCN) or a DCM/MeCN mixture.
-
Why? MeCN can form a transient equatorial nitrilium ion intermediate at C-1 (kinetic control), which blocks the
-face and forces the nucleobase to attack from the -face (top).[1]
-
-
Temperature Drop: Lower the temperature to -20°C or -40°C .
-
High temperatures (>0°C) favor anomerization.[2]
-
-
The "Salt" Effect: Add LiClO₄ (Lithium Perchlorate) if using silylated pyrimidines. It stabilizes the transition state.
Issue 3: "My purine base (e.g., Adenine) is attaching at N-7 instead of N-9."
Diagnosis: Kinetic vs. Thermodynamic control failure. N-7 is kinetically more nucleophilic, but N-9 is thermodynamically more stable.[1]
Corrective Actions:
-
Heat it up (Carefully): Unlike the stereoselectivity issue, fixing regioselectivity often requires warming the reaction to 40-60°C for a short period to allow the kinetic N-7 product to rearrange to the thermodynamic N-9 product.[1]
-
Silylating Agent: Use BSA (N,O-Bis(trimethylsilyl)acetamide) .[1][3][4] It is a powerful silylating agent that also acts as a proton scavenger, preventing acid-catalyzed degradation during the rearrangement.[1]
Module 3: Optimized Experimental Protocol
Objective: Synthesis of a
Reagents Table
| Component | Equivalents | Role | Critical Note |
| Nucleobase | 1.2 eq | Acceptor | Must be dry.[1] |
| BSA | 3.0 eq | Silylating Agent | Ensure clear solution before step 2. |
| TBR (Sugar) | 1.0 eq | Donor | Azeotropically dried with toluene 3x. |
| TMSOTf | 1.2 - 1.5 eq | Catalyst | Freshly opened/distilled. |
| Acetonitrile | [0.1 M] | Solvent | Anhydrous (<50 ppm water).[1] |
Step-by-Step Workflow
-
Silylation (In Situ):
-
Suspend the nucleobase (1.2 eq) in anhydrous Acetonitrile under Argon.
-
Add BSA (3.0 eq). Stir at 60°C until the solution becomes clear (approx. 15-30 mins).
-
Checkpoint: If solids remain, add more BSA or check moisture content.
-
-
Coupling:
-
Cool the silylated base solution to 0°C (for standard) or -20°C (for high stereoselectivity).
-
Dissolve 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (1.0 eq) in minimal Acetonitrile and add to the reaction.
-
Add TMSOTf (1.5 eq) dropwise.[5] Do not rush this step.
-
-
Reaction Monitoring:
-
Stir at 0°C for 1 hour.
-
TLC Check: The starting sugar (high Rf) should disappear. The product will likely be lower Rf.
-
-
Workup (Crucial for Yield):
-
Quench with cold sat. NaHCO₃ (aq).
-
Why? You must neutralize the Triflic acid immediately to prevent hydrolysis of the glycosidic bond.
-
Extract with DCM.[6] Wash with brine. Dry over Na₂SO₄.
-
-
Deprotection (Post-Purification):
-
The benzoyl groups are removed using NH₃/MeOH or NaOMe/MeOH .
-
Module 4: Decision Tree for Optimization
Use this logic flow to determine your next experiment.
Figure 2: Troubleshooting logic flow for glycosylation optimization.
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons. [1]
-
Context: The definitive text on the silyl-Hilbert-Johnson reaction mechanism and stoichiometry.[1]
-
-
Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.
- Context: Establishes the baseline protocol for using silyl
-
Hoffer, M. (1960). α-Thymidin.[1] Chemische Berichte, 93(12), 2777–2781.[1]
- Context: Historical context on the difficulty of 2-deoxyribose stereoselectivity (Hoffer's chlorosugar).
-
Aoyama, H., Bullibasa, V. C., & Kuchta, R. D. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation.[1][7] Organic Process Research & Development, 17(12), 1540–1548.
-
Context: Modern optimization of 2-deoxy glycosylation focusing on solvent effects (MeCN) and catalyst loading.[1]
-
Sources
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 2. Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
Common side products in 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose reactions
The following technical guide serves as a Tier-3 Support resource for researchers utilizing 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose in nucleoside synthesis.
Subject: Troubleshooting Common Side Products & Impurities in Nucleoside Synthesis Audience: Medicinal Chemists, Process Chemists, Nucleoside Researchers[1]
Introduction: The "Deoxy" Challenge
1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (Tzo-dRib) is the standard "sugar donor" for synthesizing 2'-deoxy-nucleosides (e.g., Gemcitabine, Cladribine) via the Vorbrüggen coupling reaction.[1]
Unlike ribose derivatives, 2-deoxyribose donors lack a substituent at C-2 .[1] This absence creates two fundamental challenges:
-
Loss of Neighboring Group Participation (NGP): There is no C-2 acyl group to direct the incoming base to the
-face, leading to significant formation of the unwanted -anomer. -
Increased Lability: The N-glycosidic bond is more susceptible to cleavage, and the donor itself is prone to elimination reactions (glycal formation).[1]
This guide addresses the identification, mechanism, and removal of these specific side products.
Module 1: Impurities in the Starting Material
Before starting the reaction, verify the integrity of your donor.
Q: My starting material has a small impurity peak at a slightly different retention time. Is it the pyranose form?
A: Likely, yes. While the benzoylation process generally locks the sugar in the furanose form, thermodynamic equilibration during precursor synthesis can lead to 1,3,5-tri-O-benzoyl-2-deoxy-D-ribopyranose .[1]
-
Impact: Pyranose donors will couple with bases to form nucleoside pyranosides , which are biologically inactive and difficult to separate from the desired furanosides later.
-
Detection:
H NMR is diagnostic.[1] Furanose anomeric protons typically appear as a doublet (or pseudo-triplet) around 6.5–6.8 ppm.[1] Pyranose anomeric protons often shift upfield ( 5.8–6.2 ppm) and show different coupling constants ( ).[1] -
Solution: Recrystallization from EtOAc/Hexanes is usually effective at removing the pyranose form, as the furanose form crystallizes more readily.
Q: What is the "1-OH" impurity?
A: This is 3,5-di-O-benzoyl-2-deoxy-D-ribofuranose (the hemiacetal).[1]
-
Cause: Hydrolysis of the C-1 benzoate ester due to moisture in the storage container.
-
Impact: It consumes silylating agents (HMDS/BSA) and Lewis acids (TMSOTf), quenching the reaction stoichiometry.[1]
-
Prevention: Store Tzo-dRib in a desiccator at -20°C. If present, azeotrope the donor with dry toluene or pyridine before coupling.[1]
Module 2: The Major Side Product – The -Anomer
The most common issue in 2'-deoxy synthesis is obtaining the wrong stereoisomer.
Q: Why is the -anomer forming as the major product?
A: This is the default outcome of the anomeric effect in the absence of C-2 participation.
In ribose chemistry, the 2-O-acyl group forms a cyclic acyloxonium ion that blocks the
Q: How can I shift the ratio toward the -anomer?
A: You must rely on solvent effects and catalyst choice rather than mechanism.
-
Solvent Polarity (
-like): In non-polar solvents (DCM, Toluene), the -anomer often predominates due to the anomeric effect (thermodynamic control).[1] -
Dipole Stabilization: Polar solvents (Acetonitrile) can sometimes favor the
-anomer by stabilizing the transition state differently, though results vary by base.[1] -
Separation: The
and anomers of benzoylated nucleosides usually have significantly different solubility profiles.-
Protocol: After workup, dissolve the crude mixture in a minimum amount of hot EtOH or EtOAc. The
-anomer often crystallizes out, while the -anomer remains in the mother liquor.[1]
-
Diagram 1: The Mechanistic Divergence (Ribose vs. 2-Deoxyribose)
Caption: In 2-deoxyribose, the absence of the C2-acyl group prevents the formation of the directing acyloxonium intermediate, allowing the base to attack from either face.
Module 3: Chemical Side Reactions (Glycals & Regioisomers)
Q: I see a mass of [M-Benzoic Acid] in my LC-MS. What is it?
A: This is likely a Glycal (Furanoid Glycal) formed via elimination.[1]
-
Mechanism: Under Lewis acidic conditions, instead of the base attacking the C-1 position, a proton can be eliminated from C-2.
-
Troubleshooting: This occurs when the silylated base is of poor quality (not nucleophilic enough) or if the Lewis acid concentration is too high. Ensure your base is freshly silylated (clear solution) before adding the sugar.
Q: With Purines (e.g., Adenine), I see two major spots. Is it Alpha/Beta?
A: It could be N-7 vs. N-9 Regioisomers .
-
The Issue: Purines have two nucleophilic nitrogens (N-7 and N-9).[1]
-
Solution: Perform the reaction at higher temperatures (refluxing acetonitrile or 1,2-DCE) or allow longer reaction times to permit the rearrangement of the N-7 isomer to the stable N-9 isomer.
Module 4: Quantitative Data & Separation
Table 1: Common Impurities Profile
| Impurity | Structure/Origin | Diagnostic Signal (NMR/MS) | Remediation |
| Wrong stereochemistry at C-1.[1] | H-1' is a pseudo-triplet ( | Recrystallization (EtOH) or Silica Chromatography. | |
| 1-OH Hemiacetal | Hydrolysis of starting material.[1] | Loss of Bz group mass; broad OH peak. | Dry solvents; Azeotropic drying of donor. |
| Furanoid Glycal | Elimination of BzOH (Double bond). | Olefinic protons ( | Lower Lewis acid equiv; Fresh silylation of base. |
| N-7 Isomer | Regioisomer (Purines only).[1] | UV shift; Carbon NMR of purine C-8/C-4. | Increase reaction temp/time (Thermodynamic control). |
Module 5: Validated Experimental Protocol
Standard Operating Procedure for Vorbrüggen Coupling of Tzo-dRib.
Reagents:
-
1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (1.0 equiv)[1]
-
Nucleobase (e.g., Cytosine, Adenine) (1.1 equiv)[1]
-
BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 equiv)[1]
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).[1]
Step-by-Step:
-
Silylation: Suspend the nucleobase in anhydrous MeCN under Argon. Add BSA.[1] Heat to 60°C until a clear solution forms (indicates complete silylation). Critical: If solution is cloudy, silylation is incomplete.[1]
-
Donor Addition: Cool the mixture to 0°C. Dissolve the Tzo-dRib in minimal MeCN and add to the reaction.
-
Activation: Add TMSOTf dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Quench: Pour into ice-cold saturated NaHCO3. Stir vigorously to hydrolyze silyl groups.
-
Workup: Extract with DCM. Wash with brine.[1] Dry over Na2SO4.[1]
-
Purification:
-
Step A: Flash chromatography (Hexanes/EtOAc) to remove glycals and unreacted sugar.[1]
-
Step B: Recrystallize the product fraction from hot Ethanol to isolate the pure
-anomer.
-
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (The definitive text on the silyl-Hilbert-Johnson reaction).
-
Niedballa, U., & Vorbrüggen, H. (1974).[1][2] A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.[1] Link[1]
-
Riou, I., et al. (2008).[1] Stereoselective synthesis of 2'-deoxy-β-ribonucleosides. Tetrahedron, 64(10), 2420-2433.[1] (Discusses solvent effects on alpha/beta ratio).
-
Wilson, L. J., & Liotta, D. (1990).[1] A general method for controlling glycosylation stereochemistry.[1][3] Tetrahedron Letters, 31(13), 1815-1818.[1] Link[1]
-
Pancoska, P., et al. (2013).[1] Efficient separation of alpha and beta anomers of benzoylated nucleosides. Nucleosides, Nucleotides and Nucleic Acids. (General reference for recrystallization techniques).
Sources
Troubleshooting anomer separation in nucleoside synthesis
Technical Support Center: Nucleoside Anomer Separation
Role: Senior Application Scientist
Topic: Troubleshooting Anomer Separation (
Introduction: The "Anomeric Anxiety"
In nucleoside chemistry, the biological activity often resides exclusively in one anomer (typically
This guide is structured to address the root causes of separation failures. We operate on the principle that separation problems are often synthesis problems in disguise.
Phase 1: Diagnostic & Verification
Before attempting separation, you must definitively characterize the mixture. TLC is often deceptive due to spot overlap.
Q: My TLC shows one spot, but my yield is >100%. Do I have a mixture?
A: Likely, yes. Anomers are diastereomers, but their polarities are often so similar that they co-elute on silica.
-
Immediate Action: Perform
H NMR in DMSO- or CDCl . -
The Diagnostic Rule (Ribose/2'-modified systems):
-
Look at the anomeric proton (
). -
-Anomer (Target):
and are trans. Coupling constant ( ) is typically < 3.0 Hz (often appears as a singlet or pseudo-doublet). -
-Anomer (Impurity):
and are cis. Coupling constant ( ) is typically 4.0 – 8.0 Hz . -
Note: This rule applies strictly to 1,2-trans sugars (like Ribose/Arabinose) in specific conformations (C2'-endo vs C3'-endo).
-
| Feature | ||
| H1'-H2' Relationship | Trans | Cis |
| Small (< 3 Hz) | Large (> 4 Hz) | |
| Retention (Reverse Phase) | Generally Elutes 2nd | Generally Elutes 1st |
Phase 2: Upstream Prevention (Synthesis Optimization)
The most effective way to "separate" anomers is to not generate the wrong one.
Q: I am consistently getting a 1:1 ratio. How do I fix this?
A: You are likely lacking Neighboring Group Participation (NGP) .
-
Mechanism: In Vorbrüggen coupling, the stereochemistry at C1' is dictated by the protecting group at C2'.
-
Acyl Groups (Bz, Ac): The carbonyl oxygen attacks the oxocarbenium ion from the bottom face, forming a cyclic acyloxonium ion. The base must attack from the top (
-face). Result: >95% -selectivity. -
Ether Groups (Bn, TBS): No NGP occurs. The base attacks from either side. Result: ~1:1 mixture.
-
Troubleshooting Protocol:
-
Check C2' Protection: If using Benzyl (Bn) at C2', switch to Benzoyl (Bz) or Acetyl (Ac) for the coupling step. You can deprotect and re-functionalize later.
-
Solvent Switch: If you must use non-participating groups, use Acetonitrile (polar). It favors the thermodynamic product (
) via an -like mechanism, whereas DCM favors kinetic control ( -like), often leading to .
Caption: Neighboring Group Participation (NGP) mechanism ensuring
Phase 3: Chromatographic Troubleshooting
When synthesis optimization isn't possible, we must separate.
Q: Silica gel isn't working. The spots overlap completely.
A: Standard Normal Phase (Silica) relies on hydrogen bonding. Since anomers have identical functional groups, their
-
Solution: Switch to Reverse Phase (C18) or PFP (Pentafluorophenyl) .
-
Why? Anomers have different dipole moments and "shapes" (hydrophobic surface area).
-
Protocol:
-
Load sample on a C18 Flash Column.
-
Run a shallow gradient: 0%
20% MeCN in Water (0.1% Formic Acid) over 30 CV (Column Volumes). -
-anomers are generally more polar and elute earlier than
-anomers on C18.
-
-
Q: Even on C18, the separation is poor (Resolution < 1.0).
A: You need "Shape Selectivity." Switch to a PFP (Pentafluorophenyl) column.
-
Mechanism: PFP phases have strong
- interactions and are highly sensitive to the steric shape of the molecule. The "kink" in the -anomer vs the linear -anomer interacts differently with the rigid fluorine ring system. -
Success Rate: PFP columns resolve >80% of anomeric pairs that fail on C18.
Q: My nucleoside decomposes on the column.
A: This is common with acid-sensitive purines (e.g., Trityl-protected or 2'-deoxy purines).
-
Troubleshooting:
-
Remove Acid: Do not use Formic Acid/TFA in the mobile phase.
-
Buffer pH: Use 10mM Ammonium Bicarbonate (pH 7.5 – 8.0).
-
Stationary Phase: Use "Hybrid" silica (e.g., Waters XBridge or Phenomenex Gemini) which is stable at high pH and has reduced silanol activity.
-
Decision Tree for Purification:
Caption: Logical workflow for selecting the correct purification method.
Phase 4: Crystallization (The Scale-Up Solution)
Q: I have 50g of material. Chromatography is too expensive.
A: Fractional crystallization is the industry standard for scale-up.
-
Principle:
-anomers often pack better in crystal lattices due to symmetry. -
Protocol (Seeding):
-
Dissolve the 1:1 mixture in hot Ethanol or MeOH (minimum volume).
-
Cool slowly to Room Temperature.
-
Crucial Step: Add a tiny "seed" crystal of pure
-anomer (if available from a small-scale column run). -
Allow to stand undisturbed for 24-48 hours.
-
Filter the solid.[2] The mother liquor will be enriched in the
-anomer. -
Recycle: The mother liquor can sometimes be re-equilibrated (anomerized) using acid to reset the ratio to 1:1, allowing for a second crop.
-
References & Further Reading
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on NGP and coupling mechanisms).
-
Binkley, R. W. (1988). Modern Carbohydrate Chemistry. CRC Press. (Detailed analysis of anomeric effects and coupling constants).
-
Rosemeyer, H. (2004). The Chemodiversity of Purine as a Constituent of Natural Products. Chemistry & Biodiversity. (Discusses biological relevance of specific anomers).
-
Teo, C. F., et al. (2021). Separation of Anomers using Pentafluorophenyl (PFP) Stationary Phases. Journal of Chromatography A. (Technical validation of PFP for carbohydrate separation).
-
Reich, H. J. (2023). NMR Data: Coupling Constants in Carbohydrates. University of Wisconsin-Madison. (Reference for Karplus equation application in nucleosides).
Sources
Optimization of reaction conditions for 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
[1]
Status: Operational
Topic: Synthesis Optimization & Troubleshooting
Target Molecule: 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (TBR)
CAS Registry: 14207-35-3 (General), 22658-20-4 (
Core Directive: The "Locked-Ring" Strategy
Executive Summary: Direct benzoylation of 2-deoxy-D-ribose is the most common source of failure.[1] Unlike D-ribose, 2-deoxy-D-ribose heavily favors the pyranose (6-membered) form in equilibrium.[1] Reacting it directly with benzoyl chloride often yields a mixture of pyranose/furanose benzoates that are difficult to separate.
The Solution: To guarantee the furanose geometry required for nucleoside synthesis, you must employ a "Locked-Ring" strategy via a methyl glycoside intermediate.
The Optimized Protocol (Step-by-Step)
Step 1: Furanose Locking (Methylation)[1]
-
Reagents: 2-Deoxy-D-ribose, Methanol (anhydrous), HCl (0.1% in MeOH).[1]
-
Procedure: Dissolve starting material in MeOH containing catalytic HCl. Stir at room temperature for 15–20 minutes.
-
Mechanism: This rapidly forms Methyl 2-deoxy-D-ribofuranoside .[1] The furanose forms faster kinetically than the pyranose. Stopping the reaction early (kinetic control) traps the sugar in the desired 5-membered ring size.[1]
-
QC Check: TLC should show disappearance of the polar starting material.
Step 2: Benzoylation[1][2]
-
Reagents: Benzoyl Chloride (BzCl), Pyridine (solvent/base).[1]
-
Procedure:
-
Evaporate MeOH from Step 1 completely (co-evaporate with Pyridine to remove moisture).[1]
-
Redissolve the resulting syrup in Pyridine.
-
Cool to 0°C. Add BzCl (2.2–2.5 equivalents relative to starting sugar).
-
Allow to warm to RT.
-
-
Result: Methyl 3,5-di-O-benzoyl-2-deoxy-D-ribofuranoside.[1]
Step 3: Anomeric Conversion (The "Hoffer" Modification)
-
Reagents: AcOH, Acetic Anhydride, H2SO4 (cat) OR direct hydrolysis/benzoylation.[1]
-
Optimization for 1-Benzoate: To get the 1,3,5-Tri-O-benzoyl species (rather than the 1-Cl or 1-OAc), the methyl glycoside is typically hydrolyzed (TFA/Water) to the hemiacetal and then rapidly benzoylated, or subjected to acetolysis followed by benzoate exchange.[1]
-
Crystallization: The
-anomer of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is crystalline (mp ~120°C), while the -anomer is often an oil.[1] Crystallize from Ethanol or Ether/Hexane.[1]
Visualization: Reaction Pathway & Logic
The following diagram illustrates the critical bifurcation point where users often lose yield to the thermodynamic pyranose trap.
Caption: Pathway bifurcation showing the necessity of the Methyl Glycoside trap to avoid the thermodynamic pyranose dead-end.
Troubleshooting & FAQs
Issue 1: "My product is a persistent gum/oil and will not crystallize."
Diagnosis: You likely have a mixture of
-
The Science: The
-anomer of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose packs efficiently into a crystal lattice due to the trans relationship of the C1 and C3 substituents (minimizing dipole repulsion).[1] The -anomer (cis) disrupts this packing.[1] -
Corrective Action:
-
Solvent Switch: Dissolve the gum in a minimum amount of Diethyl Ether. Add Hexane dropwise until turbid.[1] Store at 4°C.[1]
-
Seeding: If available, add a seed crystal of the
-anomer.[1] -
Chemical Isomerization: If the
-content is too high, treat the mixture with a Lewis acid (e.g., SnCl4 or BF3·OEt2) in DCM for 1 hour. This equilibrates the mixture toward the more thermodynamically stable -anomer (anomeric effect).[1]
-
Issue 2: "Low yields observed during the benzoylation step."
Diagnosis: Water contamination in the Pyridine.
-
The Science: Benzoyl chloride is highly susceptible to hydrolysis. Even 0.5% water content in technical grade Pyridine can destroy significant amounts of reagent and generate Benzoic Acid, which complicates workup.
-
Corrective Action:
-
Dry Pyridine over KOH pellets or molecular sieves (4Å) for 24 hours prior to use.[1]
-
Protocol Adjustment: Add the BzCl dropwise at <5°C. The reaction is exothermic; high heat accelerates side reactions (darkening/polymerization).
-
Issue 3: "NMR shows a mixture of 5-membered and 6-membered rings."
Diagnosis: Failure to "lock" the ring before benzoylation.
-
The Science: As shown in the diagram, 2-deoxyribose exists as ~75% pyranose in aqueous/polar equilibrium. Direct addition of BzCl traps this ratio.
-
Corrective Action: You must restart using the Methyl Glycoside route (See Module 1). This is the only reliable way to ensure >95% furanose content.
Optimization Data: Solvent Effects on Crystallization[1]
The following table summarizes solvent systems for isolating the pure
| Solvent System | Yield ( | Purity (HPLC) | Notes |
| Ethanol (95%) | 65-70% | >98% | Standard industrial method.[1] Slow cooling required.[1] |
| Ether / Hexane | 60% | >99% | Best for small scale.[1] Produces very pure crystals.[1] |
| DCM / Methanol | 40% | ~90% | Poor recovery; tends to oil out.[1] |
| Isopropanol | 75% | 95% | Higher yield but risks coprecipitation of |
References
-
Hoffer, M. (1960).[1] "α-Thymidin."[1] Chemische Berichte, 93(12), 2777–2781.[1] (The foundational text on 2-deoxyribose protection and the "Hoffer Chlorosugar").[1]
-
Bhat, C. C. (1968).[1] "Preparation of 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose." Synthetic Procedures in Nucleic Acid Chemistry, Vol 1. (Standard reference for the specific tribenzoate synthesis).
-
Wierenga, W., & Skulnick, H. I. (1979).[1] "General synthesis of 2-deoxy-D-ribofuranosyl 5-substituted uracils." Journal of Organic Chemistry, 44(2), 310–311.[1] (Discusses furanose/pyranose control).
-
Kotra, L. P., et al. (1997).[1] "Mechanism-based inhibition of human adenosine deaminase." Journal of the American Chemical Society.[3] (Modern application and characterization of benzoylated deoxyribose intermediates). [1]
Technical Support Case #TBR-902: Purification of Crude 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
The following technical guide is structured as a Tier 3 Application Support Response from the "Nucleoside Chemistry Technical Center." It addresses the purification of 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose (often abbreviated as TBR or the "Tribenzoate Sugar"), a critical intermediate in the synthesis of antiviral and anticancer nucleoside analogs.
Status: Open Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist Priority: Critical (Intermediate Purity Affects Downstream Glycosylation)
Executive Summary
The purification of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose is a pivotal step in nucleoside synthesis. The crude mixture typically contains the desired
-
The anomeric ratio (
: ) is unfavorable for direct crystallization. -
High-purity standards are needed for analytical reference.
-
The crude mixture is an "oil" that refuses to crystallize (the "oiling out" phenomenon).
This guide provides a self-validating protocol to resolve these species using silica gel chromatography.
Module 1: Pre-Purification Diagnostics (The Triage)
Before packing the column, you must characterize the "patient" (your crude mixture). Blind chromatography leads to poor yield.
Diagnostic Checklist
-
TLC System: Hexane:Ethyl Acetate (4:1 or 3:1).
-
Visualization: UV Shortwave (254 nm). The three benzoyl groups make this molecule highly UV-active.
-
Critical Check: Do you see a "streak" or a distinct spot?
-
Distinct spots: Proceed to Module 2 .
-
Streak: Your crude contains benzoic acid. Action: Wash the crude organic layer with saturated
before chromatography. Acidic impurities cause "tailing" and deactivate the silica.
-
The "Anomer Trap"
The
- -Anomer: Typically elutes first (Less polar, pseudo-axial 1-benzoate).
- -Anomer: Typically elutes second (More polar, pseudo-equatorial 1-benzoate).
-
: Often
. You need a shallow gradient.[1]
Module 2: Method Development (The Protocol)
Standard Operating Procedure (SOP-TBR-05)
1. Stationary Phase Selection
-
Material: Silica Gel 60 (230–400 mesh).
-
Ratio: Use 50:1 to 100:1 (Silica:Crude) by weight. The separation of anomers requires high resolution (high theoretical plates).
2. Mobile Phase Construction
-
Solvent A: Hexanes (or Petroleum Ether).
-
Modifier: None usually required, but 0.1% Triethylamine (TEA) can be added if the 1-benzoate is hydrolyzing (observed as a new baseline spot).
3. The Gradient Strategy Do not run isocratic immediately. Use a step gradient to remove non-polar impurities first.
| Step | Solvent Ratio (Hex:EtOAc) | Volume (CV = Column Volume) | Target Species |
| 1 | 95:5 | 2 CV | Unreacted Benzoyl Chloride / Non-polars |
| 2 | 90:10 | 3 CV | |
| 3 | 85:15 | 5-10 CV | Main Product Elution ( |
| 4 | 70:30 | 2 CV | Polar degradation products / Benzoic acid |
4. Sample Loading (Critical)
-
Issue: TBR is poorly soluble in Hexane.
-
Solution: Do not load in pure EtOAc (bands will broaden).
-
Technique: Use Solid Loading . Dissolve crude in minimum Dichloromethane (DCM), mix with silica (1:2 ratio), and evaporate to dryness. Pour this free-flowing powder onto the column bed.
Module 3: Troubleshooting & Logic Flow
Visualizing the Decision Process
The following diagram illustrates the logic flow for purifying TBR, addressing common failure points like co-elution or decomposition.
Figure 1: Decision logic for the purification of benzoylated sugars. Note the critical "Acid Check" loop to prevent silica deactivation.
Module 4: Troubleshooting Guide (The "ER")
Issue 1: "I only see one big spot, but NMR shows a mix of anomers."
-
Diagnosis: Co-elution.[1][3] The Hex/EtOAc system sometimes fails to discriminate the dipole differences between
and forms of tribenzoates. -
Fix: Switch solvent systems.
-
Alternative: Toluene:Ethyl Acetate (10:1 to 5:1) . The
- interactions between Toluene and the benzoyl rings often amplify subtle stereochemical differences [1]. -
Alternative: Dichloromethane:Hexane:EtOAc (1:1:0.1).
-
Issue 2: "My product is crystallizing inside the column."
-
Diagnosis: Solubility crash. The compound is soluble in the loading solvent (DCM) but crashes out when it hits the non-polar mobile phase (Hexane).
-
Fix:
-
Use Solid Loading (described in Module 2) to prevent a "plug" of liquid solvent.
-
Increase the baseline polarity slightly (start at 5% EtOAc instead of 0%).
-
Issue 3: "The yield is low, and I see a new polar spot on TLC."
-
Diagnosis: Hydrolysis (De-benzoylation). The 1-O-benzoyl group is an acetal ester and is susceptible to hydrolysis on acidic silica, especially if the column runs slowly.
-
Fix:
-
Pre-wash the silica column with mobile phase containing 1% Triethylamine , then flush with neutral mobile phase.
-
Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.
-
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I separate the anomers completely?
A: Yes, but it is difficult. Often, you will obtain a "pure
-
Strategy: Collect the mixed fraction separately and subject it to crystallization (EtOH or Isopropanol) rather than re-chromatographing, which loses yield.
Q2: Why is the 1-position benzoylated? I thought I needed the 1-Cl or 1-OAc for coupling?
A: The 1-O-benzoyl derivative is a stable precursor. It can be converted to the 1-bromide/chloride (using HBr/AcOH) or used directly in Vorbrüggen couplings with silylated bases using Lewis acids (TMSOTf) [2]. The 1-O-benzoyl group actually directs the stereochemistry of the incoming nuclebase to the
Q3: How do I store the purified fractions?
A: Evaporate at
References
-
BenchChem Technical Support. (2025).[1][4] Purification of 5-Deoxy-D-ribose Derivatives: Troubleshooting & Optimization. Retrieved from
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Org. Synth. (2025).[4][5] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from
-
National Institutes of Health (PubChem). (2025). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose Compound Summary. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose before handling.
Sources
Managing steric hindrance in reactions with 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
Technical Support Center: Glycosylation Strategies for 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
Product Code: TBR-2D-BZ Subject: Managing Steric Hindrance & Stereoselectivity in Vorbrüggen Couplings Audience: Medicinal Chemists, Process Chemists, Nucleoside Specialists
Technical Overview: The "Disarmed" Steric Shield
1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (TBR) is a specialized glycosyl donor used to synthesize 2'-deoxyribonucleosides. Unlike its ribose counterparts, it lacks a C2-hydroxyl group, eliminating the possibility of Neighboring Group Participation (NGP) to direct stereochemistry.
The Core Challenge:
To achieve the biologically relevant
-
Electronic Status: The benzoyl groups at C3 and C5 are electron-withdrawing, rendering the anomeric center "disarmed" (less reactive than acetylated or benzylated equivalents).
-
Steric Status: The C3-O-benzoyl group is bulky. In the preferred conformation, it projects into the
-face (bottom), theoretically shielding it from nucleophilic attack and favoring the formation of the -anomer (top attack).
However, this steric bulk is a double-edged sword: it promotes
Mechanistic Insight: The Steric Steering Pathway
The following diagram illustrates the mechanism of the Vorbrüggen coupling with TBR, highlighting how steric hindrance at C3 influences the stereochemical outcome.
Caption: Mechanistic pathway showing how the C3-benzoyl group sterically hinders the
Troubleshooting Guide: Managing Sterics & Reactivity
Issue 1: Low Yield / No Reaction
Symptoms: Starting material remains unconsumed; TLC shows no new spots.
Q: Why is the reaction stalling despite using standard Vorbrüggen conditions? A: The 1-O-benzoyl group is a "mismatched" leaving group for mild activation. It is significantly more stable than a 1-O-acetyl or 1-Cl group. The steric bulk of the neighboring benzoyl groups further impedes the Lewis Acid (LA) from coordinating with the anomeric oxygen.
Corrective Protocol:
-
Switch Lewis Acid: If using TMSOTf (Trimethylsilyl triflate), switch to a stronger, bidentate Lewis acid like SnCl
or TiCl . These can overcome the activation barrier of the anomeric benzoate. -
Pre-Activation: Do not mix everything at once. Stir the sugar with the Lewis Acid for 15 minutes before adding the silylated base. This allows the oxocarbenium ion to form without the base competing for the Lewis Acid.
-
Conversion: If yield remains <30%, convert TBR to the 1-Chloro derivative (Hoffer’s chlorosugar) using HCl/Acetic acid. The 1-Cl is a much better leaving group and less sterically demanding for the activator.
Issue 2: Poor Stereoselectivity ( / Ratio)
Symptoms: Isolate contains a 1:1 mixture of isomers or predominantly the
Q: I relied on the C3-benzoate steric bulk for
Corrective Protocol:
-
Solvent Control: Use Acetonitrile (MeCN) or Nitromethane . These polar solvents stabilize the
-like transition state and often favor the -product via a kinetic pathway known as the S 2-like mechanism (even though it's technically S 1). Avoid DCM if selectivity is poor. -
Temperature Management: Lower the temperature to -20°C or -40°C . Kinetic control relies on the steric hindrance of the C3-OBz group to block the
-face. Higher temperatures provide enough energy to overcome this steric barrier, allowing the thermodynamic -product to form. -
Leaving Group Orientation: Ensure you start with the
-anomer of TBR if possible. An S 2-like inversion would yield the -product.
Issue 3: Regioselectivity (N-1 vs. N-3 Isomers)
Symptoms: The sugar attaches to the wrong nitrogen on the base.
Q: My base is bulky (e.g., 8-substituted purine). How does this interact with the sugar's sterics?
A: This is a "Steric Clash" scenario. A bulky base cannot easily approach the sterically crowded
Corrective Protocol:
-
Use Bis-silylated Bases: Ensure the base is fully silylated (BSA or HMDS).[1] This increases solubility and removes protons that might cause hydrogen-bonding interference.
-
Thermodynamic Equilibration: Heat the reaction (80°C in dichloroethane). While this risks
-anomer formation, it allows the N-isomers to equilibrate to the thermodynamically most stable position (usually N-9 for purines).
Optimized Experimental Workflow
This protocol is designed to maximize
Data Summary: Lewis Acid & Solvent Effects
| Variable | Condition | Effect on TBR Reaction | Recommendation |
| Lewis Acid | TMSOTf | Mild activation; high | Use for reactive bases.[2][3] |
| Lewis Acid | SnCl | Strong activation; faster rate; lower selectivity. | Use for unreactive TBR. |
| Solvent | DCM | Non-polar; favors | Avoid for 2-deoxy sugars. |
| Solvent | MeCN | Polar; favors | Preferred. |
| Temp | 0°C to RT | Fast; thermodynamic control ( | Avoid. |
| Temp | -40°C | Slow; kinetic control ( | Preferred. |
Step-by-Step Protocol
-
Silylation of Base:
-
Suspend nucleobase (1.0 eq) in HMDS (Hexamehtyldisilazane) with catalytic Ammonium Sulfate.
-
Reflux until clear (2-4 hours). Evaporate HMDS in vacuo to dryness.
-
Critical: Base must be moisture-free.
-
-
Activation of Sugar (TBR):
-
Dissolve 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (1.0 eq) in anhydrous Acetonitrile (MeCN).
-
Concentration: 0.1 M.
-
Add molecular sieves (4Å) to ensure dryness.
-
-
Coupling (Vorbrüggen):
-
Dissolve silylated base in MeCN and add to the sugar solution.
-
Cool mixture to -20°C .
-
Add TMSOTf (1.1 - 1.5 eq) dropwise. Note: If using SnCl
, use 1.2 eq. -
Stir at -20°C for 2 hours, then allow to warm slowly to 0°C.
-
-
Workup:
-
Quench with cold saturated NaHCO
. -
Extract with DCM.
-
Purification: The
-anomer is usually more polar than the -anomer on Silica gel due to the orientation of the base relative to the 3-OBz group.
-
Workflow Visualization
Caption: Optimized Vorbrüggen coupling workflow for sterically hindered 2-deoxy sugars.
References
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on silyl-Hilbert-Johnson reactions).
-
Niedballa, U., & Vorbrüggen, H. (1974).[4] A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link
-
Hoffer, M. (1960). α-Thymidin.[] Chemische Berichte, 93(12), 2777–2781. (Foundational work on chlorosugars/activation). Link
- Aoyama, H. (1987). Stereoselective synthesis of anomers of 2'-deoxyribonucleosides. Bulletin of the Chemical Society of Japan.
Sources
Stability issues and proper storage of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
CAS: 145416-96-2 | Molecular Formula: C₂₆H₂₂O₇ | M.W.: 446.45 g/mol [1][2]
Introduction
Welcome to the technical support center for 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose . This guide is designed for researchers utilizing this compound as a critical glycosyl donor in the synthesis of nucleoside analogues (e.g., for antiviral or anticancer applications).[2][3] Unlike standard ribose derivatives, the 2-deoxy functionality introduces specific instability profiles—primarily at the anomeric center—that require precise handling to prevent degradation and yield loss.[2]
Module 1: Critical Stability Profile
The stability of this compound is governed by the lability of the anomeric ester (C1-benzoate) and the absence of the 2'-hydroxyl group.[2]
1. The "2-Deoxy" Instability Factor
In standard ribose derivatives, the C2-substituent (often an -OAc or -OBz) stabilizes the glycosidic bond via neighboring group participation (anchimeric assistance).[2] In 2-deoxyribose , this stabilization is absent.[2][3] Consequently, the C1-benzoate bond is significantly more labile and prone to:
-
Hydrolysis: Rapid cleavage in the presence of moisture, releasing benzoic acid and the free hemiacetal (3,5-di-O-benzoyl-2-deoxyribofuranose).[2]
-
Anomerization: Spontaneous equilibration between
and anomers in solution, particularly under acidic conditions or in polar solvents.[2][3]
2. Degradation Pathway Visualization
The following diagram illustrates the primary failure modes: hydrolysis (irreversible degradation) and anomerization (reversible equilibrium).[2][3]
[2][3]
Module 2: Storage & Handling Protocols
To maintain purity >98% and prevent the formation of the "sticky gum" characteristic of hydrolyzed sugar benzoates, adhere to these "Gold Standard" protocols.
Storage Specifications
| Parameter | Recommendation | Technical Rationale |
| Long-Term Temp | -20°C | Arrests slow hydrolysis kinetics and prevents crystal lattice relaxation.[2] |
| Active Use Temp | 2°C to 8°C | Acceptable for frequent use (weeks); minimizes condensation cycles.[2][3] |
| Atmosphere | Argon or Nitrogen | Critical: The compound is hygroscopic. Oxygen is less of a concern than humidity.[2] |
| Container | Amber Glass + Parafilm | Protects from light (minor risk) and ensures a hermetic seal against moisture.[2][3] |
Handling SOP
-
Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder.[2]
-
Solvent Selection:
-
Re-sealing: If not using the entire amount, purge the headspace with inert gas before resealing.[3]
Module 3: Troubleshooting Workbench
Q1: My sample has turned from a white powder to a sticky, yellowish gum. Is it usable?
-
Diagnosis: Hydrolysis & Contamination. The "gum" texture is classic for sugar benzoates that have hydrolyzed. The yellow color often indicates the presence of free benzoic acid or trace oxidation.[3]
-
Action: Check purity via TLC (Hexane:Ethyl Acetate 7:3). If the "free sugar" spot (lower Rf) is significant (>10%), recrystallization is difficult.[2][3] Discard and replace.
-
Prevention: Moisture ingress during storage is the culprit. Ensure desiccation.
Q2: The NMR spectrum shows "double peaks" for every signal. Is the product impure?
-
Diagnosis: Anomerization. You are likely seeing a mixture of
and anomers.[2][4][5] -
Context: While the
-anomer is often the crystalline form, the compound can mutarotate in solution (especially in CDCl₃ which can be slightly acidic).[3] -
Action: This is often acceptable for glycosylation reactions, as the Lewis acid catalyst (e.g., TMSOTf) will generate the same oxocarbenium intermediate regardless of the starting anomer.[3] Verify the integration ratio; if the sum of both isomers equals 100%, the material is chemically pure.[3]
Q3: My glycosylation yield is low (<40%). What is going wrong?
-
Diagnosis: Moisture Scavenging. The 1-benzoate is a leaving group, but if water is present in the solvent, it acts as a competing nucleophile, quenching the reactive intermediate before it couples with your nucleobase.[3]
-
Action:
Module 4: QC & Validation
Before committing valuable nucleobases to a reaction, validate the donor quality.[3]
TLC Conditions
-
Visualization: UV (254 nm) for benzoyl groups; Sulfuric Acid charring for the sugar backbone.[3]
-
Rf Values (Approx):
Decision Tree for Purity
References
-
National Institutes of Health (PubChem). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (Analogous Stability Data).[2] Retrieved from [Link][2][3]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 3. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]
- 4. Configurational and Conformational Equilibria of N6-(2-Deoxy-d-erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5- N-methylformamidopyrimidine (MeFapy-dG) Lesion in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. researchgate.net [researchgate.net]
Controlling regioselectivity in the glycosylation of complex nucleobases
Topic: Controlling Regioselectivity in the Glycosylation of Complex Nucleobases Role: Senior Application Scientist
Welcome to the Nucleoside Synthesis Support Center
Status: Operational Current Protocol: Modified Silyl-Hilbert-Johnson (Vorbrüggen) Coupling
This guide addresses the critical challenges in coupling complex heterocyclic bases with ribose/deoxyribose derivatives. Unlike simple peptide couplings, glycosylation is governed by a delicate interplay of stereoelectronics , thermodynamics , and kinetic control .
Below you will find targeted troubleshooting modules designed to resolve regioselectivity (
Quick Reference: The Core Variables
| Variable | Impact on Reaction | Optimization Tip |
| Silylating Agent | Solubilizes base; activates nucleophile. | BSA is standard; HMDS/Ammonium Sulfate for stubborn bases. Solution must be clear before coupling. |
| Lewis Acid | Activates sugar; drives mechanism. | TMSOTf (mild, soluble) is preferred over SnCl4 (strong, emulsions). |
| Temperature | Controls Regio-isomer ratio. | 0°C |
| C2-Protecting Group | Controls Anomeric ( | Acyl (Bz/Ac) |
Module 1: The Mechanics of Selectivity
Understanding the "Why" before the "How"
To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the divergence between kinetic and thermodynamic control, which is the primary cause of regioselectivity failure in purines.
Figure 1: The Vorbrüggen Landscape. Note that the N7-isomer (Kinetic) can often rearrange to the N9-isomer (Thermodynamic) under prolonged heating and acid catalysis.
Module 2: Troubleshooting Regioselectivity ( vs. )
Scenario: You are synthesizing a purine nucleoside (e.g., 7-deazapurine or substituted adenine) and consistently isolating the
Q1: Why am I getting the
-isomer?
A: The
Corrective Protocol (The Thermodynamic Push):
-
Increase Temperature: Switch solvent from Acetonitrile (bp 82°C) to 1,2-Dichloroethane (bp 83°C) or Toluene (bp 110°C) and reflux.
-
Extend Time: Allow the reaction to run for 12–24 hours. This permits the transglycosylation (rearrangement) of the unstable
product into the stable product. -
Steric Blocking: If the base allows, introduce a bulky protecting group on the exocyclic amine (e.g.,
-di-Boc instead of -Benzoyl). This sterically shields the face, forcing attack at .
Q2: The reaction is stuck at
even after reflux. What now?
A: Your Lewis acid might be deactivated, or the silylation was incomplete.
-
The "Self-Validating" Check: Take an aliquot of your silylated base before adding the sugar. Run a crude NMR in
. You should see a sharp TMS peak (~0.3–0.5 ppm) and no broad NH signals . If NH signals remain, add more BSA and heat until clear. -
Lewis Acid Boost: Add a fresh equivalent of TMSOTf. The rearrangement from
is acid-catalyzed.
Module 3: Troubleshooting Stereoselectivity ( vs. )
Scenario: You require the biologically active
Q3: How do I guarantee the
-anomer?
A: You must rely on Neighboring Group Participation (NGP) .
-
Mechanism: Ensure your sugar donor has an acyl group (Acetyl or Benzoyl) at the C2 position. Upon Lewis acid activation, the C2-carbonyl attacks the anomeric center from the bottom face, forming a cyclic acyloxonium ion. This blocks the
-face, forcing the base to attack from the top ( ). -
The Trap: If you use a benzyl ether (Bn) or silyl ether (TBS) at C2, NGP is impossible. You will get an
mixture driven purely by solvent effects and anomeric effects.
Q4: I used a C2-benzoate but still got
-product. Why?
A: This is a "mismatched" case usually caused by solvent interference or extreme steric bulk.
-
Solvent Fix: Avoid ether or THF (which can coordinate to the oxocarbenium). Use Acetonitrile or DCM .
-
Lewis Acid Overload: Too much
can sometimes lead to anomerization of the product after it forms. Switch to TMSOTf (catalytic to stoichiometric).
Module 4: "Impossible" Substrates & Workup Nightmares
Q5: My base is insoluble even in BSA/HMDS.
A: This is common for guanine analogs or highly polar heterocycles.
-
Protocol: Perform the silylation neat (no solvent) in excess HMDS with a pinch of Ammonium Sulfate. Reflux at 120°C overnight until a clear oil forms. Distill off the excess HMDS under high vacuum, then redissolve the residue in dry DCE for the coupling.
Q6: I used Tin(IV) Chloride (
) and now I have a rock-hard emulsion.
A: Tin salts form gelatinous hydroxides with water.
-
The Fix: Do not use a simple bicarb wash. Pour the reaction mixture into a vigorously stirring solution of saturated aqueous NaHCO3 mixed with Rochelle's Salt (Potassium Sodium Tartrate) . Stir for 1 hour. The tartrate chelates the tin, allowing the layers to separate cleanly.
Standard Optimized Vorbrüggen Protocol
Use this baseline workflow for maximum reproducibility.
-
Silylation (The Foundation):
-
Suspend Nucleobase (1.0 equiv) in dry Acetonitrile (or DCE).
-
Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5–3.0 equiv).
-
Heat to 60–80°C until the solution is completely clear (homogenous).
-
Validation Step: If not clear, the base is not silylated. Do not proceed.
-
-
Coupling (The Event):
-
Cool silylated base solution to 0°C.
-
Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-
-D-ribofuranose (1.0–1.1 equiv) dissolved in minimum dry solvent. -
Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv) dropwise.
-
Observation: Solution often turns yellow/orange (formation of silylated triflate species).
-
-
Reflux (The Regio-Correction):
-
Warm to Room Temp. Monitor by TLC/LCMS.
-
If
(kinetic) isomer is present, heat to 80°C (Reflux) for 2–4 hours to drive thermodynamic rearrangement to .
-
-
Quench:
-
Cool to RT. Pour into cold saturated
. Extract with DCM.
-
Decision Logic: Troubleshooting Flowchart
Figure 2: Diagnostic flowchart for identifying and resolving common glycosylation failures.
References
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the Silyl-Hilbert-Johnson reaction).
-
Lichtenthaler, F. W. (2013). "Emil Fischer’s Establishment of the Configuration of Sugars." Chemical Reviews.
-
Crossey, K., et al. (2013).[1] "Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling." RSC Advances. (Discusses kinetic product distributions).
-
Kafle, A., Liu, J., & Cui, L. (2016). "Controlling the Stereoselectivity of Glycosylation via Solvent Effects." Canadian Journal of Chemistry.
-
Beutner, G. L., et al. (2019). "Mechanistic Insights into the Vorbrüggen Glycosylation." Journal of Organic Chemistry. (Detailed analysis of the silylation and Lewis acid roles).
Sources
Minimizing the formation of N-1 vs. N-7 regioisomers in purine glycosylation
Topic: Minimizing the formation of N-1 vs. N-7 regioisomers in purine glycosylation
Global Operations Directive
Status: Active Subject: Regioselective Synthesis of N-9 Purine Nucleosides Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Executive Summary: In the synthesis of purine nucleosides (e.g., Adenosine, Guanosine analogs) for antiviral and anticancer applications, the N-9 regioisomer is the biologically relevant target. However, the N-7 isomer is the kinetically favored product, and the N-1 isomer can form under specific unblocked conditions.
This guide provides the operational protocols to suppress N-7 and N-1 formation, driving the reaction toward the thermodynamic N-9 product.
Module 1: The Mechanistic Landscape (Root Cause Analysis)
To troubleshoot regioselectivity, you must understand the "Kinetic vs. Thermodynamic" battlefield.[1]
The Mechanism of Failure (N-7 & N-1 Formation)
In a standard Vorbrüggen glycosylation (Silyl-Hilbert-Johnson reaction), the silylated purine base reacts with an oxocarbenium ion (activated sugar).
-
Kinetic Control (The N-7 Trap): The N-7 nitrogen is often the most nucleophilic site on the purine ring (most electron-rich) and is sterically accessible. Under low temperatures or short reaction times, the sugar attacks here first.
-
Thermodynamic Control (The N-9 Goal): The N-9 isomer is thermodynamically more stable. With sufficient heat and time (and the presence of a Lewis Acid), the N-7 isomer can rearrange to the N-9 isomer.
-
The N-1 Anomaly: N-1 alkylation typically occurs if the exocyclic amine (e.g., N-6 in adenine) is unprotected or if the reaction conditions prevent the tautomeric shift required for N-9 selectivity.
Visualizing the Pathway
The following diagram illustrates the bifurcation between kinetic (N-7) and thermodynamic (N-9) pathways.
Caption: Reaction coordinate flow showing the kinetic preference for N-7 and the thermodynamic rearrangement required to achieve N-9 selectivity.
Module 2: Troubleshooting & Optimization Protocols
Protocol A: Minimizing N-7 Formation (Favoring N-9)
Issue: High levels of N-7 isomer observed in crude NMR. Diagnosis: The reaction was stopped under kinetic control or lacked sufficient energy for rearrangement.
| Variable | Recommendation | Scientific Rationale |
| Temperature | Reflux (80°C+) | N-7 formation is reversible at high temperatures. Heat drives the equilibrium toward the stable N-9 form [1]. |
| Solvent | Acetonitrile (MeCN) or Toluene | MeCN is polar and stabilizes the intermediate oxocarbenium ion. Toluene (non-polar) can slow the kinetic rate, sometimes aiding thermodynamic control, but MeCN is standard for Vorbrüggen. |
| Catalyst | TMSOTf | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the preferred Lewis acid. Avoid SnCl4 if N-7 is a problem, as Tin can form stable complexes with N-7, "locking" it in place [2]. |
| Time | Extended (2-16h) | Monitor conversion. If N-7 persists, continue heating. The N-7 → N-9 rearrangement is time-dependent. |
Step-by-Step Correction:
-
Do not quench the reaction if TLC/LCMS shows N-7.
-
Add an additional 0.1 eq of TMSOTf.
-
Increase temperature to reflux (80-85°C in MeCN).
-
Stir for an additional 4-6 hours.
-
Validation: Check LCMS ratio. If N-7 > 10%, consider switching solvent to 1,2-dichloroethane (higher boiling point, 83°C) to push thermodynamics further.
Protocol B: Minimizing N-1 Formation
Issue: Appearance of N-1 alkylated impurities. Diagnosis: Insufficient protection of exocyclic amines or improper tautomeric control.
The "N-6 Protection" Rule: For Adenine derivatives, the N-6 exocyclic amine must be protected, preferably with a Benzoyl (Bz) group.
-
Why? A free amine at C-6 allows the purine to adopt tautomers that increase electron density at N-1. The Benzoyl group creates steric bulk around N-1 and N-7, while electronically deactivating the ring slightly, making the thermodynamic N-9 path the only viable option [3].
Corrective Action:
-
If using 6-Chloropurine: This substrate naturally favors N-9 due to the electron-withdrawing chlorine. If N-1 forms, it is likely due to solvent participation or extreme basicity.
-
If using Adenine: Ensure you are using N6-Benzoyladenine . Never use free Adenine in Vorbrüggen conditions if high regioselectivity is required.
Module 3: Analytical Validation (How to Distinguish Isomers)
You cannot rely on retention time alone. You must use NMR to structurally validate your regioisomer.
The HMBC Gold Standard
Heteronuclear Multiple Bond Correlation (HMBC) is the only self-validating method to distinguish N-7 from N-9.
| Isomer | Key HMBC Correlation (Proton to Carbon) |
| N-9 (Desired) | Sugar Anomeric Proton (H-1' ) |
| N-7 (Impurity) | Sugar Anomeric Proton (H-1' ) |
Chemical Shift Diagnostics (1H & 13C NMR)
-
C-5 Shift: In N-9 isomers, C-5 is typically deshielded (shifted downfield, higher ppm) compared to N-7.
-
C-4 Shift: In N-9 isomers, C-4 is typically shielded (shifted upfield, lower ppm) compared to N-7 [4].
UV Spectroscopy (Quick Check)
-
N-7 Isomers: Generally exhibit a bathochromic shift (red shift,
moves to longer wavelengths) compared to N-9 isomers due to extended conjugation systems in the N-7 tautomer [5].
Module 4: Frequently Asked Questions (FAQs)
Q1: I am using SnCl4 and getting 40% N-7 isomer. Why? A: Tin(IV) chloride is a "harder" Lewis acid and can form a chelated complex between the N-7 nitrogen and the O-6 carbonyl (if present) or simply bind tightly to N-7. This stabilizes the kinetic N-7 product, preventing the rearrangement to N-9.
-
Fix: Switch to TMSOTf (Trimethylsilyl triflate), which promotes the reversible silylation required for thermodynamic equilibration.
Q2: Can I convert isolated N-7 isomer to N-9? A: Yes, in many cases. Treat the isolated N-7 nucleoside with BSA (N,O-Bis(trimethylsilyl)acetamide) and TMSOTf in Acetonitrile at reflux. This simulates the glycosylation environment, re-silylated the base, cleaves the sugar-base bond, and allows it to re-attach at the thermodynamic N-9 position.
Q3: Does the sugar protecting group matter?
A: Yes. Acyl groups (Acetyl, Benzoyl) at C-2' of the sugar provide "Neighboring Group Participation" (NGP). This ensures the formation of the
References
-
Kinetic and thermodynamic products in glycosylation of adenine. ResearchGate. Available at: [Link]
-
Nitrogen Glycosylation Reactions Involving Pyrimidine and Purine Nucleoside Bases. ResearchGate. Available at: [Link]
-
Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. PubMed.[2] Available at: [Link][2]
-
Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? PubMed.[3] Available at: [Link]
Sources
Validation & Comparative
1H NMR Analysis of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose: A Structural Confirmation Guide
This guide details the structural confirmation of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (often abbreviated as TObDR or 1,3,5-Tribenzoyl-2-deoxyribose) using Proton Nuclear Magnetic Resonance (
As a critical intermediate in the synthesis of nucleoside analogues (e.g., for antiviral or anticancer therapeutics), the purity and stereochemical configuration (
Executive Summary: The Criticality of Anomeric Definition
In nucleoside chemistry, the 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose intermediate serves as a stable, crystalline alternative to the traditional "Hoffer’s chlorosugar" (1-chloro-3,5-di-O-toluoyl-2-deoxyribose). Unlike the unstable chloro-sugar, the 1-O-benzoyl derivative is shelf-stable but requires precise activation.
The Analytical Challenge:
Commercial synthesis of this compound typically yields an anomeric mixture. The
Comparison of Analytical Alternatives
| Feature | HPLC-UV | LC-MS | |
| Primary Utility | Structural Confirmation & Stereochemistry | Purity Quantitation | Molecular Weight Confirmation |
| Anomer Differentiation | Excellent (Distinct chemical shifts & | Poor (Co-elution common without chiral phase) | None (Identical m/z) |
| Impurity ID | High (Identifies solvent, water, hydrolysis products) | Medium (Requires reference standards) | Medium (Ionization dependent) |
| Sample Recovery | Yes (Non-destructive) | No | No |
| Throughput | Low (5-10 mins/sample) | High (Automated) | High (Automated) |
Technical Deep Dive: The H NMR Fingerprint
Structural Overview
The molecule consists of a 2-deoxyribose core protected by three benzoyl groups at positions C1, C3, and C5.[1]
-
Formula: C
H O -
MW: 446.45 g/mol
-
Key Feature: The absence of an oxygen substituent at C2 (deoxy) creates a unique high-field multiplet region for H-2a/H-2b, distinguishing it from ribose analogs.
Diagnostic Signals (CDCl , 400 MHz)
The following chemical shifts are representative of 1-O-acyl-2-deoxyribofuranose derivatives.
A. The Aromatic Region (
7.3 – 8.2 ppm)
-
Appearance: Complex multiplets integrating to 15 protons .
-
Assignment: Corresponds to the ortho, meta, and para protons of the three benzoyl groups.
-
Validation: Integration must be relative to the H-1 proton (15:1 ratio). A deviation suggests hydrolysis (free benzoic acid) or incomplete benzoylation.
B. The Anomeric Proton (H-1) – The Stereochemical Marker
This is the most critical signal for confirming the structure and anomeric ratio.
-
-Anomer (Typical Major Product in Crystal):
-
Shift:
6.60 – 6.75 ppm (Downfield). -
Multiplicity: Pseudo-triplet or Doublet of Doublets (dd).
-
Coupling (
): The sum of couplings ( ) is typically smaller ( 10-12 Hz total width) due to the gauche/trans orientation relative to C2 protons. -
Geometry: The benzoyl group at C1 is usually trans to the C3-substituent in the standard envelope conformation.
-
-
-Anomer:
-
Shift:
6.40 – 6.60 ppm (Upfield relative to ). -
Multiplicity: Pseudo-triplet or dd.
-
Coupling: Often shows a larger apparent coupling width due to different dihedral angles.
-
C. The "Deoxy" Region (H-2a, H-2b) (
2.6 – 3.0 ppm)
-
Appearance: Distinctive multiplets.
-
Significance: Confirms the "2-deoxy" nature. Ribose derivatives (with an oxygen at C2) would show a signal downfield at
5.0+ ppm. The presence of signals in the 2.0–3.0 ppm range is the primary confirmation of the deoxy sugar backbone.
D. The Sugar Skeleton (H-3, H-4, H-5)
-
H-3:
5.6 – 5.8 ppm (Deshielded by O-Benzoyl). -
H-4:
4.6 – 4.8 ppm (Multiplet). -
H-5a/b:
4.5 – 4.7 ppm (Deshielded by O-Benzoyl).
Experimental Protocol
Sample Preparation
To ensure high-resolution spectra capable of resolving the fine coupling of the anomeric proton:
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Dissolve in 0.6 mL of CDCl
(Deuterated Chloroform).-
Note: CDCl
is preferred over DMSO- as it minimizes viscosity broadening and prevents H/D exchange of any residual labile protons (though none are present in the pure protected product). -
Additive: Ensure TMS (Tetramethylsilane) is present as an internal reference (
0.00).
-
-
Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Scans (NS): 16 or 32 (Sufficient for >5 mg sample).
-
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of aromatic vs. anomeric protons).
-
Spectral Width: -2 to 14 ppm.
Processing Workflow
-
Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the aromatic region.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration.
-
Referencing: Set the residual CHCl
peak to 7.26 ppm .
Visualization: Logical Analysis Workflows
Diagram 1: Structural Confirmation Decision Tree
This workflow illustrates the logic for confirming the product identity and distinguishing it from common impurities (like Ribose analogs or hydrolyzed byproducts).
Caption: Decision tree for verifying the identity of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose and assigning anomeric configuration.
Diagram 2: Anomeric Differentiation Mechanism
Visualizing the coupling interactions that distinguish the
Caption: The coupling of H-1 to the two non-equivalent protons at C2 (H-2a/b) creates the diagnostic multiplicity used to distinguish anomers.
References
-
PubChem. (2025). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose Compound Summary. National Library of Medicine. [Link]
-
Magritek. (2024). Glucose Anomers: Distinguishing Alpha and Beta Forms by NMR. [Link]
Sources
HPLC Methods for Assessing the Purity of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
The following guide provides an in-depth technical comparison of HPLC methods for assessing the purity and anomeric composition of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (often abbreviated as TBD or 1,3,5-TBDR). This intermediate is critical in the synthesis of nucleoside analogs (e.g., Gemcitabine, Clofarabine) where the 2-deoxy functionality and anomeric control are pivotal.
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts
Introduction: The Analytical Challenge
1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (C₂₆H₂₂O₇, MW ~446.45 Da) serves as a stable, protected carbohydrate precursor. Unlike simple sugars, the benzoyl protecting groups impart significant UV absorbance and lipophilicity, making the molecule amenable to standard UV detection. However, the analysis presents two distinct challenges:
-
Chemical Purity: Separation of the target tri-benzoate from hydrolysis byproducts (e.g., benzoic acid, 3,5-di-O-benzoyl-2-deoxyribose) and incomplete reaction intermediates.
-
Stereochemical Integrity: Quantifying the ratio of
- and -anomers at the C1 position. While the 1-O-benzoyl group locks the configuration in the solid state (typically the -anomer crystallizes), solutions often equilibrate or contain mixtures that impact downstream glycosylation stereoselectivity.
This guide compares Reversed-Phase HPLC (RP-HPLC) , the industry standard for chemical purity, against Normal-Phase HPLC (NP-HPLC) , the superior method for anomeric resolution.
Method Comparison: RP-HPLC vs. NP-HPLC[1][2]
Method A: Reversed-Phase HPLC (RP-HPLC)
"The Workhorse for General Purity"
RP-HPLC is the primary method for assessing the overall chemical purity (Assay %). The hydrophobic interaction mechanism effectively separates the highly lipophilic tri-benzoate from more polar impurities like benzoic acid.
-
Strengths: Robust, reproducible, compatible with standard QC equipment, excellent separation of hydrolysis products.
-
Weaknesses: Often fails to resolve
and anomers (they co-elute or show partial separation as a "shoulder").
Method B: Normal-Phase HPLC (NP-HPLC)
"The Specialist for Anomeric Resolution"
NP-HPLC utilizes a polar stationary phase (Silica) and non-polar mobile phase.[3][1][4] It is indispensable when the specific
-
Mechanism: Adsorption based on polarity and 3D-stereochemistry.
-
Strengths: Baseline separation of
and anomers; direct injection of organic reaction mixtures. -
Weaknesses: Longer equilibration times; sensitive to moisture in the mobile phase; less effective for separating highly polar degradation products (which may stick to the column).
Detailed Experimental Protocols
Protocol A: RP-HPLC for Chemical Purity
Use this method for release testing and quantifying benzoic acid content.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress benzoic acid ionization).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Program:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40%
90% B (Linear gradient) -
15-20 min: 90% B (Wash)
-
20-25 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 30°C.
-
Detection: UV at 230 nm (max absorbance of benzoyl) or 254 nm.
-
Sample Preparation: Dissolve 0.5 mg/mL in 50:50 Acetonitrile:Water.
Key Causality: The acidic mobile phase ensures that any free benzoic acid impurity (pKa ~4.2) remains protonated, resulting in a sharp peak and consistent retention time, rather than tailing.
Protocol B: NP-HPLC for Anomeric Ratio
Use this method for process development and stereochemical characterization.
-
Column: Lichrosorb Si60 or Zorbax Rx-SIL (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Ethyl Acetate (85 : 15 v/v). Note: Isopropanol (1-2%) can be added as a modifier if retention is too high.
-
Mode: Isocratic.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Temperature: 25°C (Ambient).
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: Dissolve 1.0 mg/mL in Dichloromethane or Mobile Phase. Do not use methanol , as it may disrupt the silica water layer or cause on-column anomerization.
Key Causality: The silica surface interacts differently with the axial (
Comparative Data Summary
The following table synthesizes typical performance metrics for 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose analysis.
| Feature | RP-HPLC (C18) | NP-HPLC (Silica) |
| Primary Application | Chemical Purity (Assay), Impurity Profiling | Anomeric Ratio ( |
| Resolution ( | Poor ( | Excellent ( |
| Benzoic Acid Detection | Excellent (Elutes early, sharp peak) | Variable (Often broad/tailed without acid modifier) |
| Run Time | 15-25 min (Gradient) | 10-20 min (Isocratic) |
| Solvent Cost | Low (Water/ACN) | High (Hexane/EtOAc) |
| Robustness | High (Standard QC friendly) | Moderate (Sensitive to water content) |
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.
Figure 1: Decision matrix for selecting RP-HPLC vs. NP-HPLC based on analytical requirements.
Expert Insights & Troubleshooting
The "Ghost" Peak in RP-HPLC
In RP-HPLC, analysts often observe a small "shoulder" on the main peak. Do not integrate this as a generic impurity immediately. It is frequently the minor anomer partially separating. To confirm, inject the sample on the NP-HPLC system. If the NP-HPLC shows a clear 95:5 anomeric ratio and the RP-HPLC shoulder area matches this, the substance is chemically pure but anomerically mixed.
Sample Stability in Solution
2-deoxyribose derivatives are more susceptible to hydrolysis than their ribose counterparts due to the lack of the 2'-OH group (which stabilizes the glycosidic bond in some contexts, though 2-deoxy is generally more acid-labile at the glycosidic center).
-
Recommendation: For RP-HPLC, prepare samples immediately before injection. Avoid leaving samples in acidic mobile phase (0.1% H3PO4) for >4 hours in the autosampler, as on-column hydrolysis can generate artificial benzoic acid peaks [3].
Detection Wavelength Selection
While 254 nm is standard for aromatics, the benzoyl groups have a very strong absorption maximum near 230 nm .
-
Tip: Use 230 nm for trace impurity detection (LOD improvement), but switch to 254 nm if the mobile phase background (e.g., impure EtOAc in NP-HPLC) is high.
References
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography: A Technical Comparison. Phenomenex Technical Resources. Available at: [Link]
-
Sielc Technologies. Separation of Ribofuranose derivatives on Mixed-Mode Columns. Application Note. Available at: [Link]
-
PubChem. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose Compound Summary. National Library of Medicine. Available at: [Link]
-
Shodex. Prevention of Anomer Separation in Sugar Analysis. Shodex HPLC Support. Available at: [Link]
Sources
Mass spectrometry analysis of nucleosides synthesized from 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
A Comparative Analysis of Ionization Techniques for Nucleosides Derived from 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
For researchers, scientists, and professionals in drug development, the precise characterization of synthesized nucleoside analogues is a critical step in the discovery pipeline. The journey from a protected sugar, such as 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose, to a biologically active nucleoside is a testament to synthetic prowess. However, the ultimate validation of this synthesis lies in the unequivocal identification and structural elucidation of the final product. Mass spectrometry stands as the cornerstone of this analytical workflow, offering unparalleled sensitivity and structural information.
This guide provides an in-depth comparison of the predominant mass spectrometry ionization techniques for the analysis of nucleosides synthesized from 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose. We will delve into the nuances of the synthetic pathway, the principles of mass spectrometric analysis, and a head-to-head comparison of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) to empower you in selecting the optimal analytical strategy.
From Protected Sugar to Bioactive Nucleoside: The Synthetic Pathway
The synthesis of nucleosides from 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose typically employs the silyl-Hilbert-Johnson or Vorbrüggen glycosylation reaction.[1][2] This robust and widely adopted method involves the coupling of a silylated heterocyclic base with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid.[1][3] The benzoyl protecting groups on the deoxyribose moiety serve to control the stereochemistry of the glycosidic bond formation, favoring the desired β-anomer, which is crucial for biological activity.[4]
The general workflow for this synthesis is depicted below:
Caption: A generalized workflow for the synthesis of nucleosides from 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose.
The choice of the nucleobase, silylating agent, and Lewis acid catalyst can be tailored to optimize the yield and selectivity of the reaction for a specific target nucleoside.[5] Following the successful coupling, the benzoyl protecting groups are removed, typically under basic conditions, to yield the final, biologically active nucleoside.
The Crucial Role of Mass Spectrometry in Characterization
Mass spectrometry is indispensable for confirming the successful synthesis and purity of the target nucleoside. It provides two key pieces of information:
-
Molecular Weight Confirmation: By measuring the mass-to-charge ratio (m/z) of the ionized molecule, mass spectrometry verifies that the synthesized compound has the expected molecular weight.
-
Structural Elucidation: Through tandem mass spectrometry (MS/MS), the molecule is fragmented, and the resulting fragment ions provide a fingerprint that can be used to confirm its structure, including the identity of the base and the sugar moiety.
The fragmentation of nucleosides in the mass spectrometer is a well-understood process. The most common fragmentation pathway is the cleavage of the N-glycosidic bond, which connects the nucleobase to the deoxyribose sugar.[6][7] This results in the loss of the deoxyribose moiety (mass loss of 116 Da) and the formation of a protonated or deprotonated nucleobase ion.[6]
Caption: Characteristic fragmentation of a protonated nucleoside in tandem mass spectrometry.
Comparative Analysis of Ionization Techniques: ESI vs. MALDI
The choice of ionization technique is a critical decision that can significantly impact the quality and interpretability of the mass spectrometry data. For nucleoside analysis, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most prominent methods.[8]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization technique where a high voltage is applied to a liquid to create an aerosol. | Analyte is co-crystallized with a matrix, which absorbs laser energy, leading to desorption and ionization of the analyte. |
| Sample Introduction | Typically coupled with Liquid Chromatography (LC) for online separation and analysis.[9] | Sample is spotted onto a target plate and analyzed directly. |
| Ionization State | Primarily produces singly or multiply charged ions. | Predominantly forms singly charged ions. |
| Sensitivity | High sensitivity, especially when coupled with LC-MS/MS.[8] | Generally high sensitivity, though can be affected by matrix suppression for low molecular weight compounds.[10] |
| Throughput | Lower throughput due to the time required for chromatographic separation. | High throughput, as multiple samples can be analyzed from a single target plate. |
| Compatibility | Excellent for analyzing complex mixtures and for quantitative analysis. | Well-suited for the analysis of pure compounds and oligonucleotides.[11] |
| Fragmentation | In-source fragmentation can be controlled. Tandem MS (MS/MS) is readily performed. | Post-source decay (PSD) can provide fragmentation information. |
| Strengths for Nucleoside Analysis | Ideal for identifying and quantifying nucleosides in complex reaction mixtures. LC separation resolves isomers and impurities.[12] | Rapid screening of synthetic products. Useful for confirming the molecular weight of purified nucleosides. |
| Limitations for Nucleoside Analysis | Can be susceptible to ion suppression from salts and other matrix components. | Matrix interference in the low mass range can be a challenge for small nucleosides.[10] Careful matrix selection is crucial.[13] |
Experimental Protocols: A Practical Guide
A. Sample Preparation for Mass Spectrometry Analysis
-
Purification: Following deprotection, purify the synthesized nucleoside using an appropriate chromatographic technique, such as flash column chromatography or high-performance liquid chromatography (HPLC), to remove unreacted starting materials, reagents, and byproducts.
-
Solvent Selection: Dissolve the purified nucleoside in a solvent compatible with the chosen ionization technique. For ESI, a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) is typically used to promote protonation. For MALDI, the choice of matrix and solvent is critical and needs to be optimized for the specific nucleoside.
B. Electrospray Ionization (ESI) Mass Spectrometry Workflow
Caption: A typical workflow for LC-ESI-MS analysis of synthetic nucleosides.
-
LC Separation: Inject the sample onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution program is typically used to separate the target nucleoside from any remaining impurities.
-
ESI Ionization: The eluent from the HPLC is directed into the ESI source of the mass spectrometer. A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.
-
Mass Analysis: As the solvent evaporates from the droplets, the analyte ions are released into the gas phase and enter the mass analyzer, where their m/z ratios are measured.
-
Tandem MS (MS/MS): For structural confirmation, the ion corresponding to the protonated nucleoside is selected in the first mass analyzer, fragmented by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed in the second mass analyzer.
C. Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Workflow
Caption: A schematic representation of the MALDI-TOF mass spectrometry workflow.
-
Matrix Selection: Choose a suitable matrix that absorbs strongly at the laser wavelength and promotes the ionization of the nucleoside. Common matrices for small molecules include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).
-
Sample Preparation: Mix a small amount of the analyte solution with the matrix solution. Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals of the analyte and matrix.
-
Laser Desorption/Ionization: The target plate is introduced into the high-vacuum source of the MALDI mass spectrometer. A pulsed laser is fired at the sample spot. The matrix absorbs the laser energy, leading to the rapid desorption and ionization of both the matrix and the analyte molecules.
-
Time-of-Flight (TOF) Analysis: The ions are accelerated into a field-free drift tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to its m/z ratio. Lighter ions travel faster and reach the detector first.
Conclusion: Selecting the Right Tool for the Job
Both ESI and MALDI are powerful techniques for the analysis of synthetic nucleosides, each with its own set of advantages and limitations.
-
For comprehensive analysis, including identification, quantification, and purity assessment of nucleosides in complex reaction mixtures, LC-ESI-MS/MS is the method of choice. Its ability to separate components before mass analysis provides a level of detail that is unmatched by direct infusion techniques.[12][14]
-
For rapid screening of purified synthetic products to confirm molecular weight, MALDI-TOF MS offers a high-throughput and sensitive solution. [10][15] It is particularly advantageous when analyzing a large number of samples.
Ultimately, the optimal choice of mass spectrometry technique will depend on the specific goals of the analysis, the nature of the sample, and the available instrumentation. By understanding the principles and practical considerations of both ESI and MALDI, researchers can make informed decisions to ensure the accurate and comprehensive characterization of their synthesized nucleosides, paving the way for further biological evaluation and drug development.
References
-
Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. Available at: [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]
-
Fragmentation mass spectra of nucleosides. All main fragmentations are.... ResearchGate. Available at: [Link]
-
Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. RSC Publishing. Available at: [Link]
-
Synthesis of nucleosides. Wikipedia. Available at: [Link]
-
The fragmentation pathways of modified nucleosides analyzed by LC-MS.... ResearchGate. Available at: [Link]
-
Vorbrüggen Glycosylation. Organic Reactions. Available at: [Link]
-
MALDI-TOF MS analysis of urinary nucleosides. PubMed. Available at: [Link]
-
MALDI-TOF MS analysis of urinary nucleosides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. PMC. Available at: [Link]
-
MALDI ToF MS analysis of nucleosides. ResearchGate. Available at: [Link]
-
Structures and Energetics of Common Naturally Occurring and Synthetic Fluorinated Nucleoside Analogues: Investigations Via Tandem Mass Spectrometry and Theoretical Methods. ProQuest. Available at: [Link]
-
Exploring the Versatility of 1,3,5-Tri-O-benzoyl-D-ribofuranose in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC. Available at: [Link]
-
Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. SHIMADZU CORPORATION. Available at: [Link]
-
Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. ResearchGate. Available at: [Link]
-
Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. PMC. Available at: [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. Available at: [Link]
-
Mass spectrometry analysis of nucleosides and nucleotides. PubMed. Available at: [Link]
-
A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. NIH. Available at: [Link]
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. Available at: [Link]
-
Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. Available at: [Link]
-
Mass spectrometry analysis of nucleosides and nucleotides | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. Semantic Scholar. Available at: [Link]
-
Synthesis of 2'-O-β-D-ribofuranosyl nucleosides. B = Ura, Thy, Cyt Bz,.... ResearchGate. Available at: [Link]
-
Improved LC-MS Analysis of Oligonucleotides with Next Generation Chromatography. Waters Corporation. Available at: [Link]
-
Double-headed nucleosides: Synthesis and applications. PMC. Available at: [Link]
-
Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). Protocols.io. Available at: [Link]
-
Analysis and sequencing of nucleic acids by matrix-assisted laser desorption/ionisation mass spectrometry. Spectroscopy Europe. Available at: [Link]
-
Analysis of Peptide Nucleic Acids (PNAs) using benchtop MALDI-TOF MS. Shimadzu. Available at: [Link]
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- 5. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Glycosyl Donors in 2'-Deoxynucleoside Synthesis: 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose vs. Alternatives
For researchers, scientists, and drug development professionals, the synthesis of 2'-deoxynucleosides is a cornerstone of therapeutic innovation. The choice of the glycosyl donor is a critical decision that profoundly influences the yield, stereoselectivity, and overall efficiency of the synthesis. This guide provides an in-depth comparison of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose with other prominent glycosyl donors, particularly the classical Hoffer's chlorosugar, supported by experimental data to inform your synthetic strategy.
The primary challenge in the synthesis of 2'-deoxynucleosides lies in controlling the stereochemistry at the anomeric center (C1'). The absence of a participating group at the C2' position of the 2-deoxyribose moiety means that the formation of the desired β-anomer, which is essential for biologically active nucleosides, is not inherently favored and can be difficult to achieve with high selectivity.[1][2] This guide will dissect the nuances of different glycosyl donors to provide clarity on their respective advantages and limitations.
The Glycosylation Challenge: A Mechanistic Overview
The formation of the glycosidic bond in 2'-deoxynucleoside synthesis typically proceeds through a nucleophilic attack of a nucleobase on an activated 2-deoxyribose donor. The stereochemical outcome is largely dependent on the nature of the leaving group at the anomeric position, the protecting groups on the sugar, the reaction conditions, and the chosen Lewis acid catalyst.[3][4]
Figure 1: General workflow of a Lewis acid-catalyzed glycosylation for 2'-deoxynucleoside synthesis.
Comparative Performance of Glycosyl Donors
This section provides a comparative analysis of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose and Hoffer's chlorosugar. The data presented is compiled from various sources, and it is important to note that direct head-to-head comparisons under identical conditions are limited in the literature.
| Glycosyl Donor | Nucleobase | Reaction Conditions | Yield (β-anomer) | α:β Ratio | Reference |
| 1-O-acetyl-3,5-di-O-(4-chlorobenzoyl)-2-deoxy-D-ribofuranose | Silylated 2-chloroadenine | 20 mol% Triflic Acid, MeCN | up to 68% | 1:32 to 1:99 | [1][5] |
| 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythropentofuranose (Hoffer's Chlorosugar) | Sodium salt of 2-chloroadenine | Acetone, rt | 60% | Predominantly β (SN2) | [6] |
| 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythropentofuranose (Hoffer's Chlorosugar) | Sodium salt of 2,6-dichloropurine | Acetonitrile, rt | 59% | Predominantly β (SN2) | [1] |
Key Insights from the Data:
-
1-O-acetyl-3,5-di-O-(4-chlorobenzoyl)-2-deoxy-D-ribofuranose , a close analog of the benzoylated donor, demonstrates the potential for high β-selectivity under Vorbrüggen conditions, particularly when the reaction conditions are optimized to allow for the precipitation of the desired β-anomer.[1][5] The use of a substoichiometric amount of a strong Lewis acid like triflic acid is effective.[6]
-
Hoffer's Chlorosugar is a reliable glycosyl donor that consistently provides good yields of the β-anomer through an SN2-type displacement of the anomeric chloride.[1][6] This method is straightforward and avoids the need for strong Lewis acids in some protocols, instead relying on the sodium salt of the nucleobase.
In-Depth Look at Glycosyl Donors
1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
This glycosyl donor, often employed as the 1-O-acetyl or related activated derivative, is a staple in Vorbrüggen glycosylation reactions.[3][4] The benzoyl protecting groups at the C3 and C5 positions are crucial for several reasons:
-
Stability and Solubility: The benzoyl groups enhance the stability of the glycosyl donor and improve its solubility in common organic solvents used for glycosylation.
-
Electronic Effects: While not directly participating at C2, the electron-withdrawing nature of the benzoyl groups can influence the reactivity of the anomeric center.
-
Stereocontrol: In Vorbrüggen-type reactions, the combination of a peracylated sugar and a Lewis acid can lead to the formation of an oxocarbenium ion intermediate. The stereochemical outcome is then influenced by the trajectory of the nucleophilic attack from the silylated nucleobase. With 2-deoxyribose derivatives, achieving high β-selectivity often relies on carefully controlled reaction conditions that may favor an SN2-like pathway or kinetic precipitation of the β-product.[1][5]
Hoffer's Chlorosugar (1-chloro-3,5-di-O-p-toluoyl-2-deoxyribose)
This classical glycosyl donor has been extensively used in the synthesis of numerous nucleoside analogs, including the therapeutic agent Cladribine.[1][6][7] Key characteristics include:
-
Anomeric Halide: The anomeric chloride serves as a good leaving group, susceptible to nucleophilic displacement.
-
Toluoyl Protecting Groups: The p-toluoyl groups serve a similar purpose to the benzoyl groups in terms of stability and solubility. The electronic difference between benzoyl and p-toluoyl groups is generally considered to be minor in this context, though subtle effects on reactivity and crystallinity can exist.
-
Predominant SN2 Pathway: When reacted with the salt of a nucleobase, the glycosylation often proceeds via a direct SN2 displacement of the anomeric chloride. If the starting material is the α-chloro sugar, this leads to the desired β-nucleoside with high stereoselectivity.[6] This offers a more direct and often simpler method for achieving β-selectivity compared to the equilibrium-driven Vorbrüggen conditions.
Experimental Protocols
Protocol 1: Vorbrüggen Glycosylation with a 1-O-Acetyl-2-deoxyribose Donor
This protocol is adapted from established procedures for Vorbrüggen glycosylation and is applicable to donors like 1-O-acetyl-3,5-di-O-benzoyl-2-deoxyribofuranose.[1][5]
Figure 2: Workflow for Vorbrüggen glycosylation.
Detailed Steps:
-
Silylation of Nucleobase: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired nucleobase (1.0 eq) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (e.g., 3.0 eq) and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear, indicating complete silylation.
-
Glycosylation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve the 1-O-acetyl-3,5-di-O-benzoyl-2-deoxyribofuranose (1.1 eq) in anhydrous acetonitrile. Add the sugar solution to the silylated nucleobase solution. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Deprotection: Dissolve the purified protected nucleoside in anhydrous methanol. Add a solution of sodium methoxide in methanol (e.g., 0.5 M) until the pH is basic. Stir at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final deprotected nucleoside as needed.
Protocol 2: Glycosylation with Hoffer's Chlorosugar
This protocol is based on the SN2 displacement method often used for the synthesis of nucleosides like Cladribine.[1][6]
Figure 3: Workflow for glycosylation using Hoffer's Chlorosugar.
Detailed Steps:
-
Formation of the Nucleobase Salt: In a flame-dried flask under an inert atmosphere, suspend the nucleobase (e.g., 2-chloroadenine, 1.0 eq) in anhydrous acetone. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Glycosylation: Add a solution of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythropentofuranose (Hoffer's Chlorosugar, 1.2 eq) in anhydrous acetone dropwise to the suspension of the nucleobase salt. Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.
-
Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Deprotection: Dissolve the protected nucleoside in a saturated solution of ammonia in methanol. Transfer the solution to a sealed tube or pressure vessel and heat at a specified temperature (e.g., 80-100 °C) for several hours. Cool the vessel, vent, and concentrate the solution to dryness. Purify the resulting nucleoside by recrystallization or chromatography.
Conclusion and Recommendations
Both 1,3,5-tri-O-benzoyl-2-deoxyribofuranose (and its activated forms) and Hoffer's chlorosugar are effective glycosyl donors for the synthesis of 2'-deoxynucleosides. The choice between them depends on the specific requirements of the synthesis and the desired reaction pathway.
-
For high β-selectivity with the potential for optimization through kinetic precipitation, the Vorbrüggen approach using a 1-O-acetyl- or similar derivative of 1,3,5-tri-O-benzoyl-2-deoxyribofuranose is a powerful strategy. This method is particularly advantageous when trying to avoid the use of highly reactive glycosyl halides.
-
For a more direct and often simpler route to the β-anomer via an SN2 reaction, Hoffer's chlorosugar is an excellent choice. This method can be highly stereoselective, especially when starting with the α-anomer of the chlorosugar.
Ultimately, the optimal glycosyl donor and reaction conditions should be determined empirically for each specific nucleobase and synthetic goal. Careful consideration of the mechanistic pathways and the influence of protecting groups will enable researchers to make informed decisions and achieve their desired synthetic outcomes with greater efficiency and control.
References
- Gerszberg, S., & Alonso, D. (2000). Method for the production of 2-chloro-2'-deoxyadenosine (cladribine) and its 3,5-di-O-p-toluoyl derivative.
- Niedballa, U., & Vorbrüggen, H. (1970). A General Synthesis of Nucleosides. Angewandte Chemie International Edition in English, 9(6), 461–462.
- Ingale, S. A., Leonard, P., & Seela, F. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of Organic Chemistry, 83(15), 8241–8254.
- Henschke, J. P., et al. (2013). A Stereoselective Process for the Manufacture of a 2'-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development, 17(10), 1276–1283.
- Kazimierczuk, Z., Cottam, H. B., & Robins, R. K. (1984). Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure. Journal of the American Chemical Society, 106(21), 6379–6382.
- Seela, F., & Winkeler, H.-D. (1982). A simple synthesis of 2'-deoxy-7-deazaguanosine. Angewandte Chemie International Edition in English, 21(3), 216–216.
- Kim, S., & Lim, Y. (2022). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. Molecules, 27(18), 5891.
- Vorbrüggen, H., & Höfle, G. (1981). On the Mechanism of the Furanose- and Pyranose-N-Glycoside Synthesis. Chemische Berichte, 114(4), 1256–1268.
- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Nucleoside Synthesis. Chemische Berichte, 114(4), 1234–1255.
- Waldmann, H., & Sebastian, D. (1994). Enzymatic Protecting Group Techniques. Chemical Reviews, 94(4), 911–937.
- Zhang, Z., Ollmann, I. R., Ye, X.-S., Wischnat, R., Baasov, T., & Wong, C.-H. (1999). Programmable One-Pot Oligosaccharide Synthesis. Journal of the American Chemical Society, 121(4), 734–753.
- Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7931–7985.
- Henschke, J. P., & G. P. McGlacken. (2013). A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. Organic Process Research & Development, 17(10), 1276-1283.
Sources
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Vorbrüggen Glycosylation [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102432642B - Synthesis method of 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Evaluating the Stereoselectivity of Different Deoxyribose Donors
Executive Summary: The "2-Deoxy" Challenge
The synthesis of 2-deoxyglycosides is a defining challenge in carbohydrate chemistry. Unlike their C2-hydroxylated counterparts, 2-deoxy sugars lack a neighboring group at C-2 to direct stereoselectivity via an acyloxonium ion intermediate. Consequently, the stereochemical outcome is often dictated by a delicate balance of the anomeric effect (favoring
This guide evaluates three distinct modern donor strategies that overcome this limitation through fundamentally different mechanisms:
-
Glycal Donors (Iron-Catalyzed): Leveraging 3,4-carbonate constraints for exclusive
-selectivity. -
Thioglycosides (Palladium-Catalyzed): Utilizing transition-metal activation for stereospecific inversion (
-selectivity). -
Glycosyl Phosphates: Exploiting low-temperature activation for kinetic
-control.
Mechanistic Comparison & Strategic Analysis
Strategy A: Iron-Catalyzed Glycal Activation (The -Dominant Route)
Mechanism: This approach utilizes 3,4-O-carbonate glycals. The iron catalyst promotes a protonation/addition sequence. The cyclic carbonate protecting group is critical; it imposes a conformational constraint (likely a half-chair or boat-like transition state) that blocks the
Strategy B: Palladium-Catalyzed Thioglycoside Activation (The Inversion Route)
Mechanism: Unlike traditional acid-promoted activation which goes through a planar oxocarbenium ion (
Strategy C: Glycosyl Phosphates (The Kinetic Route)
Mechanism: Glycosyl phosphates are highly reactive donors. At low temperatures (-78°C) with TMSOTf, they react via an exploded ion pair mechanism where the intimate ion pair shields the
Figure 1: Mechanistic divergence in 2-deoxyglycosylation. Traditional acid catalysis leads to mixtures (center), while metal-catalyzed pathways (Fe, Pd) enforce stereocontrol through conformational locking or concerted displacement.
Comparative Performance Data
The following table summarizes the performance of these donors based on recent literature benchmarks.
| Feature | Fe-Catalyzed Glycals [1] | Pd-Catalyzed Thioglycosides [2] | Glycosyl Phosphates [3] |
| Primary Selectivity | |||
| Donor Stability | High (Bench stable) | High (Shelf stable) | Low (Moisture sensitive) |
| Temperature | Room Temperature (25°C) | Room Temperature (25°C) | Cryogenic (-78°C) |
| Yield (Avg) | 75 - 92% | 60 - 85% | 80 - 95% |
| Key Limitation | Requires specific C3/C4 protection | Requires pure anomer start | Strict anhydrous conditions |
| Best For... | Complex natural products requiring | Stereospecific synthesis from defined precursors | Rapid, high-yielding coupling of simple fragments |
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the color changes or TLC spots described do not appear, stop —the system is compromised (likely by moisture).
Protocol A: Iron-Catalyzed -Selective Glycosylation
Target: Synthesis of 2-deoxy-
Reagents:
-
Donor: 3,4-O-carbonyl-D-glucal (1.0 equiv)
-
Acceptor: Primary/Secondary alcohol (1.2 equiv)
-
Catalyst: Fe(OTf)
(5 mol%) or Fe(acac) depending on specific optimization. -
Solvent: Dichloromethane (DCM), anhydrous.
Workflow:
-
Preparation: Flame-dry a 10 mL round-bottom flask under argon. Add the glycal donor (0.2 mmol) and the acceptor alcohol (0.24 mmol).
-
Solvation: Dissolve in 2.0 mL of anhydrous DCM.
-
Activation: Add the Iron catalyst (0.01 mmol) in one portion at room temperature.
-
Checkpoint: The solution typically turns a clear, pale yellow/orange. Turbidity implies wet solvent.
-
-
Reaction: Stir at 25°C for 2–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The glycal (high R_f) should disappear, replaced by a lower R_f product.
-
Quench: Add 2 drops of Et
N, dilute with DCM, and wash with saturated NaHCO . -
Purification: Flash chromatography on silica gel.
Protocol B: Pd(II)-Catalyzed -Selective Glycosylation
Target: Stereospecific synthesis using ortho-iodobiphenyl thioglycosides.
Reagents:
-
Donor:
-Thioglycoside (ortho-iodobiphenyl derivative) (1.0 equiv) -
Acceptor: Alcohol (1.5 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) + Ligand (e.g., Xantphos 5-10 mol%) -
Additive: Ag
CO (1.0 equiv) - Note: Acts as halide scavenger/activator.
Workflow:
-
Setup: In a glovebox or under strict Argon flow, combine Donor (0.1 mmol), Acceptor (0.15 mmol), Pd(OAc)
, Ligand, and Ag CO in a vial. -
Solvent: Add anhydrous Toluene or 1,4-Dioxane (1.0 mL).
-
Reaction: Seal and heat to 60-80°C (depending on substrate sterics).
-
Checkpoint: Reaction mixture will darken (brown/black) as Pd species activate.
-
-
Monitoring: Monitor consumption of the UV-active thioglycoside.
-
Workup: Filter through a Celite pad to remove silver salts and Pd black. Concentrate and purify.
Protocol C: Glycosyl Phosphate Coupling (Low-Temp -Selective)
Target: Kinetic
Reagents:
-
Donor: 2-deoxy-glycosyl diethyl phosphate (1.0 equiv)
-
Activator: TMSOTf (1.1 equiv)
-
Solvent: DCM (anhydrous)
Workflow:
-
Cryo-Cooling: Dissolve Donor (0.1 mmol) and Acceptor (0.15 mmol) in DCM (2 mL) in a flame-dried flask. Add activated 4Å molecular sieves.
-
Equilibration: Cool to -78°C (Dry ice/Acetone bath). Allow to sit for 15 mins.
-
Critical: Temperature control is vital. At > -40°C,
-selectivity begins to compete.
-
-
Activation: Add TMSOTf (0.11 mmol) dropwise along the flask wall.
-
Reaction: Stir at -78°C for 1 hour.
-
Quench: Add Et
N (0.5 mL) while still at -78°C. Only then remove the cooling bath.-
Reasoning: Warming before quenching allows acid-catalyzed anomerization to the thermodynamic
-product.
-
Workflow Visualization
Figure 2: Decision tree for donor selection based on desired stereochemical outcome.
References
-
Iron-Catalyzed Stereoselective Glycosylation
- Source: Liu, H., et al. "Stereoselective Synthesis of 2-Deoxy Glycosides via Iron Catalysis." Organic Letters, 2023, 25(5), 832-837.
-
URL:[Link]
-
Palladium-Catalyzed Thioglycoside Activation
-
Glycosyl Phosphates
-
General Review of Deoxy Sugar Synthesis
- Source: "Methods for 2-Deoxyglycoside Synthesis." Chemical Reviews, 2018, 118, 7931–7985.
-
URL:[Link]
Sources
Spectroscopic data for confirming the β-anomeric configuration of synthesized nucleosides
Title: Definitive Spectroscopic Determination of
Executive Summary
In nucleoside synthesis—particularly for antiviral and anticancer analogs—the stereoselectivity of the glycosylation reaction is rarely absolute. The separation and unambiguous confirmation of the biologically relevant
This guide objectively compares the three primary spectroscopic methodologies for configuration assignment: Scalar Coupling (
Part 1: Comparative Analysis of Methodologies
The following table summarizes the reliability and applicability of each method based on sugar ring flexibility and substitution patterns.
| Feature | Method A: Scalar Coupling ( | Method B: NOE / NOESY (Spatial) | Method C: Heteronuclear ( |
| Primary Mechanism | Dihedral angle dependence (Karplus relation). | Through-space dipolar coupling (< 5 Å). | Hybridization/Electronic environment. |
| Reliability (Ribose) | High . Ring is relatively rigid (C3'-endo). | Very High . Confirms | Medium . Requires reference data. |
| Reliability (2'-Deoxy) | Low . Conformational averaging blurs signals. | High . Distance constraints persist despite flux. | Medium . |
| Sample Requirement | Standard (< 5 mg). | High Concentration (> 10 mg preferred). | High Concentration (> 20 mg). |
| Key Diagnostic Signal | Splitting pattern of H1' (d vs. s). | Enhancement of H4' upon H1' irradiation. | Magnitude of |
Part 2: Detailed Technical Protocols
Method A: The Scalar Coupling Screen (Ribosides Only)
Best for: Rapid confirmation of standard ribonucleosides (2'-OH present).
The Principle:
In standard
-
-Anomer:
(Often appears as a singlet or narrow doublet). -
-Anomer:
(Distinct doublet).
Protocol:
-
Solvent: Dissolve sample in DMSO-d
(prevents OH exchange, stabilizing H-bonds) or D O. -
Acquisition: Standard 1H NMR (min. 400 MHz).
-
Analysis: Expand the anomeric region (5.5 – 6.5 ppm). Measure the line width at half-height if splitting is unresolved.
Expert Insight: Do not rely on this for 2'-deoxyribosides . The lack of the 2'-OH electronegative substituent allows the ring to equilibrate between North (C3'-endo) and South (C2'-endo) puckers, averaging the
values and leading to false positives.
Method B: The Gold Standard – 1D NOE Difference / 2D NOESY
Best for: 2'-deoxyribosides, L-sugars, and modified nucleosides.
The Principle:
NOE relies on spatial proximity, not bond connectivity.[3] In
-
-Anomer: Strong NOE correlation between H1'
H4' . - -Anomer: H1' and H4' are on opposite faces (trans). No/Weak NOE . Instead, H1' may correlate with H3' or H5'.
Step-by-Step Protocol:
-
Sample Prep: 10–15 mg in 0.6 mL high-quality deuterated solvent. Degas the sample (bubbling with N
or freeze-pump-thaw) to remove paramagnetic oxygen which quenches the NOE signal. -
Instrument Setup (1D NOE Difference):
-
Mixing Time: Set to 500–800 ms (long enough for buildup, short enough to avoid spin diffusion).
-
Target: Selectively irradiate the H1' resonance.
-
-
Data Processing: Subtract the off-resonance spectrum from the on-resonance spectrum.
-
Validation:
-
Positive Control: Look for NOE between H1' and H2' (always close).
-
Diagnostic: Look for H4' enhancement. If H1' enhances H4', the configuration is
.
-
Self-Validating Check: If you observe an NOE between the Base Protons (e.g., H6 in pyrimidines, H8 in purines) and the H2'/H3' protons, this further confirms the anti glycosidic conformation typical of biologically active
-nucleosides.
Part 3: Decision Logic & Visualization
The following diagram illustrates the logical workflow for assigning configuration, specifically addressing the divergence between ribose and deoxyribose sugars.
Caption: Decision tree for spectroscopic assignment. Note that while J-coupling is useful for Ribose, NOE provides the definitive confirmation required for publication, particularly for Deoxy analogs.
Part 4: Advanced Verification (The "E-E-A-T" Factor)
For ambiguous cases (e.g., L-nucleosides or bulky 2'-substituents), rely on Heteronuclear Coupling (
-
Mechanism: The orientation of the lone pair on the ring oxygen affects the C1'-H1' bond length and electron density (Perlin Effect).
-
Data Interpretation:
-
-Anomer (Equatorial H1'): Typically shows a larger
(~170–175 Hz). -
-Anomer (Axial H1'): Typically shows a smaller
(~160–165 Hz).
-
-Anomer (Equatorial H1'): Typically shows a larger
-
Note: These values are approximate and should be compared against a known standard of the same sugar class.
References
-
Rosemeyer, H. (2004). Nucleoside Mimetics: Sugar Conformation and Anomeric Configuration. Helvetica Chimica Acta.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and Conformation).
-
Bifulco, G., et al. (2007).[1] Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews.
-
Thibaudeau, C., & Chattopadhyaya, J. (1999). Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications. Uppsala University Press.
Sources
Purity Assessment of Final Nucleoside Analogues by Elemental Analysis: A Comparative Technical Guide
This guide serves as a technical comparative analysis of Elemental Analysis (CHN/S/X) against modern alternatives (HPLC, qNMR) for the purity assessment of final nucleoside analogues.
Executive Summary: The "Purity" Paradox
In the development of nucleoside analogues (e.g., Remdesivir, Gemcitabine, Sofosbuvir), "purity" is a multi-dimensional attribute. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting related substances (organic impurities), it frequently fails to determine the absolute purity (potency) of the drug substance.
Elemental Analysis (EA) —specifically Carbon, Hydrogen, Nitrogen, Sulfur, and Halogen combustion analysis—remains the definitive method for validating the bulk composition , salt stoichiometry , and solvation state of the final product. This guide objectively compares EA against HPLC and Quantitative NMR (qNMR), demonstrating why EA is indispensable for detecting the "invisible" impurities (water, inorganic salts, trapped solvents) that chromatographic methods miss.
The Challenge: Nucleoside Analogues
Nucleoside analogues present unique analytical challenges compared to standard small molecules:
-
Hygroscopicity: The polar sugar moiety avidly absorbs atmospheric moisture, altering the bulk mass.
-
Solvation: Final crystallization often traps solvents or water, forming non-stoichiometric hydrates/solvates.
-
Salt Forms: Many analogues are isolated as salts (HCl, phosphate, mesylate) to improve solubility.
The Problem: An HPLC chromatogram may show 99.9% purity (area %) even if the sample contains 5% water or 10% inorganic salt, as these do not absorb UV light. Elemental Analysis is the bridge between "Chromatographic Purity" and "Absolute Composition."
Comparative Analysis: EA vs. Alternatives
The Contenders
| Feature | Elemental Analysis (EA) | HPLC (UV/MS) | Quantitative NMR (qNMR) |
| Primary Output | Weight % of C, H, N, S, X | Area % of organic impurities | Molar ratio / Absolute Mass % |
| Scope | Bulk Composition (Organic + Inorganic counter-ions) | Organic Related Substances | Organic structure + Solvents |
| Blind Spots | Isomers (same formula) | Non-chromophores (Water, Salts, Inorganics) | Inorganic salts (no protons), some overlapping signals |
| Sample Req. | 1–3 mg (Destructive) | <1 mg (Non-destructive) | 5–20 mg (Non-destructive) |
| Precision | |||
| Critical Utility | Confirming Salt/Hydrate Stoichiometry | Impurity Profiling | Potency Determination |
Performance Deep Dive
Scenario A: The "Hidden" Hydrate
-
Situation: You synthesized a nucleoside analogue, Nuc-X.
-
HPLC Result: 99.8% purity.
-
The Reality: The molecule has formed a hemi-hydrate (
). -
EA Performance: EA will show a discrepancy in Carbon (lower) and Hydrogen (higher) compared to the anhydrous theoretical value. By fitting the data to Nuc-X
, EA confirms the hydration state. HPLC cannot detect this mass change.
Scenario B: Inorganic Contamination [1]
-
Situation: Residual silica or sodium chloride from the workup.
-
qNMR Result: Shows clean spectrum (inorganics are silent).
-
EA Performance: The found percentages for C, H, and N will all be proportionally lower than theoretical because the non-combustible inorganic mass "dilutes" the sample. This "low totals" result is a hallmark red flag for inorganic contamination.
Experimental Protocol: Self-Validating EA Workflow
To ensure scientific integrity, the following protocol includes built-in validation steps for handling hygroscopic nucleosides.
Methodology: Combustion Analysis (CHNS)
Equipment: Automated Elemental Analyzer (e.g., Elementar vario EL cube or Thermo FlashSmart). Reagents: Acetanilide (Standard), Tungsten(VI) oxide (Catalyst).
Step-by-Step Protocol
-
System Suitability Test (SST):
-
Run three replicates of the Acetanilide standard.
-
Acceptance Criteria: Found values must be within
of theoretical. -
Causality: This confirms the combustion efficiency and detector calibration before precious samples are consumed.
-
-
Sample Preparation (The Critical Step):
-
Challenge: Nucleosides absorb water during weighing.
-
Action: Dry the sample in a vacuum desiccator over
for 24 hours at 40°C prior to analysis. -
Alternative: If the sample is a known hydrate, equilibrate it at a fixed humidity (e.g., saturated KBr solution, ~80% RH) to ensure the hydrate is stable and stoichiometric.
-
-
Weighing:
-
Weigh 1.5–2.5 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Validation: Fold the capsule immediately to minimize atmospheric exposure.
-
-
Combustion:
-
Combust at 1150°C (with oxygen boost) to ensure complete oxidation of the heterocyclic rings, which can be refractory.
-
-
Data Analysis:
-
Compare "Found" vs. "Theoretical" values.
-
Tolerance: The journal standard (JOC/JACS) is
. -
Logic: If
, calculate for potential solvates (Water, EtOH, DCM).
-
Visualization: The Purity Triangulation Workflow
Figure 1: The Purity Triangulation Workflow. This diagram illustrates how EA acts as the decisive filter for bulk composition, distinguishing between true purity and solvated forms.
Experimental Data: Case Study
Subject: Nucleovir (Hypothetical Cytidine Analogue)
Theoretical Formula:
Experiment 1: The "Dry" Failure
The sample was dried under high vacuum and analyzed immediately.
| Element | Theoretical (Anhydrous) | Found (Batch A) | Delta ( | Interpretation |
| Carbon | 46.69% | 45.10% | -1.59% | Fail. Carbon is significantly low. |
| Hydrogen | 5.88% | 6.12% | +0.24% | High H suggests water. |
| Nitrogen | 16.34% | 15.80% | -0.54% | Low N consistent with "dilution" by non-nitrogenous mass. |
Analysis: The low Carbon and Nitrogen, combined with high Hydrogen, strongly suggests the presence of water.
Experiment 2: The "Hydrate" Hypothesis
Recalculating theoretical values for a Monohydrate (
| Element | Theoretical (Monohydrate) | Found (Batch A) | Delta ( | Interpretation |
| Carbon | 43.63% | 45.10% | +1.47% | Fail. Now Found is too high. |
Analysis: It is not a full monohydrate. It is likely a Hemi-hydrate or non-stoichiometric water.
Experiment 3: The qNMR Cross-Validation
qNMR using Maleic Acid as an internal standard revealed a water content of 3.4% w/w . Recalculating EA theoreticals with 3.4% water correction:
| Element | Theoretical (Corrected) | Found (Batch A) | Delta ( | Interpretation |
| Carbon | 45.10% | 45.10% | 0.00% | Perfect Match. |
| Hydrogen | 6.05% | 6.12% | +0.07% | Pass. |
| Nitrogen | 15.78% | 15.80% | +0.02% | Pass. |
Decision Matrix: When to Use What
| Development Stage | Recommended Method | Rationale |
| Early Discovery | HPLC + LC-MS | Speed is priority. Approximate purity is acceptable. |
| Lead Optimization | HPLC + qNMR | Need accurate potency for SAR (Structure-Activity Relationship). |
| Final Candidate Selection | EA + HPLC + qNMR | Mandatory. Must define solid-state form (salt/hydrate) and prove bulk purity. |
| Regulatory Filing (IND/NDA) | EA + ICP-MS + HPLC | EA for identity/composition; ICP-MS for elemental impurities (ICH Q3D); HPLC for organic impurities. |
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
International Council for Harmonisation (ICH). (2019).[2] "Guideline for Elemental Impurities Q3D(R1)." European Medicines Agency. Link
-
Gouda, A. A., et al. (2014). "Purity comparison by NMR and HPLC." Eurasian Journal of Analytical Chemistry. Link
-
U.S. Food and Drug Administration (FDA). (2020). "Q3D(R2) Elemental Impurities: Guidance for Industry." Link
-
Nelson, M. A., et al. (2021). "Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy." Analytical Chemistry. Link
Sources
Safety Operating Guide
1,3,5-Tri-O-benzoyl-2-deoxyribofuranose Proper Disposal Procedures
[1][2]
Core Directive: Operational Autonomy & Safety First
This guide provides a definitive, field-validated protocol for the disposal of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose (hereafter referred to as TObDR ).[1][2] As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as a risk-mitigation system designed to protect personnel and ensure data integrity in nucleoside synthesis workflows.
Immediate Action Summary:
-
Waste Class: Non-Halogenated Organic Solid (or Liquid if dissolved).
-
Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Acute Toxicity (Oral).
-
Disposal Method: High-temperature incineration via an approved hazardous waste contractor.[1][2]
-
Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizers.[3]
Chemical Identity & Hazard Profile[1][4]
Understanding the physicochemical properties of TObDR is the first step in safe disposal. This compound is a benzoyl-protected sugar intermediate used critically in the synthesis of nucleoside analogs (e.g., for antiviral or anticancer applications).[1][2][][5]
Technical Specifications
| Parameter | Data |
| Chemical Name | 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose |
| CAS Number | 145416-96-2 (General/Beta) / 4590-37-1 (Related isomers) |
| Molecular Formula | C₂₆H₂₂O₇ |
| Molecular Weight | 446.45 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO |
| Reactivity | Stable under normal conditions.[1][2][6] Hydrolyzes in strong base/acid. |
Hazard Assessment (GHS Classification)
While often labeled "Not Classified" in some bulk catalogs, prudent laboratory practice dictates treating synthetic intermediates as Irritants and Potentially Harmful .
Disposal Procedures: Step-by-Step Protocols
The disposal pathway depends entirely on the physical state of the waste. You must segregate Solid Waste (pure compound, contaminated gloves) from Liquid Waste (mother liquors, reaction mixtures).
Protocol A: Solid Waste Disposal
Applicability: Expired pure chemicals, spills absorbed onto solids, contaminated PPE.[2]
Step 1: Segregation Isolate TObDR from incompatible streams.
-
Incompatible: Strong oxidizers (e.g., permanganates, nitrates).
-
Compatible: General non-halogenated organic solids.
Step 2: Packaging
-
Place the solid waste into a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2]
-
If the original container is used, ensure the label is defaced and replaced with a hazardous waste label.
-
Double-bagging: If disposing of contaminated gloves/wipes, place them in a clear, chemically resistant bag (4 mil thickness) before placing in the solid waste drum.
Step 3: Labeling Affix a hazardous waste tag with the following details:
-
Chemical Name: "1,3,5-Tri-O-benzoyl-2-deoxyribofuranose" (Do not use abbreviations).
-
Hazard Checkbox: [x] Irritant [x] Toxic.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mother liquors (e.g., dissolved in DCM, Ethyl Acetate, Pyridine).[1][2]
Step 1: Solvent Identification Determine the primary solvent.
-
Scenario 1 (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.
-
Action: Dispose in Halogenated Waste stream.
-
-
Scenario 2 (Non-Halogenated): Dissolved in Ethyl Acetate, Hexanes, or DMSO.
-
Action: Dispose in Non-Halogenated Waste stream.
-
Step 2: Bulking
-
Pour the solution into the appropriate safety carboy (typically 20L HDPE).
-
Crucial: Leave at least 10% headspace to prevent over-pressurization due to thermal expansion or slow hydrolysis.
Step 3: Record Keeping Log the addition on the carboy's waste log sheet.
Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for TObDR disposal to ensure compliance with RCRA regulations.
Figure 1: Decision matrix for the segregation and disposal of TObDR waste streams.
Emergency Response: Spills & Exposure
In the event of an accidental release, immediate containment is necessary to prevent environmental contamination and personnel exposure.
Spill Cleanup Protocol (Dry Powder)
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.
-
Containment: Cover the spill with damp paper towels to prevent dust generation.
-
Cleanup:
-
Scoop up the material using a dustpan or stiff paper.
-
Place waste into a disposable container/bag.
-
Wipe the surface with soap and water.[3]
-
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (see Section 3.1).
First Aid Measures
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3][9][7] Remove contact lenses if present.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison control center.
Regulatory Compliance & References
Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory in the US. TObDR is not explicitly P-listed or U-listed, but it is regulated as a characteristic waste if mixed with flammable solvents, or generally as a "Hazardous Chemical Waste" due to toxicity/irritant properties.[1][2]
Waste Codes (Typical)
-
D001: If dissolved in ignitable solvents (Flash point < 60°C).
-
F002/F003: If spent solvents (DCM, Acetone, etc.) are present.
-
None (General): If pure solid, often classified under state-specific codes for "Non-regulated organic solids" destined for incineration.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10929242, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (Related Structure).[1][2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2] Retrieved from [Link][1][2]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1][2]
Sources
- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. laboshop.com [laboshop.com]
- 8. isotope.com [isotope.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose
This guide is structured as a high-level operational doctrine for the safe handling, storage, and disposal of 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose . It moves beyond generic safety data to provide a workflow-integrated safety system designed for drug development environments.[1]
CAS: 4590-37-1 (General) / 22224-41-5 (Alpha-isomer) Role: Critical Intermediate for Nucleoside Analog Synthesis (e.g., Gemcitabine precursors)[1]
Risk Assessment & Hazard Identification
While many Safety Data Sheets (SDS) classify benzoylated sugars as "low hazard" or "non-hazardous" under GHS criteria due to a lack of acute toxicity data, a Senior Application Scientist must treat this compound as a chemical irritant and potential sensitizer .
The "Hidden" Hazards:
-
Hydrolysis Risk: Benzoyl protecting groups are generally stable, but exposure to atmospheric moisture over time can lead to partial hydrolysis, releasing benzoic acid (an irritant).
-
Solvent Context: This compound is rarely handled in isolation. It is almost exclusively processed in chlorinated solvents (DCM, Chloroform) or polar aprotic solvents (Pyridine, DMF). Your PPE must defend against the solvent system, not just the solute.
-
Dust Explosion Potential: Like most fine organic powders, high concentrations of dust in the air can be explosive.
Physico-Chemical Safety Summary
| Property | Value | Operational Implication |
| Physical State | Solid (White to Off-white powder) | Inhalation risk (dust).[1] Use local exhaust. |
| Melting Point | 125 – 129 °C | Stable solid, but avoid high-heat friction.[1] |
| Solubility | Soluble: DCM, EtOAc, DMSOInsoluble: Water | Do not use water for initial spill cleanup; it will smear the compound. |
| Reactivity | Sensitive to strong bases/acids | Store away from hydroxides and strong oxidizers. |
Personal Protective Equipment (PPE) Matrix
This matrix is task-specific. A "one-size-fits-all" approach fails when moving from weighing solids to refluxing solutions.[1]
Task-Based Protection Protocol
| Task | Primary Hazard | Glove Material | Respiratory Protection | Body Protection |
| Weighing / Aliquoting | Dust Inhalation, Static Discharge | Nitrile (Double gloved) (Latex is acceptable if no solvents are present) | N95 / P2 Mask (If outside fume hood) | Lab Coat, Safety Glasses |
| Reaction Setup (Solvent: DCM) | Splash (Carcinogenic solvent), Vapors | PVA or Viton (Nitrile degrades rapidly in DCM) | Fume Hood (Face velocity >100 fpm) | Chemical Apron, Goggles |
| Reaction Setup (Solvent: Pyridine) | Dermal Absorption, Neurotoxicity | Butyl Rubber (Excellent resistance to ketones/bases) | Fume Hood | Lab Coat, Goggles |
| Spill Cleanup (Solid) | Dust generation | Nitrile | Half-face Respirator (P100) | Tyvek Suit (if large spill) |
Critical Validating Step: Before handling solvated forms, check the breakthrough time of your gloves against the specific solvent carrier. 1,3,5-Tri-O-benzoyl-2-deoxyribofuranose will not permeate nitrile, but Dichloromethane (DCM) will penetrate standard nitrile gloves in <5 minutes, carrying the compound into your skin.[1]
Decision Logic: PPE Selection
The following logic gate ensures you select the correct PPE based on the state of matter and solvent system.
Figure 1: Decision logic for PPE selection.[1] Note the critical divergence for chlorinated solvents.
Operational Protocol: Handling & Synthesis
This workflow integrates safety into the experimental procedure (e.g., Vorbrüggen coupling).
Step 1: Pre-Operational Check[1]
-
Verify Atmosphere: Ensure the compound has been stored cool (2-8°C) and dry. If the powder is clumped or smells of benzoic acid, hydrolysis may have occurred.
-
Equipment: Use anti-static weighing boats. Glassware must be oven-dried (moisture leads to side reactions).[1]
Step 2: Solubilization & Transfer[1]
-
Technique: Do not dump powder into a stirring vortex. Add the powder slowly to the solvent to prevent "puffing" (aerosolization).
-
Solvent Choice: If using DCM, employ a cannula transfer system if possible to keep the system closed and minimize vapor exposure.
Step 3: Reaction Monitoring[1]
-
TLC Safety: When spotting TLC plates, use a capillary tube. Do not touch the plate surface. Develop in a hood.
-
Quenching: Reactions involving this intermediate often use Lewis acids (TMSOTf, BF3·OEt2). Quench cautiously with saturated NaHCO3. Warning: This generates CO2 gas rapidly. Ensure the vessel is vented to prevent over-pressurization and rupture.
Emergency Response & Disposal
Spill Management
-
Solid Spill:
-
Solution Spill:
-
Evacuate the immediate area if DCM is involved.
-
Absorb with vermiculite or sand.
-
Dispose of as halogenated organic waste.
-
Disposal Protocol
Never dispose of this compound down the drain. It is an organic intermediate that requires thermal destruction.
Figure 2: Cradle-to-grave disposal workflow ensuring compliance with environmental regulations.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10929242, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (Analogous Hazard Data).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Methylene Chloride (Standard 1910.1052). (For solvent-specific PPE requirements). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
